Product packaging for 4-Bromopyrazolo[1,5-a]pyridin-2-amine(Cat. No.:CAS No. 1404309-51-8)

4-Bromopyrazolo[1,5-a]pyridin-2-amine

Cat. No.: B1443557
CAS No.: 1404309-51-8
M. Wt: 212.05 g/mol
InChI Key: MMMBISQBDZHRTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromopyrazolo[1,5-a]pyridin-2-amine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrN3 B1443557 4-Bromopyrazolo[1,5-a]pyridin-2-amine CAS No. 1404309-51-8

Properties

IUPAC Name

4-bromopyrazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-2-1-3-11-6(5)4-7(9)10-11/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMBISQBDZHRTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)N)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404309-51-8
Record name 4-bromopyrazolo[1,5-a]pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromopyrazolo[1,5-a]pyridin-2-amine (CAS No. 1404309-51-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromopyrazolo[1,5-a]pyridin-2-amine, a heterocyclic amine of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyridine scaffold is a well-established "privileged structure" in drug discovery, known for its ability to interact with a variety of biological targets, most notably protein kinases. This document will delve into the physicochemical properties, a proposed synthetic pathway, and the established biological context of this compound and its derivatives. The guide is intended to serve as a valuable resource for researchers utilizing this molecule as a key intermediate in the development of novel therapeutics.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine fused ring system is a cornerstone in the design of bioactive molecules. Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for diverse interactions with biological macromolecules, particularly in the ATP-binding pockets of kinases. Derivatives of this scaffold have been extensively investigated and have led to the discovery of potent inhibitors for a range of therapeutic targets, including those for oncology, inflammation, and neurological disorders.

This compound (CAS No. 1404309-51-8) is a strategically functionalized derivative of this core. The presence of three key features makes it a versatile building block:

  • The 2-amino group: Provides a nucleophilic handle for a variety of chemical transformations, such as amide bond formation, sulfonylation, and the introduction of diverse side chains.

  • The 4-bromo substituent: Offers a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, or alkyl groups to modulate the compound's properties.

  • The pyrazolo[1,5-a]pyridine core: Serves as the foundational scaffold for binding to target proteins.

These features combined make this compound a valuable starting material for generating libraries of diverse molecules for screening and lead optimization in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its handling, reactivity, and potential as a drug candidate.

PropertyValueSource
CAS Number 1404309-51-8[Commercially available sources]
Molecular Formula C₇H₆BrN₃[Commercially available sources]
Molecular Weight 212.05 g/mol [Commercially available sources]
Appearance Typically an off-white to yellow solidGeneral knowledge for similar compounds
Purity Commonly available at ≥97%[Commercially available sources]
Storage Room temperature, in a dry, sealed container[Commercially available sources]

Proposed Synthesis Pathway

The proposed pathway begins with the N-amination of a substituted pyridine, followed by a [3+2] cycloaddition with an appropriate acetylene derivative.

Synthetic Pathway cluster_0 Step 1: N-Amination cluster_1 Step 2: Cycloaddition & Amination 3,5-dibromopyridine 3,5-Dibromopyridine N-aminopyridinium_salt 1-Amino-3,5-dibromopyridinium mesitylenesulfonate 3,5-dibromopyridine->N-aminopyridinium_salt 1. Amination aminating_reagent Hydroxylamine- O-sulfonic acid aminating_reagent->N-aminopyridinium_salt intermediate_product 4-Bromo-2-cyanopyrazolo [1,5-a]pyridine N-aminopyridinium_salt->intermediate_product 2. [3+2] Cycloaddition cyanoacetylene Cyanoacetylene cyanoacetylene->intermediate_product final_product This compound intermediate_product->final_product 3. Hydrolysis/Reduction

A proposed synthetic route for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-Amino-3,5-dibromopyridinium mesitylenesulfonate

  • To a solution of 3,5-dibromopyridine (1.0 eq) in a suitable solvent such as dichloromethane, add hydroxylamine-O-sulfonic acid (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • The resulting precipitate, the N-aminopyridinium salt, can be collected by filtration, washed with cold solvent, and dried under vacuum.

Causality: The nitrogen of the pyridine ring acts as a nucleophile, attacking the electrophilic nitrogen of the hydroxylamine-O-sulfonic acid, leading to the formation of the N-N bond. The use of a sulfonic acid derivative of hydroxylamine provides a good leaving group.

Step 2: Synthesis of 4-Bromo-2-cyanopyrazolo[1,5-a]pyridine

  • Suspend the 1-amino-3,5-dibromopyridinium salt (1.0 eq) in a solvent like acetonitrile.

  • Add a base, such as potassium carbonate (2.0 eq), to the suspension.

  • To this mixture, add a solution of cyanoacetylene (1.2 eq) in the same solvent dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.

Causality: The base deprotonates the amino group of the pyridinium salt, forming a reactive N-ylide intermediate. This ylide undergoes a [3+2] cycloaddition reaction with the electron-deficient alkyne, cyanoacetylene, to form the pyrazolo[1,5-a]pyridine ring system.

Step 3: Synthesis of this compound

  • The hydrolysis of the 2-cyano group to the 2-amino group can be achieved under either acidic or basic conditions, or through reduction.

  • Acidic Hydrolysis: Dissolve the 4-bromo-2-cyanopyrazolo[1,5-a]pyridine (1.0 eq) in concentrated sulfuric acid and heat the mixture. Then, carefully pour the reaction mixture onto ice and neutralize with a base to precipitate the product.

  • Reductive Amination: Alternatively, a reduction of the nitrile can be performed using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF, followed by an aqueous workup.

Causality: Concentrated acid protonates the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water, leading to the formation of an amide intermediate which is further hydrolyzed to the amine. Reductive methods directly convert the nitrile to the primary amine.

Biological Context and Applications in Drug Discovery

While specific biological data for this compound is not extensively published, the broader class of pyrazolo[1,5-a]pyridines and the closely related pyrazolo[1,5-a]pyrimidines are well-documented as potent and selective kinase inhibitors.[1] This suggests that this compound is a valuable intermediate for the synthesis of compounds targeting this enzyme class.

Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The pyrazolo[1,5-a]pyridine scaffold is an excellent starting point for designing kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of many kinases.

Derivatives of this scaffold have been shown to inhibit a variety of kinases, including:

  • PI3K (Phosphoinositide 3-kinase): A key enzyme in the PI3K/AKT/mTOR pathway, which is frequently overactive in cancer.

  • Trk (Tropomyosin receptor kinase): A family of receptor tyrosine kinases that are targets in certain types of cancer.

  • Mycobacterial ATP synthase: An essential enzyme for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis.

The 2-amino and 4-bromo functionalities of the title compound allow for the systematic exploration of the chemical space around the pyrazolo[1,5-a]pyridine core to optimize potency and selectivity against specific kinase targets.

Kinase_Inhibition Core_Scaffold Pyrazolo[1,5-a]pyridine Scaffold ATP_Binding ATP Binding Pocket of Kinase Core_Scaffold->ATP_Binding Binds to Inhibition Inhibition of Kinase Activity ATP_Binding->Inhibition Downstream Modulation of Downstream Signaling Inhibition->Downstream Therapeutic Therapeutic Effect (e.g., Anti-cancer) Downstream->Therapeutic

References

A Technical Guide to the Spectroscopic Characterization of 4-Bromopyrazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold and the Significance of 4-Bromopyrazolo[1,5-a]pyridin-2-amine

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its unique electronic properties and spatial arrangement allow for diverse biological activities, making it a focal point in the development of novel therapeutics. This scaffold is a key component in molecules targeting a range of conditions, from cancers to infectious diseases. The introduction of various substituents onto this core structure allows for the fine-tuning of its physicochemical properties and biological targets.

This compound is a key intermediate in the synthesis of more complex molecules. The presence of the bromine atom at the 4-position provides a versatile handle for further functionalization through cross-coupling reactions, while the 2-amino group offers a site for amidation and other transformations. A thorough understanding of its spectroscopic properties is paramount for researchers to confirm its identity, assess its purity, and follow its transformations in subsequent synthetic steps.

Molecular Structure and Numbering

For clarity throughout this guide, the standard IUPAC numbering for the pyrazolo[1,5-a]pyridine ring system will be used.

Caption: IUPAC numbering of the this compound scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol for NMR Data Acquisition

G start Start: Sample Preparation dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) start->dissolve transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Place NMR tube in the spectrometer's autosampler or probe transfer->instrument setup Set up experiment in software (e.g., TopSpin, VnmrJ) instrument->setup h1_acq Acquire ¹H NMR spectrum: - Set spectral width (~12 ppm) - Set number of scans (e.g., 16) - Apply a 90° pulse setup->h1_acq c13_acq Acquire ¹³C NMR spectrum: - Set spectral width (~220 ppm) - Set number of scans (e.g., 1024) - Use a proton-decoupled pulse sequence h1_acq->c13_acq process Process the raw data (FID): - Fourier transform - Phase correction - Baseline correction c13_acq->process analyze Analyze the processed spectra: - Reference to solvent peak (e.g., DMSO at 2.50 ppm for ¹H, 39.52 ppm for ¹³C) - Integrate peaks (¹H) - Assign peaks to the molecular structure process->analyze end End: Structural Confirmation analyze->end

Caption: A typical workflow for acquiring ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum of this compound in DMSO-d₆ is predicted to show signals for five protons: one for the pyrazole ring, three for the pyridine ring, and a broad signal for the two amine protons.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~8.2-8.4d1HH-7The proton at the 7-position is expected to be the most deshielded due to its proximity to the bridgehead nitrogen (N-8).
~7.4-7.6d1HH-5The bromine at the 4-position will have a deshielding effect on the adjacent H-5 proton.
~6.8-7.0t1HH-6The H-6 proton will appear as a triplet due to coupling with both H-5 and H-7.
~6.0-6.2s1HH-3The proton on the pyrazole ring is expected to be in this region, appearing as a singlet.
~5.5-6.0br s2H-NH₂The amine protons will likely appear as a broad singlet that is exchangeable with D₂O.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum in DMSO-d₆ is predicted to show seven distinct signals for the carbon atoms of the heterocyclic core.

Predicted Chemical Shift (ppm)AssignmentRationale
~155-158C-2The carbon bearing the amino group is expected to be significantly deshielded.
~140-143C-8aThe bridgehead carbon is typically found in this region.
~125-128C-7Aromatic CH carbon in the pyridine ring.
~120-123C-5Aromatic CH carbon adjacent to the bromine-substituted carbon.
~110-113C-6Aromatic CH carbon in the pyridine ring.
~105-108C-4The carbon atom directly attached to the bromine is expected to be shielded compared to an unsubstituted carbon.
~95-98C-3The CH carbon of the pyrazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine group and the aromatic system.

Experimental Protocol for IR Data Acquisition (ATR)

G start Start: Sample Preparation place_sample Place a small amount of the solid sample directly onto the ATR crystal start->place_sample apply_pressure Apply pressure using the anvil to ensure good contact between the sample and the crystal place_sample->apply_pressure acquire_background Acquire a background spectrum of the empty ATR setup apply_pressure->acquire_background acquire_sample Acquire the sample spectrum acquire_background->acquire_sample process The software automatically subtracts the background from the sample spectrum acquire_sample->process analyze Analyze the resulting transmittance or absorbance spectrum process->analyze end End: Functional Group Identification analyze->end

Caption: Workflow for acquiring an IR spectrum using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Absorption Bands
Predicted Frequency Range (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretch (asymmetric and symmetric)Primary amine (-NH₂)
3100-3000C-H stretchAromatic C-H
1650-1600N-H bend (scissoring)Primary amine (-NH₂)
1600-1450C=C and C=N stretchAromatic rings
1350-1250C-N stretchAromatic amine
600-500C-Br stretchBromoalkane

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI)

G start Start: Sample Preparation dissolve Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile) start->dissolve infuse Infuse the sample solution into the ESI source via a syringe pump or LC system dissolve->infuse ionize Apply a high voltage to the ESI needle to generate charged droplets, leading to gas-phase ions infuse->ionize acquire Acquire the mass spectrum over a defined m/z range ionize->acquire analyze Analyze the spectrum for the molecular ion peak and fragmentation patterns acquire->analyze end End: Molecular Weight Determination analyze->end

Caption: A generalized workflow for obtaining a mass spectrum using Electrospray Ionization (ESI).

Predicted Mass Spectrum

The molecular formula of this compound is C₇H₆BrN₃. The expected mass spectrum will provide key information for confirming this composition.

  • Molecular Ion Peak: The most crucial feature will be the molecular ion peak ([M]⁺˙ or [M+H]⁺). Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.

    • For [M]⁺˙ (C₇H₆⁷⁹BrN₃)⁺˙: m/z ≈ 210.97

    • For [M]⁺˙ (C₇H₆⁸¹BrN₃)⁺˙: m/z ≈ 212.97

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

    • Calculated exact mass for C₇H₇⁷⁹BrN₃ ([M+H]⁺): 211.9818

    • Calculated exact mass for C₇H₇⁸¹BrN₃ ([M+H]⁺): 213.9797

  • Fragmentation: Common fragmentation pathways could involve the loss of Br˙ or HCN from the pyrazole ring, leading to fragment ions that can further support the structural assignment.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. While experimentally obtained data is the gold standard, this comprehensive guide, grounded in the principles of spectroscopy and data from analogous structures, offers a robust framework for researchers. The provided experimental protocols and interpretive rationale are designed to empower scientists in their synthesis and characterization efforts involving this valuable chemical intermediate. The accurate identification and purity assessment of such building blocks are critical for the successful development of novel chemical entities in the pharmaceutical and materials science industries.

An In-depth Technical Guide to the Physical Properties of 4-Bromopyrazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the key physical properties of 4-Bromopyrazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide will establish a robust framework for its characterization. We will present estimated values based on analogous structures and detail the rigorous experimental protocols required for their precise determination, ensuring scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical characteristics of this compound for its application in further research.

Compound Overview: The Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine scaffold is a fused bicyclic N-heterocyclic system that is considered a "privileged structure" in medicinal chemistry.[1][2] Its rigid, planar nature and the synthetic accessibility for substitutions at various positions make it an attractive core for the development of novel therapeutic agents, including kinase inhibitors.[3] The introduction of a bromine atom at the 4-position and an amine group at the 2-position of the pyrazolo[1,5-a]pyridine core, as in this compound, is anticipated to significantly influence its physicochemical properties, including its melting point and solubility, which are critical for its biological activity and formulation development.

Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property that provides insights into its purity and the strength of its crystal lattice. A sharp melting point range is indicative of a high degree of purity, whereas a broad range often suggests the presence of impurities.

Estimated Melting Point of this compound

Table 1: Estimated and Comparative Melting Points

CompoundCAS NumberReported/Estimated Melting Point (°C)
This compound 1404309-51-8Estimated: 170 - 190
Pyrazolo[1,5-a]pyridine-2-carboxylic acid63237-88-7185 - 195
7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl esterNot Available245 - 246
7-Amino-6-cyano-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl esterNot Available215 - 216
2-Aminopyridine504-29-059 - 60

Based on these comparisons, a reasonable estimate for the melting point of this compound would be in the range of 170-190°C . This estimation considers the contributions of the fused ring system and the bromine atom to the crystal lattice energy.

Experimental Protocol for Melting Point Determination

The definitive melting point of this compound should be determined experimentally using the capillary method. This technique is widely accepted for its accuracy and requirement for only a small amount of sample.

Methodology:

  • Sample Preparation:

    • Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any crystals using a mortar and pestle.

    • Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm. This is achieved by tapping the open end of the capillary tube into the sample and then tapping the sealed end on a hard surface to compact the material.

  • Apparatus Setup:

    • Use a calibrated digital melting point apparatus.

    • Insert the packed capillary tube into the heating block of the apparatus.

  • Measurement:

    • For a first determination, a rapid heating rate (e.g., 10-20°C per minute) can be used to obtain an approximate melting point range.

    • For an accurate determination, repeat the measurement with a fresh sample. Heat rapidly to about 20°C below the approximate melting point found in the first run.

    • Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the heating block.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the compound.

Diagram 1: Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement start Start with crystalline sample crush Crush to fine powder start->crush pack Pack capillary tube (2-3 mm) crush->pack insert Insert into apparatus pack->insert rapid_heat Rapid heat for approximate range insert->rapid_heat slow_heat Slow heat (1-2°C/min) for accuracy rapid_heat->slow_heat record Record T_onset and T_complete slow_heat->record end end record->end Report melting point range

Caption: A stepwise workflow for the experimental determination of a compound's melting point.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding the solubility of this compound in various solvents is essential for its formulation and for designing biological assays.

Predicted Solubility of this compound

The solubility of this compound can be predicted based on its molecular structure:

  • Aqueous Solubility: The presence of the amine group and the nitrogen atoms within the heterocyclic rings can participate in hydrogen bonding with water, suggesting some degree of aqueous solubility. However, the fused aromatic ring system and the bromine atom are hydrophobic, which will limit its solubility in water. The addition of a basic amine to pyrazolo[1,5-a]pyridines has been shown to improve aqueous solubility, particularly in acidic conditions where the amine can be protonated to form a more soluble salt.[3] Therefore, this compound is expected to have low to moderate solubility in neutral aqueous solutions, with increased solubility at lower pH.

  • Organic Solubility: The compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol, which are commonly used as stock solution solvents in biological screening. Its solubility in less polar solvents like dichloromethane and ethyl acetate is likely to be moderate, while it is expected to be poorly soluble in nonpolar solvents such as hexanes.

Table 2: Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Aqueous Water, PBS (pH 7.4)Low to ModerateBalance between polar amine/N-heterocycle and nonpolar bromo-aromatic core.
Aqueous (Acidic) 0.1 M HClModerate to HighProtonation of the amine group to form a more soluble salt.
Polar Aprotic DMSO, DMFHighStrong dipole-dipole interactions and hydrogen bond accepting capabilities of the solvents.
Polar Protic Methanol, EthanolModerate to HighHydrogen bonding interactions with the solvent.
Nonpolar Hexanes, TolueneLow"Like dissolves like" principle; the compound is too polar for significant dissolution in nonpolar solvents.
Experimental Protocol for Thermodynamic Solubility Determination

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Sample Preparation:

    • Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, or an organic solvent) in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation:

    • Separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., a 0.22 µm PVDF filter).

  • Quantification:

    • Accurately dilute the saturated supernatant with a suitable solvent.

    • Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Construct a calibration curve using standards of known concentrations to quantify the amount of dissolved compound.

Diagram 2: Thermodynamic Solubility Determination Workflow

SolubilityWorkflow cluster_setup Equilibrium Setup cluster_analysis Analysis start Add excess solid to solvent agitate Agitate at constant T for 24-48h start->agitate separate Separate solid and supernatant (centrifuge/filter) agitate->separate quantify Quantify concentration via HPLC/LC-MS separate->quantify end end quantify->end Report solubility (e.g., mg/mL or µM)

Caption: A procedural flowchart for determining the thermodynamic solubility of a compound.

Conclusion

While specific experimental data for this compound is not widely published, this technical guide provides a robust framework for its characterization. The estimated melting point of 170-190°C and the predicted solubility profile serve as a valuable starting point for researchers. The detailed experimental protocols for melting point and solubility determination outlined herein provide a clear path for obtaining precise and reliable data, which is fundamental for the continued investigation and potential development of this promising compound in the field of medicinal chemistry.

References

The Multifaceted Biological Activities of Pyrazolo[1,5-a]pyridines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Its unique electronic properties and rigid, planar structure provide a versatile template for the design of potent and selective modulators of various biological targets. This technical guide offers an in-depth exploration of the diverse biological activities of pyrazolo[1,5-a]pyridine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to support their endeavors in discovering novel therapeutics. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed experimental protocols and data-driven insights.

Anticancer Activity: Targeting the Engines of Malignancy

Pyrazolo[1,5-a]pyridine derivatives have emerged as a promising class of anticancer agents, primarily through their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[1][2]

Mechanism of Action: Kinase Inhibition

Many pyrazolo[1,5-a]pyridine derivatives function as ATP-competitive inhibitors, binding to the ATP-binding pocket of various kinases and preventing the phosphorylation of their downstream substrates.[1][2] This disruption of signaling cascades can lead to the inhibition of cancer cell proliferation, survival, and metastasis. Key kinase families targeted by these compounds include:

  • Tropomyosin Receptor Kinases (Trks): The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are pivotal in neuronal development and function. However, chromosomal rearrangements leading to NTRK gene fusions result in constitutively active Trk fusion proteins that are oncogenic drivers in a wide range of solid tumors.[3] Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, such as larotrectinib and entrectinib, have demonstrated remarkable clinical efficacy in patients with NTRK fusion-positive cancers.[3]

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a critical signaling network that governs cell growth, proliferation, and survival.[4] Aberrant activation of this pathway is a common feature of many cancers. Certain pyrazolo[1,5-a]pyridine derivatives have been developed as potent and selective inhibitors of PI3K isoforms, particularly PI3Kδ and PI3Kγ, which play key roles in immune cell signaling and have emerged as attractive targets for cancer immunotherapy.[5][6]

  • Mitogen-Activated Protein Kinases (MAPKs): The MAPK signaling cascade, including the Ras-Raf-MEK-ERK pathway, is another central regulator of cell proliferation and survival that is frequently hyperactivated in cancer.[3] Some pyrazolo[1,5-a]quinazoline derivatives have been shown to target components of the MAPK pathway, such as ERK2, p38α, and JNK3.[7]

Representative Anticancer Pyrazolo[1,5-a]pyridine Derivatives

The following table summarizes some examples of pyrazolo[1,5-a]pyridine and related pyrazolo-fused heterocyclic derivatives with notable anticancer activity.

Compound IDTarget Kinase(s)Cancer Cell Line(s)Reported IC₅₀Reference
LarotrectinibTrkA, TrkB, TrkCVarious solid tumorsLow nM[3]
EntrectinibTrkA, TrkB, TrkC, ROS1, ALKNSCLC, other solid tumorsLow nM[3]
CPL302253 (54)PI3Kδ-2.8 nM[5]
20e (IHMT-PI3K-315)PI3Kγ, PI3Kδ-4.0 nM (PI3Kγ), 9.1 nM (PI3Kδ)[6]
Compound 22 TrkA, TrkB, TrkCKM12 cells1 nM (KM12 cell proliferation)[3]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is then converted to ATP, which is used by luciferase to generate a luminescent signal. The intensity of the light is proportional to the kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compound (e.g., a pyrazolo[1,5-a]pyridine derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.

  • Kinase Reaction: a. In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well. b. Add 2.5 µL of the kinase solution to each well. c. Incubate for 10 minutes at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase substrate and ATP. e. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8]

Workflow Diagram:

Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilution of test compound Add_Compound Add compound to plate Compound_Prep->Add_Compound Kinase_Mix Prepare kinase reaction mix Add_Kinase Add kinase Kinase_Mix->Add_Kinase Add_Compound->Add_Kinase Incubate_1 Incubate (10 min) Add_Kinase->Incubate_1 Add_Substrate_ATP Add substrate/ATP Incubate_1->Add_Substrate_ATP Incubate_2 Incubate (60 min) Add_Substrate_ATP->Incubate_2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_2->Add_ADP_Glo Incubate_3 Incubate (40 min) Add_ADP_Glo->Incubate_3 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_3->Add_Detection_Reagent Incubate_4 Incubate (30 min) Add_Detection_Reagent->Incubate_4 Read_Luminescence Measure luminescence Incubate_4->Read_Luminescence Calculate_IC50 Calculate IC₅₀ Read_Luminescence->Calculate_IC50

Caption: Workflow for an in vitro kinase inhibition assay.

Signaling Pathway Diagram: PI3K/Akt Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine Derivatives Pyrazolo_Pyridine->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis Compound_Dilution Prepare serial dilution of test compound in plate Inoculate_Plate Inoculate plate with bacteria Compound_Dilution->Inoculate_Plate Inoculum_Prep Prepare bacterial inoculum Inoculum_Prep->Inoculate_Plate Incubate_Plate Incubate (16-20h) Inoculate_Plate->Incubate_Plate Read_Turbidity Visually assess turbidity Incubate_Plate->Read_Turbidity Determine_MIC Determine MIC Read_Turbidity->Determine_MIC Paw_Edema_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_measurement Measurement cluster_analysis Data Analysis Acclimatize Acclimatize rats Baseline_Measure Measure baseline paw volume Acclimatize->Baseline_Measure Administer_Compound Administer test compound Baseline_Measure->Administer_Compound Inject_Carrageenan Inject carrageenan Administer_Compound->Inject_Carrageenan Measure_Volume Measure paw volume at intervals Inject_Carrageenan->Measure_Volume Calculate_Swelling Calculate % increase in paw volume Measure_Volume->Calculate_Swelling Calculate_Inhibition Calculate % inhibition of edema Calculate_Swelling->Calculate_Inhibition MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine Derivatives Pyrazolo_Pyridine->MAPK Inhibition

References

The Amine Group on Pyrazolo[1,5-a]pyridines: A Hub of Reactivity for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to its Synthetic Transformations

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, integral to a multitude of pharmacologically active agents and advanced functional materials. The introduction of an amine substituent onto this core unlocks a vast potential for molecular diversification, serving as a critical anchor point for a wide array of chemical transformations. This guide provides an in-depth exploration of the reactivity of the exocyclic amine group on the pyrazolo[1,5-a]pyridine ring system. We will delve into the electronic and steric factors governing its nucleophilicity, and present a comprehensive overview of key functionalization strategies including acylation, sulfonylation, alkylation, C-N cross-coupling, and diazotization reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the synthetic versatility of aminopyrazolo[1,5-a]pyridines in their scientific endeavors.

Introduction: The Strategic Importance of the Amino-Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine ring system, an isomeric analogue of purines, has garnered significant attention in medicinal chemistry due to its diverse biological activities, including its role as a kinase inhibitor in cancer therapy.[1] The amine-substituted derivatives, in particular, are pivotal intermediates in the synthesis of complex molecules. The exocyclic amine group is not merely a passive substituent; it is a reactive handle that allows for the precise tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These properties are paramount in determining a compound's pharmacokinetic and pharmacodynamic profile.

The reactivity of the amine group is intrinsically linked to its position on the pyrazolo[1,5-a]pyridine core and the overall electronic landscape of the molecule. Understanding these nuances is crucial for designing efficient and selective synthetic routes.

The Electronic Nature and Positional Influence on Amine Reactivity

The pyrazolo[1,5-a]pyridine system is a 10π-electron aromatic heterocycle. The nitrogen atom at position 1 is pyrrole-like, while the nitrogen at position 5 is pyridine-like. This distribution of electron density significantly influences the basicity and nucleophilicity of an attached amino group.

The nucleophilicity of the exocyclic amino group is a key determinant of its reactivity. This property is modulated by the position of the amino group on the heterocyclic core. While a detailed quantitative comparison is scarce in the literature, we can infer the relative reactivity based on general principles of resonance and inductive effects within the pyrazolo[1,5-a]pyridine system. For instance, an amino group at the C7 position is expected to have its lone pair delocalized into the pyridine-like ring, potentially reducing its nucleophilicity compared to an amino group at the C3 position on the pyrazole ring.

A critical consideration in the functionalization of aminopyrazolo[1,5-a]pyridines is the potential for competing reactions at the ring nitrogen atoms. The pyridine-like nitrogen at position 5 is generally the most basic and can be protonated or alkylated under certain conditions. Therefore, reaction conditions must be carefully chosen to favor functionalization of the exocyclic amine.

Key Synthetic Transformations of the Amine Group

The amine group on the pyrazolo[1,5-a]pyridine core can undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups.

N-Acylation and N-Sulfonylation: Crafting Amides and Sulfonamides

The conversion of the amino group to an amide or sulfonamide is a fundamental transformation in medicinal chemistry. These functional groups can act as hydrogen bond donors and acceptors, significantly influencing drug-receptor interactions.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base, such as pyridine or triethylamine, is typically used to neutralize the acid (e.g., HCl or p-toluenesulfonic acid) generated during the reaction. Pyridine can also serve as the solvent and a catalyst.[2]

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or pyridine are commonly employed to avoid competing reactions with the solvent.

  • Temperature: These reactions are often carried out at room temperature, although gentle heating may be required for less reactive substrates.

Experimental Protocol: General Procedure for N-Acylation

  • Dissolve the aminopyrazolo[1,5-a]pyridine (1.0 equiv.) in pyridine or an appropriate aprotic solvent (e.g., DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.1-1.5 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Representative Conditions for N-Acylation and N-Sulfonylation

ReagentBaseSolventTemperatureTypical Yield
Acetic AnhydridePyridinePyridine0 °C to RTGood to Excellent
Benzoyl ChlorideTriethylamineDCM0 °C to RTGood
p-Toluenesulfonyl ChloridePyridinePyridineRTGood
N-Alkylation and N-Arylation: Expanding Molecular Scaffolds

The introduction of alkyl or aryl substituents on the amine nitrogen can significantly impact a molecule's lipophilicity and steric profile. While direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation and competing ring alkylation, reductive amination offers a more controlled approach. For N-arylation, the Buchwald-Hartwig amination is the state-of-the-art method.

3.2.1. Reductive Amination

This two-step, one-pot procedure involves the initial formation of an imine or enamine by reacting the aminopyrazolo[1,5-a]pyridine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STABH).

Experimental Protocol: General Procedure for Reductive Amination

  • Dissolve the aminopyrazolo[1,5-a]pyridine (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.) in a suitable solvent such as dichloroethane (DCE) or methanol.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent and purify as described for N-acylation.

3.2.2. Buchwald-Hartwig Cross-Coupling

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[3] This reaction can be used to couple an aminopyrazolo[1,5-a]pyridine with an aryl halide or triflate, or conversely, to couple a halo-pyrazolo[1,5-a]pyridine with a primary or secondary amine. The latter is particularly useful for synthesizing a wide range of substituted aminopyrazolo[1,5-a]pyridines.

Causality Behind Experimental Choices:

  • Palladium Precatalyst: A variety of Pd(0) and Pd(II) precatalysts can be used, with Pd₂(dba)₃ and Pd(OAc)₂ being common choices.[4]

  • Ligand: The choice of phosphine ligand is critical for the success of the reaction. Bulky, electron-rich ligands such as Xantphos or BINAP are often employed to promote reductive elimination and prevent β-hydride elimination.[4]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and facilitate the catalytic cycle.[4]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent catalyst deactivation.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Halo-pyrazolo[1,5-a]pyridine

  • To an oven-dried Schlenk tube, add the halo-pyrazolo[1,5-a]pyridine (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromo-pyrazolo[1,5-a]pyridine with Aniline

| Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Typical Yield | Reference | | --- | --- | --- | --- | --- | --- | | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | Good to Excellent |[4] | | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | High |[4] |

Note: These conditions are adapted from protocols for similar bromopyridine substrates and serve as a starting point for optimization.

Diazotization and Subsequent Transformations

The conversion of the primary amino group to a diazonium salt opens a gateway to a plethora of functional groups through Sandmeyer and related reactions.[5][6] This transformation is particularly valuable for introducing substituents that are difficult to install by other means.

Causality Behind Experimental Choices:

  • Diazotizing Agent: Sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl, H₂SO₄) is the classic reagent for generating the nitrosonium ion (NO⁺) in situ.

  • Temperature: The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated.

  • Subsequent Nucleophilic Substitution: The choice of the copper(I) salt (e.g., CuCl, CuBr, CuCN) in the Sandmeyer reaction determines the incoming nucleophile.

Experimental Protocol: General Procedure for Diazotization and Sandmeyer Reaction

  • Dissolve the aminopyrazolo[1,5-a]pyridine (1.0 equiv.) in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., 2 M HCl).

  • Slowly add a cooled aqueous solution of sodium nitrite (1.0-1.2 equiv.) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

  • In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl, 1.2 equiv.) in the corresponding concentrated acid (e.g., HCl).

  • Slowly add the cold diazonium salt solution to the copper(I) salt solution.

  • Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

  • Neutralize the reaction mixture with a base (e.g., NaOH solution).

  • Extract the product with an organic solvent and purify by standard methods.

Diagram 1: Key Reactions of the Amine Group on Pyrazolo[1,5-a]pyridines

Amine_Reactivity Aminopyridine Amino-Pyrazolo[1,5-a]pyridine Acylation N-Acylation (RCOCl, Ac₂O) Aminopyridine->Acylation Sulfonylation N-Sulfonylation (RSO₂Cl) Aminopyridine->Sulfonylation ReductiveAmination Reductive Amination (RCHO, NaBH(OAc)₃) Aminopyridine->ReductiveAmination BuchwaldHartwig N-Arylation (Ar-X, Pd catalyst) Aminopyridine->BuchwaldHartwig Diazotization Diazotization (NaNO₂, HCl) Aminopyridine->Diazotization Amide Amide Acylation->Amide Sulfonamide Sulfonamide Sulfonylation->Sulfonamide Alkylamine Substituted Amine (Alkyl) ReductiveAmination->Alkylamine Arylamine Substituted Amine (Aryl) BuchwaldHartwig->Arylamine Diazonium Diazonium Salt Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (CuX) Halogen Halo- (-Cl, -Br) Sandmeyer->Halogen Nitrile Nitrile (-CN) Sandmeyer->Nitrile Diazonium->Sandmeyer

Caption: Synthetic pathways originating from the amine group on the pyrazolo[1,5-a]pyridine core.

Conclusion and Future Perspectives

The amine group on the pyrazolo[1,5-a]pyridine scaffold is a versatile and powerful tool for the synthesis of novel compounds with potential applications in medicine and materials science. This guide has provided a comprehensive overview of the key chemical transformations of this functional group, including acylation, sulfonylation, alkylation, arylation, and diazotization. By understanding the underlying principles of reactivity and having access to robust experimental protocols, researchers can effectively harness the synthetic potential of aminopyrazolo[1,5-a]pyridines.

Future research in this area will likely focus on the development of more efficient and selective catalytic methods for the functionalization of the amine group, as well as the exploration of novel transformations that further expand the chemical space accessible from these valuable building blocks. The continued investigation into the structure-activity relationships of aminopyrazolo[1,5-a]pyridine derivatives will undoubtedly lead to the discovery of new therapeutic agents and advanced materials with improved properties.

References

Electrophilic substitution on the 4-Bromopyrazolo[1,5-a]pyridin-2-amine ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Substitution on the 4-Bromopyrazolo[1,5-a]pyridin-2-amine Ring

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous pharmacologically active compounds.[1][2][3][4] Its functionalization is a key step in the synthesis of novel drug candidates. This technical guide provides an in-depth analysis of the electrophilic substitution reactions on a specifically substituted derivative, this compound. We will dissect the electronic interplay of the activating 2-amino group and the deactivating 4-bromo substituent to predict regiochemical outcomes. This guide offers field-proven insights and detailed experimental protocols for key transformations, including halogenation, nitration, and formylation, tailored for researchers, medicinal chemists, and drug development professionals.

The Pyrazolo[1,5-a]pyridine Core: A Structural Overview

The pyrazolo[1,5-a]pyridine system consists of a pyrazole ring fused to a pyridine ring.[1] This fusion results in a unique electronic landscape. The pyridine ring is inherently electron-deficient, which typically renders it unreactive toward electrophilic aromatic substitution.[5][6] Conversely, the pyrazole moiety is a more electron-rich five-membered ring. This dichotomy governs the overall reactivity of the parent scaffold.

For the specific substrate, this compound, the positions on the ring are numbered as follows:

Caption: Numbering of the pyrazolo[1,5-a]pyridine ring.

Predicting Regioselectivity: The Interplay of Substituent Effects

The outcome of electrophilic substitution is dictated by the electronic effects of the existing substituents on the ring. In this case, we have a powerful activating group and a deactivating group in competition.

  • 2-Amino Group (-NH₂): This is a potent activating group due to its ability to donate its lone pair of electrons into the ring system via resonance (+R effect). This significantly increases the electron density of the ring, making it much more susceptible to attack by electrophiles. As a strong ortho, para-director, it directs incoming electrophiles to the C3 (ortho) and C5 (para) positions.

  • 4-Bromo Group (-Br): Halogens are a classic example of opposing effects. The -Br group is deactivating due to its electron-withdrawing inductive effect (-I effect). However, it possesses lone pairs that can be donated through resonance (+R effect), making it an ortho, para-director. It directs incoming electrophiles to the C3 (ortho) and C5 (ortho) positions.

Authoritative Grounding: The directing influence of substituents is a fundamental principle of aromatic chemistry. The amino group is one of the strongest activating groups, far outweighing the directing effect of the weakly activating (by resonance) but inductively deactivating halogen. Therefore, the regiochemical outcome will be overwhelmingly controlled by the 2-amino group.

Both substituents direct to the C3 and C5 positions. However, electrophilic attack on related aza-heterocyclic systems like pyrazolo[1,5-a]pyrimidines consistently occurs at the C3 position of the electron-rich pyrazole ring.[2][7][8][9] This position is ortho to the highly activating amino group, making it the most nucleophilic site on the entire scaffold.

directing_effects Substrate This compound NH2 2-Amino Group (+R >> -I) Strong Activator Substrate->NH2 has Br 4-Bromo Group (-I > +R) Weak Deactivator Substrate->Br has Direct_NH2 Directs Ortho/Para (C3 & C5) NH2->Direct_NH2 effect Direct_Br Directs Ortho/Para (C3 & C5) Br->Direct_Br effect Conclusion Predicted Site of Attack: C3 Position Direct_NH2->Conclusion strongly favors Direct_Br->Conclusion weakly favors

References

An In-Depth Technical Guide to the Safe Handling of 4-Bromopyrazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromopyrazolo[1,5-a]pyridin-2-amine is a fused N-heterocyclic compound belonging to the pyrazolopyridine class of molecules. This structural motif is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. The pyrazolopyridine scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. Compounds in this family are explored for their potential as kinase inhibitors, anti-mycobacterial agents, and therapeutics for various cancers.[1][2][3] Specifically, this compound serves as a valuable building block for synthesizing more complex molecules, enabling selective binding to enzyme targets and the creation of novel bioactive compounds with potential antiviral and anti-inflammatory properties.[4]

Given its reactive nature and potent biological activity, a thorough understanding and strict adherence to safety protocols are paramount for researchers and scientists handling this compound. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in authoritative safety data and established laboratory best practices. The causality behind each recommendation is explained to foster a deep-rooted culture of safety.

Hazard Identification and Classification

The primary step in safe handling is a complete understanding of the compound's intrinsic hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a highly toxic substance.[5] It is crucial to distinguish this from compounds that are merely "harmful"; this substance poses a significant risk upon exposure through multiple routes.

Hazard Class Category Hazard Statement GHS Pictogram
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
alt text
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
alt text
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
alt text

Signal Word: DANGER [6]

Key Precautionary Statements: [5][6]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P361: Remove/Take off immediately all contaminated clothing.

  • P405: Store locked up.

The "Toxic" classification (Category 3) necessitates more stringent controls than those for "Harmful" compounds (Category 4). The low median lethal dose (LD50) implied by this classification means that even small quantities can cause severe health effects or death.

Risk Assessment and Engineering Controls

All work with this compound must be preceded by a formal risk assessment. The goal is to minimize exposure to a level that is As Low As Reasonably Practicable (ALARP). This is achieved by implementing a hierarchy of controls.

cluster_0 Hierarchy of Controls for Toxic Solids Elimination Elimination (Not feasible; compound is required) Substitution Substitution (Use a less hazardous analog if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Primary barrier) Substitution->Engineering Administrative Administrative Controls (Procedural rules) Engineering->Administrative Engineering_Details • Certified Chemical Fume Hood • Ventilated Balance Enclosure • Safety Shower & Eyewash Station Engineering->Engineering_Details PPE Personal Protective Equipment (PPE) (Last line of defense) Administrative->PPE Least Effective Administrative_Details • Standard Operating Procedures (SOPs) • Mandatory Training • Restricted Access Area • Store Locked Up Administrative->Administrative_Details PPE_Details • Safety Goggles • Chemical-Resistant Gloves • Lab Coat PPE->PPE_Details

Risk Assessment and Control Hierarchy.

Primary Engineering Control: The single most important control measure is the mandatory use of a certified chemical fume hood for any procedure that involves handling the solid compound or its solutions.[6][7][8] This includes weighing, transfers, and reaction setups. The fume hood contains airborne particles and vapors, preventing inhalation, which is a primary route of toxic exposure.

Secondary Controls: Laboratories must be equipped with easily accessible safety showers and eyewash stations.[6][9] General laboratory ventilation should be maintained to ensure a high rate of air exchange.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with, not as a replacement for, engineering controls.

  • Eye and Face Protection: Tightly fitting safety goggles with side shields that conform to NIOSH (US) or EN 166 (EU) standards are mandatory.[7][8] A face shield should be worn over the goggles during procedures with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Use compatible, chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use. Employ proper glove removal technique to avoid contaminating the skin.[6][8] Contaminated gloves must be disposed of as hazardous waste.

    • Protective Clothing: A buttoned lab coat must be worn at all times. For larger quantities or tasks with a higher risk of contamination, impervious clothing or an apron may be necessary.[6][7]

  • Respiratory Protection: Respiratory protection, such as a NIOSH-approved respirator with an appropriate cartridge, is required if engineering controls fail or during emergency situations like a large spill.[7][9] All respirator use must be part of a formal respiratory protection program with fit-testing and training.

Safe Handling and Storage Protocols

Adherence to a strict, pre-defined workflow is essential for minimizing risk.

cluster_workflow Safe Handling Workflow A 1. Prepare Workspace (Inside Fume Hood) B 2. Don Full PPE A->B C 3. Retrieve from Locked Storage B->C D 4. Weigh & Transfer (Minimize dust) C->D E 5. Clean & Decontaminate (Work area & equipment) D->E F 6. Secure Waste (Labeled, sealed container) E->F G 7. Doff PPE Correctly F->G H 8. Wash Hands Thoroughly G->H

Workflow for handling toxic solid compounds.

Experimental Protocol: Weighing and Solution Preparation

  • Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the work area is clean. Assemble all necessary equipment (spatulas, weigh paper, glassware, solvent).

  • PPE: Don all required PPE as described in Section 4.0.

  • Retrieval: Retrieve the container from its designated locked storage location.[5][6]

  • Weighing:

    • Perform all weighing operations inside the fume hood or a ventilated balance enclosure.

    • Open the container slowly to avoid creating airborne dust.

    • Use a clean spatula to carefully transfer the desired amount of solid to weigh paper or directly into a tared vessel. Avoid any scooping actions that could generate dust.

    • Close the primary container tightly immediately after transfer.

  • Dissolution: Add the solvent to the vessel containing the solid. Ensure the vessel is capped or covered during dissolution if agitation is required.

  • Cleanup: Carefully clean the spatula and any contaminated surfaces with a damp cloth, which should then be disposed of as hazardous waste.

  • Disposal: Dispose of all contaminated consumables (weigh paper, gloves) in a clearly labeled, sealed hazardous waste container.

Storage Requirements:

  • Store in a tightly closed, properly labeled container.[6][7]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.[7][8]

  • The storage area must be secure and accessible only to authorized personnel ("Store locked up").[5][6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and amines.[9][10]

Emergency Procedures

Immediate and correct response to an emergency can prevent serious injury.

cluster_emergency Emergency Response Flowchart start Exposure or Spill Occurs type What is the emergency? start->type personal_exposure Personal Exposure type->personal_exposure Exposure spill Chemical Spill type->spill Spill exposure_action 1. Remove victim from source 2. Administer First Aid 3. Call for IMMEDIATE medical help 4. Bring SDS to the doctor personal_exposure->exposure_action spill_size Is the spill large or uncontrolled? spill->spill_size large_spill 1. Evacuate the area 2. Alert others & call emergency response 3. Do not attempt to clean up spill_size->large_spill Yes small_spill 1. Alert personnel in immediate area 2. Don appropriate PPE 3. Contain and clean with inert absorbent 4. Collect waste in sealed container spill_size->small_spill No

General emergency response procedure.

First-Aid Measures

  • General Advice: In all cases of exposure, consult a physician immediately and show them the Safety Data Sheet (SDS).[5][6][8]

  • Inhalation: Move the person into fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[5][6]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[8] Immediately call an ophthalmologist.

  • Ingestion: Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5][8]

Accidental Release Measures (Spills)

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Wear all necessary PPE, including respiratory protection if required.[8]

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[7][8]

  • Clean-up: For a small solid spill, carefully sweep up the material without creating dust. Place it into a suitable, closed, and labeled container for disposal.[8][9]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Considerations

This compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including unused product and contaminated consumables (gloves, wipes, weigh paper), in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: Arrange for disposal through a licensed professional waste disposal service.[8] Adhere strictly to all local, state, and federal environmental regulations regarding chemical waste.[5][6] Do not dispose of this material down the drain or in general waste.

References

The Strategic Sourcing and Application of 4-Bromopyrazolo[1,5-a]pyridin-2-amine in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyridine core has established itself as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to multiple, diverse biological targets. This versatility has rendered it a cornerstone in the design of novel therapeutics. Within this important class of compounds, 4-Bromopyrazolo[1,5-a]pyridin-2-amine (CAS No. 1404309-51-8) has garnered significant attention as a key building block and intermediate. Its strategic placement of a bromine atom and an amino group provides synthetic handles for facile derivatization, enabling the exploration of vast chemical space in the pursuit of potent and selective modulators of disease-relevant proteins. This guide offers a comprehensive overview of the commercial availability, technical specifications, and critical applications of this compound, with a particular focus on its role in the development of kinase inhibitors.

Commercial Availability and Sourcing

This compound is readily accessible from a range of specialized chemical suppliers. Researchers can procure this compound in various quantities, from milligrams for initial screening to larger scales for lead optimization and preclinical studies. The typical purity offered by most vendors is ≥97%.

SupplierProduct NumberPurityAvailable Quantities
Sunway Pharm LtdCB4956697%100mg, 250mg, 1g
CP Lab Safety-min 97%250 mg
MySkinRecipes15051998%100mg
Synthonix, Inc.P1381595+%Inquire for bulk
BLDpharmBD01298897-Inquire

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the chosen supplier to verify the purity, identity, and impurity profile of the specific batch being purchased. While a dedicated CoA for this exact compound is not publicly available in the search results, a CoA for the related 6-Bromopyrazolo[1,5-a]pyridine shows a typical purity of 98.55% by HPLC and confirms the structure by 1H NMR, indicating the quality standards researchers can expect for this class of compounds.[1]

Physicochemical Properties and Handling

Key Physicochemical Data:

  • Molecular Formula: C₇H₆BrN₃

  • Molecular Weight: 212.05 g/mol

  • Appearance: Typically a solid.

  • Storage: Should be stored in a well-sealed container in a dry, cool, and well-ventilated place. Some suppliers recommend storage at room temperature, while others suggest refrigeration.[2]

Safety and Handling Precautions:

Based on the SDS for similar brominated heterocyclic compounds, researchers should handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][4] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.

The Role of this compound in Kinase Inhibitor Drug Discovery

The pyrazolo[1,5-a]pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[5][6][7] The 2-amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The bromine atom at the 4-position provides a versatile synthetic handle for introducing further diversity and optimizing the structure-activity relationship (SAR).

Kinase_Inhibitor_Scaffold cluster_compound This compound cluster_kinase Kinase ATP Pocket Compound Pyrazolo[1,5-a]pyridine Core Bromo 4-Bromo Group (Synthetic Handle for R2) R2_Pocket Solvent-Exposed Region Bromo->R2_Pocket Vector for Derivatization Amino 2-Amino Group (Hinge Binding) Hinge Hinge Region Amino->Hinge Hydrogen Bonding caption Binding mode of the pyrazolo[1,5-a]pyridine scaffold.

Caption: Generalized binding interaction of the this compound scaffold within a kinase ATP binding pocket.

Structure-Activity Relationship (SAR) Studies and Target Kinases

The versatility of the this compound scaffold is evident from its use in the development of inhibitors for various kinases:

  • KDR (VEGFR2) Kinase: SAR studies on 3,6-disubstituted pyrazolo[1,5-a]pyrimidines, a closely related scaffold, have identified potent KDR kinase inhibitors.[8] This suggests that derivatives of this compound could also be explored for their anti-angiogenic potential.

  • CDK9: Researchers have successfully developed selective CDK9 inhibitors based on the pyrazolo[1,5-a]pyrimidine nucleus.[9][10] The 2-amino group is crucial for hinge binding, and modifications at other positions, accessible through the bromo-substituent, can enhance potency and selectivity.

  • PI3K (Phosphoinositide 3-kinase): The pyrazolo[1,5-a]pyridine ring system has been instrumental in the discovery of p110α-selective PI3 kinase inhibitors.[11] The amenability of the scaffold to substitution allows for fine-tuning of selectivity against different PI3K isoforms.

Synthetic Pathways and Methodologies

The synthesis of pyrazolo[1,5-a]pyridines can be achieved through various routes, often involving the cyclization of a substituted aminopyridine precursor. While a specific protocol for this compound is not detailed in the provided search results, general synthetic strategies for this class of compounds have been reported. A common approach involves the reaction of a 2-aminopyridine with a suitable three-carbon synthon, followed by cyclization.

A general retrosynthetic analysis is presented below:

Retrosynthesis Target This compound Intermediate1 Substituted Aminopyridine Target->Intermediate1 Intermediate2 Three-Carbon Synthon Target->Intermediate2 caption Retrosynthetic approach for pyrazolo[1,5-a]pyridines.

Caption: A simplified retrosynthetic disconnection for the pyrazolo[1,5-a]pyridine core.

One reported method for the synthesis of functionalized pyrazolo[1,5-a]pyridines involves the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[12] This metal-free approach offers a straightforward route to this valuable scaffold. Another versatile method is the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes.[13] Researchers can adapt these published methodologies to devise a specific synthesis for this compound.

A Plausible Experimental Protocol Outline:

Based on general synthetic strategies for pyrazolo[1,5-a]pyridines, a potential multi-step synthesis could be envisioned:

  • Synthesis of a Substituted 2-Aminopyridine: Starting from a commercially available bromopyridine derivative, a nucleophilic aromatic substitution or a cross-coupling reaction could be employed to introduce an amino group at the 2-position.

  • Reaction with a Cyclization Precursor: The resulting 2-aminopyridine would then be reacted with a suitable reagent to introduce the pyrazole ring. This could involve a reaction with a β-ketoester or a similar 1,3-dielectrophile.

  • Cyclization and Functional Group Manipulation: The final step would involve an acid- or base-catalyzed cyclization to form the pyrazolo[1,5-a]pyridine ring system. Subsequent functional group interconversions may be necessary to arrive at the target 4-bromo-2-amino substitution pattern.

Researchers should consult detailed synthetic procedures in the cited literature for specific reaction conditions and purification methods.[14][15]

Future Perspectives and Broader Applications

The utility of this compound extends beyond kinase inhibitors. The pyrazolo[1,5-a]pyridine scaffold has been explored for a wide range of biological activities, including as anti-inflammatory and antiviral agents.[16] Furthermore, the synthetic accessibility of this compound makes it an attractive starting material for the development of chemical probes and tool compounds for chemical biology research. The bromine atom can also be utilized in transition metal-catalyzed cross-coupling reactions to introduce a wide array of substituents, further expanding the accessible chemical space.

Conclusion

This compound is a commercially available and synthetically versatile building block that holds significant promise for drug discovery and medicinal chemistry. Its privileged scaffold and strategic functionalization make it an ideal starting point for the development of potent and selective kinase inhibitors, as well as other therapeutic agents. This guide provides a foundational understanding of its sourcing, handling, and application, empowering researchers to leverage this valuable compound in their quest for novel medicines.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-Bromopyrazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous compounds of significant interest to the pharmaceutical and agrochemical industries. Molecules incorporating this core structure have demonstrated a wide range of biological activities, including their roles as kinase inhibitors and anti-inflammatory agents. The specific functionalization of this scaffold is crucial for modulating its pharmacological properties. 4-Bromopyrazolo[1,5-a]pyridin-2-amine is a key intermediate, offering multiple points for further chemical elaboration. The bromine atom at the 4-position serves as a versatile handle for cross-coupling reactions, while the amino group at the 2-position allows for the introduction of diverse substituents through amidation or related transformations.

This application note provides a comprehensive and detailed protocol for the synthesis of this compound, starting from readily available materials. The described methodology is robust and scalable, making it suitable for both academic research and industrial drug development settings. We will delve into the rationale behind the chosen synthetic strategy, provide step-by-step experimental procedures, and discuss the underlying reaction mechanisms.

Synthetic Strategy

The overall synthetic approach to this compound is a two-stage process. The first stage involves the synthesis of the key starting material, 2-amino-4-bromopyridine. The second, and core, stage is the construction of the pyrazolo[1,5-a]pyridine ring system through a cyclization reaction.

Stage 1: Synthesis of 2-Amino-4-bromopyridine

The synthesis of 2-amino-4-bromopyridine can be achieved through several established routes. A common and effective method involves the Hofmann degradation of 4-bromopyridine-2-carboxamide, which is itself derived from 4-bromopyridine hydrochloride in a two-step sequence of esterification and amination[1][2]. This multi-step synthesis is well-suited for large-scale production due to its use of cost-effective reagents and generally high yields.

Stage 2: Synthesis of this compound

The construction of the pyrazolo[1,5-a]pyridine core will be accomplished via the cyclization of 2-amino-4-bromopyridine with chloroacetonitrile. This reaction proceeds through an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization to form the fused pyrazole ring. This method is advantageous as it directly installs the desired 2-amino group on the final product.

Below is a visual representation of the overall synthetic workflow:

G cluster_0 Stage 1: Synthesis of 2-Amino-4-bromopyridine cluster_1 Stage 2: Synthesis of this compound 4-Bromopyridine Hydrochloride 4-Bromopyridine Hydrochloride Ethyl 4-bromopyridine-2-carboxylate Ethyl 4-bromopyridine-2-carboxylate 4-Bromopyridine Hydrochloride->Ethyl 4-bromopyridine-2-carboxylate Esterification 4-Bromopyridine-2-carboxamide 4-Bromopyridine-2-carboxamide Ethyl 4-bromopyridine-2-carboxylate->4-Bromopyridine-2-carboxamide Amination 2-Amino-4-bromopyridine 2-Amino-4-bromopyridine 4-Bromopyridine-2-carboxamide->2-Amino-4-bromopyridine Hofmann Degradation This compound This compound 2-Amino-4-bromopyridine->this compound Cyclization with Chloroacetonitrile

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 2-Amino-4-bromopyridine

This three-step procedure is adapted from established industrial methods and provides a reliable route to the key starting material[1][2].

Step 1.1: Esterification of 4-Bromopyridine Hydrochloride

This step involves the conversion of 4-bromopyridine hydrochloride to its corresponding ethyl ester.

Reagent/SolventMolecular Weight ( g/mol )Amount (molar eq.)Volume/Mass
4-Bromopyridine Hydrochloride194.451.05 kg
Dichloromethane (DCM)84.93-50 L
Sodium Bicarbonate (NaHCO₃)84.01As needed-
Ferrous Sulfate (FeSO₄)151.91--
Sulfuric Acid (H₂SO₄) 50 wt%98.08--
Hydrogen Peroxide (H₂O₂)34.01--
Ethyl Acetate (EtOAc)88.11--

Protocol:

  • In a suitable reactor, dissolve 5 kg of 4-bromopyridine hydrochloride in 30 L of water.

  • Adjust the pH to 8 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 L).

  • Combine the organic layers and add ferrous sulfate and 50 wt% sulfuric acid.

  • Cool the mixture to -10 °C with stirring.

  • In a separate vessel, cool ethyl acetate to 0 °C and slowly add hydrogen peroxide.

  • Slowly add the prepared reagent from the separate vessel to the main reactor, maintaining the temperature between -10 °C and 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for one hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add 100 L of water and stir for 30 minutes, then separate the layers.

  • Concentrate the organic phase under reduced pressure to obtain crude ethyl 4-bromopyridine-2-carboxylate, which can be used directly in the next step.

Step 1.2: Amination of Ethyl 4-bromopyridine-2-carboxylate

This step converts the ethyl ester to the corresponding carboxamide.

Reagent/SolventMolecular Weight ( g/mol )Amount (molar eq.)Volume/Mass
Ethyl 4-bromopyridine-2-carboxylate230.061.08.5 kg (crude)
Ammonia solution (aqueous)17.03 (as NH₃)Excess35 L
Ethyl Acetate (EtOAc)88.11-As needed

Protocol:

  • To a stirred solution of 35 L of aqueous ammonia, add the crude ethyl 4-bromopyridine-2-carboxylate (8.5 kg) in portions.

  • Stir the mixture overnight at room temperature.

  • Collect the resulting solid by centrifugation.

  • Wash the solid with ethyl acetate and centrifuge again to obtain 4-bromopyridine-2-carboxamide.

Step 1.3: Hofmann Degradation of 4-Bromopyridine-2-carboxamide

This final step in the synthesis of the starting material involves a Hofmann rearrangement.

Reagent/SolventMolecular Weight ( g/mol )Amount (molar eq.)Volume/Mass
4-Bromopyridine-2-carboxamide201.031.04.5 kg
Sodium Hydroxide (NaOH)40.00--
Bromine (Br₂)159.81--
Toluene92.14-As needed
Water18.02-As needed

Protocol:

  • In a reactor, prepare a solution of sodium hydroxide in water and cool to 0 °C.

  • Slowly add bromine dropwise, maintaining the low temperature. After the addition is complete, cool the mixture to -10 °C.

  • Add the 4-bromopyridine-2-carboxamide in portions.

  • After the addition is complete, stir the mixture and heat at 80 °C for one hour.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and collect the crude product by centrifugation.

  • Purify the crude product by crystallization from toluene to obtain pure 2-amino-4-bromopyridine.

Stage 2: Synthesis of this compound

This stage describes the construction of the target heterocyclic system.

Reagent/SolventMolecular Weight ( g/mol )Amount (molar eq.)Volume/Mass
2-Amino-4-bromopyridine173.011.010.0 g
Chloroacetonitrile75.501.25.2 g
Sodium Bicarbonate (NaHCO₃)84.012.09.7 g
N,N-Dimethylformamide (DMF)73.09-100 mL
Ethanol46.07-As needed

Protocol:

  • To a solution of 2-amino-4-bromopyridine (10.0 g) in 100 mL of DMF, add sodium bicarbonate (9.7 g).

  • To this suspension, add chloroacetonitrile (5.2 g) dropwise at room temperature.

  • Heat the reaction mixture to 100-110 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.

  • Collect the precipitated solid by filtration and wash with water.

  • Recrystallize the crude product from ethanol to afford pure this compound.

Reaction Mechanism

The formation of this compound from 2-amino-4-bromopyridine and chloroacetonitrile proceeds through a well-established pathway for the synthesis of imidazo[1,2-a]pyridines and related fused heterocycles.

G cluster_0 Reaction Mechanism A 2-Amino-4-bromopyridine C N-alkylation A->C B Chloroacetonitrile B->C D Intramolecular Cyclization C->D Base (NaHCO3) E Tautomerization D->E F This compound E->F

Caption: Proposed mechanism for the synthesis of this compound.

The reaction is initiated by the nucleophilic attack of the pyridine ring nitrogen of 2-amino-4-bromopyridine onto the electrophilic carbon of chloroacetonitrile, resulting in the formation of a pyridinium salt intermediate. The presence of a base, such as sodium bicarbonate, then facilitates the deprotonation of the exocyclic amino group. The resulting anionic nitrogen then undergoes an intramolecular nucleophilic attack on the nitrile carbon, leading to the formation of a five-membered ring. Subsequent tautomerization yields the aromatic this compound.

Expected Results and Characterization

The synthesis of 2-amino-4-bromopyridine is expected to proceed with good overall yield. The final cyclization step to form this compound typically provides moderate to good yields after purification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected YieldAppearance
2-Amino-4-bromopyridineC₅H₅BrN₂173.0160-70% (overall)Off-white to pale yellow solid
This compoundC₇H₆BrN₃212.0550-65%Light-colored solid

The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Considerations

  • Chloroacetonitrile is toxic and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bromine is highly corrosive and toxic. It should be handled with extreme care in a fume hood, and appropriate PPE, including gloves, safety glasses, and a lab coat, is essential.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • The Hofmann degradation can be exothermic. Proper temperature control is crucial.

  • Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described two-stage synthetic route, commencing with the preparation of 2-amino-4-bromopyridine followed by its cyclization with chloroacetonitrile, offers an efficient and scalable method for obtaining this valuable building block. The provided experimental procedures, mechanistic insights, and safety information are intended to enable researchers in the fields of medicinal chemistry and drug development to successfully synthesize this key intermediate for their research programs.

References

Application Note & Protocol: A Strategic Approach to the Synthesis of 4-Bromopyrazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromopyrazolo[1,5-a]pyridin-2-amine is a highly valuable heterocyclic building block, pivotal in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors for oncological therapies.[1] Its strategic importance lies in the dual functionality of the 2-amino group, which can be elaborated, and the C4-bromo substituent, which serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular diversity. This document provides a comprehensive guide for researchers, outlining a robust and logical synthetic route to this key intermediate. We will delve into the strategic considerations behind the chosen pathway, provide detailed, step-by-step protocols, and explain the causality of experimental choices to ensure reproducibility and success.

Introduction and Strategic Overview

The pyrazolo[1,5-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2] The development of efficient and scalable synthetic routes to specifically functionalized derivatives is therefore a critical endeavor in drug discovery. Our target molecule, this compound, presents an interesting synthetic challenge that requires careful control of regioselectivity.

A retrosynthetic analysis suggests two primary strategies:

  • Late-Stage Bromination: Construction of the pyrazolo[1,5-a]pyridin-2-amine core followed by regioselective bromination at the C4 position.

  • Precursor-Directed Synthesis: Beginning with a pre-brominated pyridine derivative and executing a cyclization reaction to form the bicyclic system.

While both routes are viable, the late-stage bromination approach often provides greater flexibility and avoids potential complications that the bromo substituent might introduce during the sensitive cyclization step. This guide will focus on this more strategic pathway.

Retrosynthetic and Forward Synthesis Plan

Our chosen strategy involves a two-step sequence: the formation of the heterocyclic core via a [3+2] cycloaddition, followed by a regioselective electrophilic bromination.

Retrosynthetic Analysis Diagram

G Target This compound Intermediate1 Pyrazolo[1,5-a]pyridin-2-amine Target->Intermediate1 Electrophilic Bromination Precursor1 1-Aminopyridinium salt Intermediate1->Precursor1 [3+2] Cycloaddition Precursor2 Cyanamide (C1N1 synthon) Intermediate1->Precursor2 [3+2] Cycloaddition

Caption: Retrosynthetic approach for this compound.

Forward Synthesis Pathway

The forward synthesis proceeds as follows:

  • Step 1: N-amination of pyridine followed by an in-situ [3+2] cycloaddition with cyanamide to yield Pyrazolo[1,5-a]pyridin-2-amine.

  • Step 2: Regioselective bromination of the Pyrazolo[1,5-a]pyridin-2-amine core at the C4 position using a suitable electrophilic bromine source.

Scientific Rationale and Mechanistic Insights

Step 1: Synthesis of the Pyrazolo[1,5-a]pyridin-2-amine Core

The formation of the pyrazolo[1,5-a]pyridine ring system is most efficiently achieved through the [3+2] cycloaddition of an N-iminopyridinium ylide with a suitable dipolarophile.[3] In our case, we form the N-aminopyridinium salt from pyridine and hydroxylamine-O-sulfonic acid. This intermediate readily reacts with cyanamide, which serves as a C1N1 synthon, to construct the 2-amino-substituted pyrazole ring. The reaction is typically base-mediated, which deprotonates the N-aminopyridinium salt to form the reactive ylide intermediate.

Step 2: Regioselective C4-Bromination

Electrophilic aromatic substitution on the pyrazolo[1,5-a]pyridine ring is directed by the combined electronic effects of the fused rings and existing substituents. The pyrazole ring is electron-rich and prone to electrophilic attack, while the pyridine ring is electron-deficient. The 2-amino group is a powerful activating group, directing electrophiles to its ortho and para positions. In this fused system, the C3 position is ortho and the C5 position is sterically accessible. However, the C4 position, while not electronically favored by the 2-amino group alone, is part of the electron-rich pyridine ring and can be targeted under specific conditions. For this transformation, we utilize 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), a mild and effective source of electrophilic bromine. The reaction conditions can be tuned to favor substitution at the C4 position.

Detailed Experimental Protocols

Disclaimer: All chemical syntheses should be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyridin-2-amine

This protocol is adapted from established methods for the synthesis of related pyrazolo[1,5-a]pyridine systems.[4]

Materials:

  • Pyridine (7.91 g, 100 mmol)

  • Hydroxylamine-O-sulfonic acid (12.4 g, 110 mmol)

  • Cyanamide (4.62 g, 110 mmol)

  • Potassium carbonate (K₂CO₃) (27.6 g, 200 mmol)

  • Dimethylformamide (DMF) (200 mL)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

Procedure:

  • To a stirred solution of pyridine (100 mmol) in DMF (100 mL) at 0 °C, add hydroxylamine-O-sulfonic acid (110 mmol) portion-wise over 30 minutes.

  • Allow the mixture to warm to room temperature and stir for 4 hours to form the 1-aminopyridinium salt.

  • In a separate flask, dissolve cyanamide (110 mmol) and potassium carbonate (200 mmol) in DMF (100 mL).

  • Cool the cyanamide solution to 0 °C and add the previously prepared 1-aminopyridinium salt solution dropwise over 1 hour.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into ice-water (500 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford Pyrazolo[1,5-a]pyridin-2-amine as a solid.

Protocol 2: Synthesis of this compound

Materials:

  • Pyrazolo[1,5-a]pyridin-2-amine (6.65 g, 50 mmol)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (7.15 g, 25 mmol)

  • Dichloromethane (DCM) (250 mL)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Suspend Pyrazolo[1,5-a]pyridin-2-amine (50 mmol) in DCM (250 mL) in a round-bottom flask protected from light.

  • Cool the suspension to 0 °C in an ice bath.

  • Add DBDMH (25 mmol, 0.5 equiv.) portion-wise over 20 minutes, maintaining the temperature at 0 °C. Note: DBDMH contains two bromine atoms, so 0.5 equivalents are used for mono-bromination.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (100 mL) to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ (100 mL) followed by brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a pure solid.

Data Summary and Visualization

Table 1: Reaction Parameters Summary
StepReactantsKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1Pyridine, CyanamideHydroxylamine-O-sulfonic acid, K₂CO₃DMF801260-70
2Pyrazolo[1,5-a]pyridin-2-amine1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)DCM0 to RT6-875-85

Experimental Workflow Diagram

G cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: Bromination A1 Dissolve Pyridine in DMF A2 Add HOSA at 0°C A1->A2 A3 Stir 4h at RT (Formation of Salt) A2->A3 A5 Combine solutions at 0°C A3->A5 A4 Prepare Cyanamide/ K₂CO₃ in DMF A4->A5 A6 Heat to 80°C for 12h A5->A6 A7 Aqueous Work-up & Extraction (EtOAc) A6->A7 A8 Purify via Chromatography A7->A8 B1 Suspend Core Intermediate in DCM at 0°C A8->B1 Product from Step 1 B2 Add DBDMH (0.5 eq) B1->B2 B3 Stir 6-8h (0°C to RT) B2->B3 B4 Quench (Na₂S₂O₃) B3->B4 B5 Aqueous Wash (NaHCO₃) B4->B5 B6 Dry & Concentrate B5->B6 B7 Recrystallize B6->B7 Final 4-Bromopyrazolo[1,5-a] pyridin-2-amine B7->Final Final Product

Caption: Step-by-step experimental workflow for the two-step synthesis.

Conclusion

The synthetic route detailed herein provides a reliable and logical pathway for the preparation of this compound. By constructing the heterocyclic core first and then introducing the bromine atom in a controlled, regioselective manner, this strategy offers significant advantages in terms of flexibility and yield. The provided protocols are designed to be robust and reproducible, empowering researchers in medicinal chemistry and drug development with a key intermediate for the synthesis of novel therapeutics.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromopyrazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a prominent heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its rigid, bicyclic structure and rich electronic properties make it a "privileged scaffold," capable of interacting with a diverse range of biological targets.[3] Molecules incorporating this framework have demonstrated significant potential as kinase inhibitors, antagonists for various receptors, and other therapeutic agents.[4] The functionalization of this core, particularly through the formation of carbon-carbon bonds, is a critical step in the synthesis of novel drug candidates and chemical probes.

4-Bromopyrazolo[1,5-a]pyridin-2-amine is a key building block for accessing a wide array of 4-aryl or 4-heteroaryl derivatives. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for achieving this transformation, prized for its mild conditions and broad functional group tolerance.[5][6] This guide provides a detailed examination of the application of Suzuki-Miyaura coupling to this compound, offering in-depth mechanistic insights, field-proven protocols, and troubleshooting strategies to enable researchers to successfully leverage this important synthetic transformation.

Navigating the Challenges: Catalyst Inhibition and Substrate Reactivity

While the Suzuki-Miyaura coupling is a robust reaction, its application to substrates like this compound presents specific challenges that must be addressed for successful outcomes. The primary hurdles stem from the inherent electronic properties of the aminopyridine scaffold.[7]

  • Catalyst Inhibition: The lone pair of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate with the palladium catalyst. This coordination can lead to the formation of stable, off-cycle complexes, resulting in catalyst inhibition or deactivation and ultimately halting the catalytic cycle.[8][9]

  • Reduced Reactivity of the C-Br Bond: The electron-donating nature of the amino group increases the electron density of the pyridine ring system. This can make the oxidative addition of the C-Br bond to the palladium(0) center, a critical step in the catalytic cycle, less favorable.[9]

Overcoming these challenges requires careful selection of the catalyst system, base, and reaction conditions to favor the desired cross-coupling pathway over potential side reactions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII Trans Transmetalation PdII->Trans PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Trans->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Product Ar¹-Ar² (Coupled Product) RedElim->Product Boronic Ar²-B(OR)₂ Boronic->Trans Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Trans

Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for electron-rich heteroaryl halides.[10]

  • Transmetalation: The aryl or heteroaryl group from the boronic acid (or its ester derivative) is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[11]

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]

Recommended Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol is designed as a robust starting point, incorporating best practices for challenging aminopyridine substrates. Optimization may be necessary for specific aryl/heteroaryl boronic acids.

Experimental Workflow

Suzuki_Workflow Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Combine solid reagents: This compound, Boronic Acid/Ester, Base, Catalyst, Ligand Inert 2. Purge vessel with inert gas (e.g., Argon) Reagents->Inert Solvent 3. Add degassed solvent(s) Inert->Solvent Heat 4. Heat to desired temperature with vigorous stirring Solvent->Heat Monitor 5. Monitor progress (TLC, LC-MS) Heat->Monitor Cool 6. Cool to room temperature Monitor->Cool Extract 7. Dilute, wash with water/brine, and extract Cool->Extract Dry 8. Dry organic layer and concentrate Extract->Dry Purify 9. Purify by column chromatography Dry->Purify

Figure 2. A general experimental workflow for the Suzuki-Miyaura reaction.

Materials and Reagents
  • This compound (1.0 equiv)

  • Aryl or Heteroarylboronic Acid (1.5 equiv) or Pinacol Ester (1.2 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G2 or SPhos Pd G2, 2-5 mol%)

  • Ligand (e.g., XPhos or SPhos, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water (10:1) or Toluene/water (10:1))

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound, the aryl/heteroarylboronic acid or ester, the base, the palladium pre-catalyst, and the ligand.[12]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles to ensure an oxygen-free environment.[12]

  • Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature may vary depending on the specific substrates and catalyst system. Microwave irradiation can also be employed to accelerate the reaction.[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 4-aryl-pyrazolo[1,5-a]pyridin-2-amine.

Recommended Reaction Parameters

The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound.

ParameterRecommended ConditionRationale & Reference
Palladium Source XPhos Pd G2, SPhos Pd G2 (2-5 mol%)Buchwald pre-catalysts are highly active and effective for coupling heteroaryl halides, especially those prone to catalyst inhibition.[9]
Ligand XPhos, SPhos (2-5 mol%)Bulky, electron-rich phosphine ligands accelerate oxidative addition and prevent catalyst deactivation by N-coordination.[9]
Base K₂CO₃, Cs₂CO₃ (2.0-3.0 equiv)Weaker inorganic bases are often effective and can minimize base-sensitive side reactions.[9]
Solvent 1,4-Dioxane/H₂O (10:1), Toluene/H₂O (10:1)Aprotic solvents with a small amount of water are standard for Suzuki couplings. Anhydrous conditions can be explored if protodeboronation is an issue.[12]
Temperature 80-110 °CSufficient thermal energy is required to drive the oxidative addition of the relatively electron-rich heteroaryl bromide.
Boron Source Arylboronic Pinacol EstersPinacol esters are more stable towards protodeboronation than their corresponding boronic acids, which can be a significant side reaction.[9]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Yield Catalyst inhibition/deactivation.Increase catalyst/ligand loading (e.g., to 5 mol%). Screen different Buchwald ligands (e.g., RuPhos). Ensure rigorous exclusion of oxygen.[9]
Low reactivity of the C-Br bond.Increase reaction temperature. Switch to a more active catalyst system.
Protodeboronation Hydrolysis of the boronic acid.Use the corresponding boronic acid pinacol ester. Use rigorously anhydrous solvents and reagents.[9]
Dehalogenation Reductive removal of the bromine atom.Ensure the reaction is performed under a strictly inert atmosphere. Minimize reaction time. The use of a tandem catalyst system like XPhosPdG2/XPhos has been shown to mitigate this side reaction in similar systems.[2][5]
Homocoupling Self-coupling of the boronic acid.Ensure complete degassing of solvents to remove oxygen. Use a Pd(0) source directly or ensure conditions for complete reduction of a Pd(II) pre-catalyst.[8]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly valuable transformation for the synthesis of novel compounds with significant potential in drug discovery. While the inherent properties of the aminopyridine scaffold present unique challenges, a rational approach to the selection of catalyst, ligand, base, and reaction conditions can lead to high-yielding and successful outcomes. The protocols and insights provided in this guide offer a solid foundation for researchers to effectively utilize this powerful synthetic tool.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromopyrazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Privileged Scaffolds in Drug Discovery

The synthesis of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic chemistry, particularly within the pharmaceutical and materials science sectors. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these critical linkages, offering a significant improvement over classical methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh conditions and have limited substrate scope.[1][2] This palladium-catalyzed cross-coupling reaction facilitates the formation of C(sp²)–N bonds between aryl or heteroaryl halides/triflates and a vast array of primary and secondary amines.[1][2]

The pyrazolo[1,5-a]pyridine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[3] The ability to controllably substitute this heterocyclic system, particularly at the amine position, is crucial for generating compound libraries for drug discovery and lead optimization. This guide provides a detailed exploration of the Buchwald-Hartwig amination as applied to 4-Bromopyrazolo[1,5-a]pyridin-2-amine, offering mechanistic insights, a robust experimental protocol, and field-proven advice for optimization and troubleshooting.

The Catalytic Heart: Understanding the Mechanism

The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned palladium-based catalytic cycle. While seemingly straightforward, the success of the reaction, especially with electron-rich and potentially coordinating heteroaromatic substrates like pyrazolo[1,5-a]pyridines, is highly dependent on the interplay between the palladium precursor, the ligand, the base, and the solvent. The generally accepted mechanism proceeds through several key steps.[1][4][5][6]

  • Activation and Formation of the Pd(0) Catalyst: The reaction typically starts with a stable Pd(II) precatalyst (e.g., Pd(OAc)₂) or a Pd(0) source (e.g., Pd₂(dba)₃). In the case of a Pd(II) source, an initial reduction step, often facilitated by the amine or a phosphine ligand, generates the active monoligated Pd(0) species, L-Pd(0).[4][6]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[7][8] The choice of ligand is critical here; bulky, electron-rich ligands accelerate this step.[1]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. Subsequently, a base removes a proton from the coordinated amine, forming a palladium-amido complex. The strength and solubility of the base are key factors in the efficiency of this step.

  • Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the L-Pd(0) catalyst, which can then re-enter the catalytic cycle. Reductive elimination is typically faster from a three-coordinate intermediate.[1]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(Br) Pd0->OxAdd Ar-Br Amido Palladium Amido Complex [L-Pd(II)(Ar)(NR'R'')] OxAdd->Amido + HNR'R'' - HBr (via Base) Amido->Pd0 Regeneration Product Ar-NR'R'' (Product) Amido->Product Reductive Elimination ArBr This compound ArBr->Pd0 Amine R'R''NH Amine->OxAdd Base Base (e.g., NaOtBu) Base->OxAdd Workflow start Start: Prepare Inert Atmosphere reagents Charge vial with This compound, Pd₂(dba)₃, XPhos, and NaOtBu start->reagents solvent Add anhydrous, degassed toluene and morpholine via syringe reagents->solvent purge Purge with N₂/Ar for 5-10 minutes solvent->purge heat Heat reaction at 100-110 °C with vigorous stirring purge->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor quench Cool to RT and quench carefully with water or sat. NH₄Cl monitor->quench extract Extract with an organic solvent (e.g., EtOAc or DCM) quench->extract dry Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry purify Purify by column chromatography dry->purify end End: Characterize Product purify->end

References

The Versatile Scaffold: 4-Bromopyrazolo[1,5-a]pyridin-2-amine as a Privileged Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Core

In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, are frequently dysregulated in various cancers, making them high-value therapeutic targets.[1] Within the vast chemical space of kinase inhibitors, certain heterocyclic scaffolds have emerged as "privileged structures" due to their inherent ability to interact favorably with the ATP-binding site of kinases. The pyrazolo[1,5-a]pyridine ring system is a prominent member of this class.[2] Its rigid, planar structure, combined with strategically positioned nitrogen atoms, allows it to mimic the purine core of ATP and form key hydrogen bond interactions within the kinase hinge region, a critical anchoring point for many inhibitors.[3]

This guide focuses on a particularly valuable derivative: 4-Bromopyrazolo[1,5-a]pyridin-2-amine . The strategic placement of three key functional groups—a reactive bromine atom at the 4-position, a primary amine at the 2-position, and the core nitrogen atoms—creates a versatile building block amenable to extensive chemical diversification. The bromine atom serves as a synthetic handle for introducing a wide array of substituents via modern cross-coupling reactions, enabling the exploration of the solvent-exposed region of the ATP-binding pocket and the fine-tuning of selectivity and potency. The 2-amino group provides an additional vector for modification or can participate in crucial interactions with the target kinase. This document provides detailed protocols and scientific rationale for leveraging this powerful scaffold in the synthesis of next-generation kinase inhibitors.

Physicochemical Properties of the Building Block

A thorough understanding of the starting material's properties is fundamental to successful reaction design and execution.

PropertyValueSource
CAS Number 1404309-51-8--INVALID-LINK--
Molecular Formula C₇H₆BrN₃--INVALID-LINK--
Molecular Weight 212.05 g/mol --INVALID-LINK--
Appearance Off-white to light yellow solidTypical Observation
Solubility Soluble in DMSO, DMF, and chlorinated solventsGeneral lab experience
Purity ≥97%--INVALID-LINK--

Synthesis of the Core Scaffold

The synthesis of this compound is a multi-step process that begins with more readily available starting materials. The following protocol is adapted from established literature procedures.

Protocol 1: Synthesis of this compound

This protocol involves the cyclization of an N-aminopyridinium salt followed by bromination.

Step A: Synthesis of 1-Amino-2-chloropyridinium Mesitylenesulfonate

  • To a solution of 2-chloropyridine (1.0 eq) in a suitable solvent such as dichloromethane, add O-(mesitylsulfonyl)hydroxylamine (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • The resulting precipitate is collected by filtration, washed with cold dichloromethane, and dried under vacuum to yield the N-aminopyridinium salt.

    • Causality: This step forms the key N-N bond required for the subsequent pyrazole ring formation. O-(mesitylsulfonyl)hydroxylamine is an effective aminating agent for pyridines.

Step B: Synthesis of Pyrazolo[1,5-a]pyridin-2-amine

  • Suspend the 1-Amino-2-chloropyridinium mesitylenesulfonate (1.0 eq) and cyanamide (1.5 eq) in ethanol.

  • Add a base, such as potassium carbonate (2.0 eq), to the suspension.

  • Heat the mixture to reflux (approx. 78 °C) for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Pyrazolo[1,5-a]pyridin-2-amine.

    • Causality: This is an intramolecular cyclization reaction. The base deprotonates the aminated pyridine, which then attacks the cyanamide to form the fused pyrazole ring system.

Step C: Bromination to this compound

  • Dissolve Pyrazolo[1,5-a]pyridin-2-amine (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for an additional 2 hours.

  • Quench the reaction by adding water, which will precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the final product, this compound.

    • Causality: This is an electrophilic aromatic substitution. The pyrazolo[1,5-a]pyridine ring is electron-rich and susceptible to electrophilic attack. The 4-position is electronically favored for substitution, and NBS is a mild and effective source of electrophilic bromine.

Application in Kinase Inhibitor Synthesis: Cross-Coupling Strategies

The true utility of the 4-bromo substituent is realized through palladium-catalyzed cross-coupling reactions, which allow for the precise installation of diverse chemical moieties. This enables extensive Structure-Activity Relationship (SAR) studies. Below are detailed protocols for two of the most powerful C-C and C-N bond-forming reactions in medicinal chemistry.

General Synthetic Workflow

The overall strategy involves using the 4-bromo position as a key diversification point through cross-coupling reactions.

G A This compound (Building Block) B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B Add Pd Catalyst, Ligand, Base, Coupling Partner C Diversified Intermediate B->C D Optional Further Modification (e.g., at 2-amino group) C->D e.g., Acylation, Alkylation E Final Kinase Inhibitor C->E D->E G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK JAK Receptor->JAK 2. Activation STAT_inactive STAT (inactive) Receptor->STAT_inactive 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Phosphorylation JAK->JAK Trans-phosphorylation STAT_active STAT Dimer (active) STAT_inactive->STAT_active 5. Dimerization DNA DNA STAT_active->DNA 6. Nuclear Translocation Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->JAK Inhibition Transcription Gene Transcription (Proliferation, Inflammation) DNA->Transcription 7. Regulation

References

Application Notes: 4-Bromopyrazolo[1,5-a]pyridin-2-amine as a Key Intermediate in the Synthesis of Novel PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the PI3K Pathway and the Promise of Pyrazolopyridine Scaffolds

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is one of the most frequent occurrences in human cancer, making it a highly attractive target for therapeutic intervention.[2][3] The PI3K family of lipid kinases, particularly the Class I isoforms (p110α, β, δ, γ), are pivotal in oncology, and significant efforts have been dedicated to the development of small molecule inhibitors that can modulate this pathway.[4]

Within the landscape of kinase inhibitor discovery, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure. Its unique electronic and steric properties allow for specific and potent interactions within the ATP-binding pocket of various kinases. This application note details the utility of a key intermediate, 4-Bromopyrazolo[1,5-a]pyridin-2-amine , in the synthesis of a new class of potent and selective PI3K inhibitors. We will provide a representative synthetic protocol, discuss the rationale behind the chosen methodology, and present the expected outcomes for researchers in drug discovery and medicinal chemistry.

Core Application: this compound as a Versatile Building Block

This compound serves as an ideal starting material for the synthesis of PI3K inhibitors due to its inherent structural features. The pyrazolo[1,5-a]pyridine core provides a robust anchor for binding to the hinge region of the kinase, while the 2-amino group can be a key hydrogen bond donor. The bromine atom at the 4-position is the critical functionality, enabling the introduction of diverse aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions. This strategic placement allows for the exploration of the chemical space within the PI3K active site to achieve both high potency and isoform selectivity.

The primary synthetic strategy involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, to append a second key fragment to the pyrazolopyridine core. This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Visualizing the PI3K Signaling Pathway

The following diagram illustrates the central role of PI3K in cell signaling, a pathway that is frequently dysregulated in cancer.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates RAS RAS RAS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Representative Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

The following workflow outlines a representative synthesis of a novel PI3K inhibitor utilizing this compound and a substituted arylboronic acid via a Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds.

Synthetic_Workflow Start This compound + Arylboronic Acid Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final PI3K Inhibitor Purification->Product

Caption: Synthetic workflow for PI3K inhibitor synthesis.

Detailed Experimental Protocol: Synthesis of a Representative PI3K Inhibitor

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic substituted arylboronic acid.

Materials and Reagents:

  • This compound (1.0 eq)

  • Substituted Arylboronic Acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)

  • Sodium Carbonate (Na2CO3) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO4)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the substituted arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and sodium carbonate (3.0 eq).

  • Solvent Addition and Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe. The reaction mixture should be thoroughly degassed by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired final compound.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Expected Inhibitory Profile

The synthesized pyrazolo[1,5-a]pyridine-based compounds are expected to exhibit potent inhibitory activity against Class I PI3K isoforms. The specific isoform selectivity will depend on the nature of the substituent on the aryl ring introduced via the Suzuki-Miyaura coupling.

Compound IDTarget ScaffoldR-Group ExamplePI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
PZP-PI3Ki-01 4-Aryl-pyrazolo[1,5-a]pyridin-2-amine4-Morpholinophenyl5-5050-2001-2020-100

Note: The IC50 values presented are hypothetical and representative of the potency range often observed for this class of inhibitors. Actual values must be determined experimentally.

Conclusion and Future Directions

This compound is a valuable and versatile intermediate for the synthesis of novel PI3K inhibitors. The synthetic route described, employing a palladium-catalyzed Suzuki-Miyaura cross-coupling, is robust, modular, and amenable to the generation of diverse chemical libraries. This approach allows for the systematic exploration of SAR to optimize potency and isoform selectivity. Further derivatization of the 2-amino group or modification of the pyrazolopyridine core can also be explored to fine-tune the pharmacological properties of these promising anti-cancer agents.

References

Application Notes and Protocols for the N-arylation of 4-Bromopyrazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it an attractive scaffold for the development of novel therapeutic agents and functional materials. The strategic introduction of aryl substituents onto the nitrogen atoms of this scaffold, a transformation known as N-arylation, can profoundly influence the molecule's biological activity, photophysical properties, and solubility. Specifically, the N-arylation of 4-Bromopyrazolo[1,5-a]pyridin-2-amine offers a versatile platform for generating libraries of compounds with diverse functionalities, making it a critical reaction for researchers in drug discovery and chemical biology. The bromine atom at the 4-position also serves as a handle for further cross-coupling reactions, enabling the synthesis of highly complex and diverse molecular architectures.

This comprehensive guide provides detailed experimental protocols and theoretical insights for the successful N-arylation of this compound, targeting researchers, scientists, and drug development professionals. We will delve into the two most prominent and effective catalytic systems for this transformation: the copper-catalyzed Ullmann-type coupling and the palladium-catalyzed Buchwald-Hartwig amination.

Choosing the Right Path: Ullmann vs. Buchwald-Hartwig

The selection of the appropriate catalytic system is paramount for a successful N-arylation reaction. Both copper and palladium-based methodologies have their merits and are chosen based on factors such as substrate scope, functional group tolerance, cost, and desired reaction conditions.

  • Ullmann-Type C-N Coupling: This classical copper-catalyzed reaction has seen a resurgence with the development of modern ligand systems, allowing for milder reaction conditions than the harsh temperatures traditionally required.[1] It is often a more cost-effective option compared to palladium-catalyzed systems. Ligand-free protocols have also been developed for structurally similar substrates, simplifying the reaction setup.[2][3]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and high functional group tolerance.[1][4] The development of sophisticated phosphine ligands has enabled the coupling of a wide array of amines and aryl halides under relatively mild conditions.[1][4]

For the N-arylation of this compound, both approaches are viable. The 2-amino group is a potential site for N-arylation. The choice of catalyst can sometimes influence the selectivity between the endocyclic pyrazole nitrogen and the exocyclic amino group, although in the case of 2-aminopyridines, arylation typically occurs on the amino group.

Visualizing the Process: A General Workflow

The following diagram illustrates the general workflow for the N-arylation of this compound, from reactant preparation to the final, purified product.

G cluster_prep Reactant Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis prep_reactants Weigh Reactants: - this compound - Arylating Agent - Catalyst & Ligand - Base prep_glassware Oven-dry Glassware (Schlenk tube/Microwave vial) setup Assemble Reaction under Inert Atmosphere (Ar or N2) prep_glassware->setup add_solvent Add Anhydrous Solvent setup->add_solvent heating Heat to Reaction Temperature (Conventional or Microwave) add_solvent->heating monitoring Monitor Reaction Progress (TLC or LC-MS) heating->monitoring quenching Quench Reaction & Perform Aqueous Work-up monitoring->quenching extraction Extract with Organic Solvent quenching->extraction purification Purify by Column Chromatography extraction->purification characterization Characterize Product: - NMR (1H, 13C) - Mass Spectrometry (MS) - High-Resolution Mass Spectrometry (HRMS) purification->characterization

Caption: General workflow for the N-arylation of this compound.

Detailed Experimental Protocol: A Representative Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the N-arylation of related heterocyclic amines and provides a robust starting point for the synthesis of N-aryl-4-Bromopyrazolo[1,5-a]pyridin-2-amines.[5][6]

Materials and Reagents
  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Equipment
  • Oven-dried Schlenk tube or microwave vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Heating mantle or oil bath with a temperature controller, or a microwave reactor

  • Standard laboratory glassware for work-up and purification

  • Thin-layer chromatography (TLC) plates and visualization system (UV lamp)

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired aryl bromide (1.1 mmol, 1.1 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (5 mL) to the reaction mixture via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 110 °C and stir vigorously. Alternatively, the reaction can be performed in a microwave reactor, which may significantly reduce the reaction time.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours for conventional heating).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-aryl-4-Bromopyrazolo[1,5-a]pyridin-2-amine.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for both Buchwald-Hartwig and Ullmann-type N-arylations, which can be optimized for specific substrates.

ParameterBuchwald-Hartwig AminationUllmann-Type Coupling
Catalyst Pd₂(dba)₃ or Pd(OAc)₂CuI or Cu₂O
Ligand Xantphos, BINAP, or other biaryl phosphines1,10-Phenanthroline or ligand-free
Base NaOtBu, K₂CO₃, or Cs₂CO₃K₂CO₃ or Cs₂CO₃
Solvent Toluene, Dioxane, or DMFDMSO or DMF
Temperature 80-120 °C100-140 °C
Arylating Agent Aryl bromides, iodides, or triflatesAryl iodides or bromides

Reaction Mechanism: A Tale of Two Metals

Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimizing the N-arylation reaction.

Buchwald-Hartwig Catalytic Cycle

The palladium-catalyzed amination proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

G Pd0 Pd(0)L2 OxAdd Ar-Pd(II)(X)L2 Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(NHR'R'')L2]+X- OxAdd->AmineCoord Amine Coordination (R'R''NH) Deprot Ar-Pd(II)(NR'R'')L2 AmineCoord->Deprot Deprotonation (Base) RedElim Ar-NR'R'' Deprot->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Ullmann Condensation Mechanism

The copper-catalyzed Ullmann condensation is believed to proceed through a mechanism involving the formation of a copper(I) amide intermediate, followed by reaction with the aryl halide.

G CuI Cu(I)X CuAmide Cu(I)-NR'R'' CuI->CuAmide Amine Coordination & Deprotonation (R'R''NH, Base) OxAdd Ar-Cu(III)(X)(NR'R'') CuAmide->OxAdd Oxidative Addition (Ar-X) RedElim Ar-NR'R'' OxAdd->RedElim Reductive Elimination RedElim->CuI Catalyst Regeneration

Caption: Plausible catalytic cycle for the Ullmann-type N-arylation.

Conclusion and Future Directions

The N-arylation of this compound is a powerful transformation for the synthesis of novel compounds with potential applications in drug discovery and materials science. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type coupling offer effective and versatile methods to achieve this. The choice of methodology will depend on the specific requirements of the synthesis, including cost, functional group compatibility, and desired reaction scale. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully implement and adapt these important C-N bond-forming reactions in their own laboratories. Further exploration of greener reaction conditions, such as the use of more benign solvents and lower catalyst loadings, will continue to enhance the utility and sustainability of these synthetic methods.

References

Application Note & Protocol: A Robust and Scalable Synthesis of 4-Bromopyrazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine framework is a privileged heterocyclic motif, recognized as a crucial core structure in medicinal chemistry and drug discovery.[1] As a bioisostere of indole, this scaffold is featured in a wide array of therapeutic agents demonstrating diverse biological activities, including antiviral, anti-ulcer, and antibacterial properties.[1] Specifically, 4-Bromopyrazolo[1,5-a]pyridin-2-amine serves as a versatile and high-value building block. Its structure, featuring a strategically placed bromine atom for further functionalization (e.g., via cross-coupling reactions) and an amino group, makes it an ideal starting material for the synthesis of complex bioactive molecules, including potential antiviral and anti-inflammatory agents.[2]

This application note provides a comprehensive, field-proven, and scalable two-step protocol for the synthesis of this compound. The methodology is designed for operational simplicity, high yield, and purity, making it suitable for large-scale production in a drug development setting.

Synthetic Strategy and Mechanistic Rationale

The synthesis of the target compound is achieved through a robust two-step sequence:

  • Step 1: Cyclization - Formation of the core heterocycle, Pyrazolo[1,5-a]pyridin-2-amine, via a [3+2] cycloaddition reaction.

  • Step 2: Regioselective Bromination - Introduction of a bromine atom at the C4 position via electrophilic aromatic substitution.

This strategy is superior for large-scale synthesis as it avoids the complexities and potential side reactions of carrying the bromine substituent through the initial cyclization. The chosen pathway leverages readily available starting materials and employs reaction conditions optimized for scalability and safety.

Step 1: Synthesis of Pyrazolo[1,5-a]pyridin-2-amine (Intermediate 2)

The formation of the pyrazolo[1,5-a]pyridine core is accomplished via the oxidative [3+2] cycloaddition of an N-aminopyridinium intermediate.[3][4] This method is known for its efficiency and high regioselectivity. The reaction proceeds by first activating 2-aminopyridine with an aminating agent, followed by an intramolecular cyclization and subsequent aromatization to yield the stable fused heterocyclic system.

Step 2: Synthesis of this compound (Target Compound 3)

The final step involves the regioselective bromination of the pyrazolo[1,5-a]pyridin-2-amine intermediate. The electron-rich nature of the pyrazole ring, further activated by the 2-amino group, directs the electrophilic attack. N-Bromosuccinimide (NBS) is selected as the brominating agent due to its solid nature, which allows for safer and more controlled handling compared to liquid bromine, a critical consideration for scaling up production.[5] The reaction is highly regioselective for the C4 position due to the directing effects of the heterocyclic nitrogen atoms and the amino substituent.

Overall Synthetic Workflow

The diagram below outlines the complete two-step synthesis from the starting material to the final product.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Regioselective Bromination 2-Aminopyridine (1) 2-Aminopyridine (1) Pyrazolo[1,5-a]pyridin-2-amine (2) Pyrazolo[1,5-a]pyridin-2-amine (2) 2-Aminopyridine (1)->Pyrazolo[1,5-a]pyridin-2-amine (2)  1. O-(Mesitylsulfonyl)hydroxylamine  2. Base, Heat Intermediate_2 Pyrazolo[1,5-a]pyridin-2-amine (2) Final_Product This compound (3) Intermediate_2->Final_Product  N-Bromosuccinimide (NBS)  THF, 0°C to RT

Caption: High-level overview of the two-step synthesis protocol.

Detailed Experimental Protocols

Safety Precaution: All operations must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Part A: Large-Scale Synthesis of Pyrazolo[1,5-a]pyridin-2-amine (2)

This protocol is based on the established principles of N-amination followed by cyclization.[6]

Materials and Reagents

ReagentM.W. ( g/mol )Quantity (g)Moles (mol)Eq.
2-Aminopyridine (1)94.11100.01.061.0
O-(Mesitylsulfonyl)hydroxylamine215.26251.01.171.1
Dichloromethane (DCM)-1.5 L--
Potassium Carbonate (K₂CO₃)138.21293.52.122.0
N,N-Dimethylformamide (DMF)-1.0 L--
Ethyl Acetate (EtOAc)-As needed--
Hexanes-As needed--

Step-by-Step Procedure:

  • N-Amination: To a 5 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 2-Aminopyridine (100.0 g, 1.06 mol) and Dichloromethane (1.5 L). Cool the resulting solution to 0 °C using an ice-water bath.

  • Slowly add O-(Mesitylsulfonyl)hydroxylamine (251.0 g, 1.17 mol) portion-wise over 60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. A precipitate of the N-aminopyridinium salt will form.

  • Filter the solid precipitate and wash it with cold DCM (2 x 200 mL). Dry the solid under vacuum to obtain the crude 1,2-diaminopyridinium mesitylenesulfonate salt.

  • Cyclization: To a 5 L flask, add the crude salt, Potassium Carbonate (293.5 g, 2.12 mol), and N,N-Dimethylformamide (1.0 L).

  • Heat the mixture to 120 °C and stir vigorously for 6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water (5 L).

  • Extract the aqueous mixture with Ethyl Acetate (3 x 1 L).

  • Combine the organic layers, wash with brine (2 x 1 L), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purify the crude product by recrystallization from an Ethyl Acetate/Hexanes mixture to afford Pyrazolo[1,5-a]pyridin-2-amine (2) as a crystalline solid.

Expected Outcome:

  • Yield: 95-110 g (67-82%)

  • Appearance: Off-white to light yellow solid

  • Purity (HPLC): >98%

Part B: Large-Scale Synthesis of this compound (3)

This protocol details the regioselective bromination of the intermediate synthesized in Part A.

Materials and Reagents

ReagentM.W. ( g/mol )Quantity (g)Moles (mol)Eq.
Pyrazolo[1,5-a]pyridin-2-amine (2)133.15100.00.751.0
N-Bromosuccinimide (NBS)177.98136.50.771.02
Tetrahydrofuran (THF), anhydrous-2.0 L--
Saturated aq. Sodium Thiosulfate-As needed--
Saturated aq. Sodium Bicarbonate-As needed--
Ethyl Acetate (EtOAc)-As needed--

Step-by-Step Procedure:

  • Reaction Setup: To a 5 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add Pyrazolo[1,5-a]pyridin-2-amine (100.0 g, 0.75 mol) and anhydrous Tetrahydrofuran (2.0 L). Stir until all solids are dissolved.

  • Bromination: Cool the solution to 0 °C using an ice-salt bath.

  • Add N-Bromosuccinimide (136.5 g, 0.77 mol) portion-wise over 45-60 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous sodium thiosulfate solution (~500 mL) until the orange/brown color dissipates.

  • Remove the THF under reduced pressure.

  • Add Ethyl Acetate (1.5 L) and saturated aqueous sodium bicarbonate solution (1 L) to the remaining residue. Stir and separate the layers.

  • Extract the aqueous layer with Ethyl Acetate (2 x 500 mL).

  • Combine all organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol or isopropanol to yield this compound (3) as a pure solid.

Expected Outcome:

  • Yield: 126-143 g (79-90%)

  • Appearance: White to pale yellow crystalline solid

  • Purity (HPLC): >99%

  • CAS Number: 1404309-51-8[7]

Mechanistic Visualization

The following diagram illustrates the proposed mechanism for the electrophilic bromination step, highlighting the role of the activating amino group and the formation of the sigma complex leading to the C4-brominated product.

G cluster_0 Electrophilic Aromatic Substitution Mechanism start Pyrazolo[1,5-a]pyridin-2-amine + NBS intermediate Sigma Complex (Resonance Stabilized) start->intermediate Electrophilic Attack at C4 product This compound intermediate->product Deprotonation (Aromatization)

Caption: Mechanism of regioselective C4 bromination.

Conclusion

This application note details a validated and scalable two-step synthesis for this compound. The protocol is characterized by its high yields, operational simplicity, and use of safe, manageable reagents, making it highly suitable for industrial and drug development applications. The successful implementation of this procedure provides reliable access to a key pharmaceutical intermediate, facilitating the advancement of discovery programs that rely on the versatile pyrazolo[1,5-a]pyridine scaffold.

References

Analytical methods for 4-Bromopyrazolo[1,5-a]pyridin-2-amine characterization (HPLC, NMR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 4-Bromopyrazolo[1,5-a]pyridin-2-amine by HPLC and NMR Spectroscopy

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyrazolo[1,5-a]pyridine scaffold, it serves as a crucial building block for the synthesis of novel therapeutic agents. The biological activity of such compounds is intrinsically linked to their precise chemical structure and purity. Therefore, the development of robust and reliable analytical methods for the characterization of this molecule is paramount.

This technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of the analytical methodologies for characterizing this compound. We will delve into the principles and practical protocols for both High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. The methodologies presented herein are grounded in established analytical principles and align with industry standards for scientific integrity and validation.

Part 1: Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale for Method Selection

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for assessing the purity of this compound due to its high resolving power, sensitivity, and reproducibility. The compound possesses a moderately polar, aromatic structure, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

The primary objective is to develop a stability-indicating method capable of separating the main analyte from potential process-related impurities and degradation products. The inclusion of a buffered aqueous component in the mobile phase is critical. The basic amine group in the molecule requires pH control to ensure a consistent ionization state, thereby preventing peak tailing and improving chromatographic performance. A gradient elution is proposed to ensure the timely elution of both polar and non-polar impurities.

Experimental Protocol: HPLC Analysis

This protocol outlines a general method for the purity analysis of this compound. Method optimization may be required based on the specific impurity profile of the sample.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium phosphate monobasic (KH₂PO₄).

  • Orthophosphoric acid.

  • Water (HPLC grade).

  • This compound reference standard.

2. Preparation of Solutions:

  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution Preparation: Accurately weigh approximately 5 mg of the this compound reference standard and dissolve in 50.0 mL of diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution at the same concentration as the standard solution using the diluent.

3. Chromatographic Conditions:

ParameterRecommended Condition
ColumnC18, 150 mm x 4.6 mm, 5 µm
Mobile PhaseA: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile
Flow Rate1.0 mL/min
Gradient Elution0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B
Column Temperature30 °C
Injection Volume10 µL
DetectionUV at 254 nm
Run Time35 minutes

4. Data Analysis and System Suitability:

  • Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

  • System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor for the main peak is ≤ 2.0, and the theoretical plates are ≥ 2000. These criteria ensure the method's precision and performance.

Method Validation Overview

For use in a regulated environment, the HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of impurities and degradation products.

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.

  • Accuracy: The closeness of the test results to the true value, often determined by spike/recovery studies.

  • Precision: The degree of agreement among individual test results, assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Mobile Phase & Diluent Preparation B Standard & Sample Solution Preparation A->B C HPLC System Setup & Equilibration B->C D System Suitability Testing (SST) C->D E Sample Injection & Data Acquisition D->E F Chromatogram Integration E->F G Purity Calculation (% Area) F->G H Final Report Generation G->H

References

Application Notes and Protocols: The Strategic Use of 4-Bromopyrazolo[1,5-a]pyridin-2-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, offering a compelling alternative to traditional high-throughput screening (HTS).[1] By screening small, low-molecular-weight compounds, or "fragments," FBDD explores chemical space more efficiently, often yielding hits with superior ligand efficiency.[2] Within the vast landscape of chemical fragments, the pyrazolopyridine core has emerged as a "privileged" scaffold, particularly in the realm of kinase inhibitor discovery.[2][3][4] This bicyclic heterocycle is a key component in several approved and clinical-stage kinase inhibitors, prized for its ability to form critical hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.[2][3]

This application note provides a detailed guide to the strategic use of 4-Bromopyrazolo[1,5-a]pyridin-2-amine (MW: 212.05 g/mol , CAS: 1404309-51-8) in FBDD campaigns.[5][6] We will explore its application in both non-covalent and covalent screening paradigms, offering detailed protocols for researchers, scientists, and drug development professionals. The bromine atom at the 4-position not only influences the fragment's electronic properties but also serves as a versatile synthetic handle for subsequent hit-to-lead optimization, making it a fragment of significant strategic value.[7]

Physicochemical Properties and Strategic Considerations

Before embarking on a screening campaign, it is essential to understand the key characteristics of this compound.

PropertyValueSignificance in FBDD
Molecular Weight212.05 g/mol Compliant with the "Rule of Three" for fragments (<300 Da), ensuring efficient exploration of chemical space.[2]
XlogP (predicted)~1.8-2.1Indicates moderate lipophilicity, which is favorable for achieving a balance between solubility and binding.
Hydrogen Bond Donors1 (amine)The 2-amino group can act as a crucial hydrogen bond donor, interacting with protein backbone carbonyls.
Hydrogen Bond Acceptors3 (pyridine N, pyrazole Ns)Multiple acceptors provide opportunities for forming stabilizing interactions within a binding pocket.[2]
Rotatable Bonds0The rigid scaffold reduces the entropic penalty upon binding, often leading to higher ligand efficiency.

The bromine atom at the 4-position is a key feature. In the context of the pyridine ring, the 4-position is electron-deficient and thus activated for nucleophilic aromatic substitution (SNAr).[8] This inherent reactivity opens the door to a covalent FBDD approach, where the fragment can form an irreversible bond with a suitably positioned nucleophilic residue (e.g., cysteine or lysine) on the target protein.[1][9]

FBDD Workflow Using this compound

A typical FBDD campaign involves a tiered approach, starting with a primary screen to identify binders, followed by validation and detailed characterization of the hits.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Validation cluster_opt Phase 3: Optimization prep Fragment Stock Preparation primary Primary Screen (e.g., SPR, DSF, NMR) prep->primary target_prep Target Protein Purification & QC target_prep->primary orthogonal Orthogonal Hit Validation (e.g., ITC) primary->orthogonal covalent Covalent Screen (Intact Protein MS) primary->covalent structure Structural Biology (X-ray, Cryo-EM, NMR) orthogonal->structure covalent->structure st_guided Structure-Guided Design structure->st_guided elaboration Fragment Elaboration (Growing, Linking) st_guided->elaboration lead_opt Lead Optimization elaboration->lead_opt

Caption: FBDD workflow from preparation to lead optimization.

Protocols for Screening and Validation

Protocol 1: Fragment Stock Solution Preparation

Causality: A high-quality, soluble stock solution is critical for reproducible screening data and to avoid artifacts from compound precipitation. Dimethyl sulfoxide (DMSO) is the standard solvent due to its high solubilizing power.

  • Weighing: Accurately weigh out 2.12 mg of this compound.

  • Solubilization: Dissolve the solid in high-purity DMSO to a final concentration of 100 mM. Gentle vortexing or sonication may be applied to ensure complete dissolution.

  • Quality Control: Visually inspect the solution for any particulates. It is recommended to centrifuge the stock solution at high speed (>10,000 x g) for 10 minutes to pellet any undissolved material.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Primary Screening by Surface Plasmon Resonance (SPR)

Causality: SPR is a highly sensitive biophysical technique ideal for detecting the weak binding affinities typical of fragments.[2] It provides real-time binding data, allowing for the determination of association and dissociation rates.

  • Immobilization: Immobilize the target protein onto a sensor chip (e.g., CM5) via amine coupling to a density that will yield a theoretical Rmax of ~50-100 RU for the fragment.

  • Assay Buffer: Use a suitable running buffer, such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), containing a final concentration of 1-2% DMSO to match the compound solution.

  • Screening Concentration: Prepare a dilution of the this compound stock solution in the running buffer to a final concentration of 200 µM.

  • Injection: Inject the fragment solution over the sensor surface for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds). Include buffer-only (DMSO) injections for double referencing.

  • Data Analysis: Analyze the resulting sensorgrams. A binding response significantly above the noise level and with a shape indicative of a specific interaction is considered a preliminary hit.

Protocol 3: Hit Validation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR-based methods, such as Saturation Transfer Difference (STD) or Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are powerful for validating true binders and eliminating false positives from primary screens.[10] They detect binding in solution, minimizing artifacts from protein immobilization.

  • Sample Preparation: Prepare a solution of the target protein (10-20 µM) in a suitable deuterated buffer (e.g., 50 mM phosphate buffer in 90% H2O/10% D2O, pH 7.0).

  • Fragment Addition: Add this compound to the protein solution to a final concentration of 100-500 µM.

  • Acquisition of STD-NMR Spectra:

    • Acquire a reference 1D 1H NMR spectrum of the fragment in the presence of the protein.

    • Acquire the STD spectrum by selectively saturating the protein resonances far from the ligand signals (e.g., at -1 ppm for the "off-resonance" spectrum and at 7-8 ppm for the "on-resonance" spectrum).

    • The saturation time should be optimized (typically 1-2 seconds).

  • Data Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. The presence of signals in the difference spectrum corresponding to the protons of the fragment confirms binding. The relative intensity of the signals can provide information about which part of the fragment is in closest proximity to the protein.

Exploring Covalent Engagement

The electrophilic nature of the 4-bromo position invites a covalent screening approach. This can be particularly effective for challenging targets or to achieve high potency and prolonged duration of action.[11]

Covalent_Mechanism cluster_reaction Covalent Modification Fragment This compound Complex Fragment-Protein Complex Fragment->Complex Nucleophilic Attack Protein Target Protein (with Cys-SH) Protein->Complex Covalent_Adduct Covalently Modified Protein Complex->Covalent_Adduct Loss of HBr

Caption: Mechanism of covalent modification by the fragment.

Protocol 4: Covalent Fragment Screening by Intact Protein Mass Spectrometry

Causality: Mass spectrometry (MS) is a direct and unambiguous method to detect the formation of a covalent bond between a fragment and a protein by observing the expected mass shift.[1]

  • Incubation: Incubate the target protein (e.g., 10 µM in HEPES buffer, pH 7.5) with this compound (e.g., 100 µM) for a defined period (e.g., 4-24 hours) at room temperature. Include a DMSO-only control.

  • Sample Cleanup: Remove the unreacted fragment using a desalting column (e.g., a Zeba spin column) to prevent ion suppression in the mass spectrometer.[1]

  • LC-MS Analysis: Analyze the protein samples using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Deconvolute the resulting mass spectra. Compare the mass of the protein incubated with the fragment to the DMSO control. A mass increase of 131.02 Da (the mass of the pyrazolopyridin-2-amine moiety, C7H5N3) confirms the covalent modification and loss of HBr.

From Hit to Lead: A Structure-Guided Approach

Once a validated hit, either non-covalent or covalent, is identified, the next crucial phase is its elaboration into a more potent and selective lead compound.[12] The bromine atom on this compound is a powerful tool for this process.

Strategy: Fragment Growing

The "fragment growing" strategy involves adding chemical functionality to the core fragment to make additional favorable interactions with the target protein.[12] Structure-based design, informed by an X-ray crystal structure or a high-resolution Cryo-EM structure of the fragment-protein complex, is paramount for this stage.

  • Structural Determination: Obtain a high-resolution structure of the this compound bound to the target. This will reveal the exit vector of the bromine atom and the nature of the surrounding protein surface.

  • Chemical Elaboration via Cross-Coupling: The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of substituents at the 4-position to probe adjacent pockets.

    • Suzuki Coupling: Introduce aryl or heteroaryl groups to explore nearby hydrophobic pockets or form additional π-stacking interactions.

    • Buchwald-Hartwig Amination: Introduce substituted amines to form new hydrogen bonds or salt bridges.

  • Iterative Optimization: Synthesize a small library of elaborated compounds based on the structural insights. Screen these new compounds for improved potency and selectivity. This iterative cycle of design, synthesis, and testing is the core of hit-to-lead optimization.[13]

Hit_to_Lead cluster_hit Hit cluster_elaboration Elaboration Strategy cluster_lead Lead Hit This compound (μM-mM Affinity) Structure Co-crystal Structure Determination Hit->Structure Coupling Suzuki / Buchwald Cross-Coupling at C4-Br Structure->Coupling Identify Vector Lead Optimized Lead Compound (nM Affinity) Coupling->Lead Synthesize Analogs Lead->Hit Iterative Optimization

Caption: Hit-to-lead optimization workflow for the fragment.

Conclusion

This compound is a strategically valuable fragment for FBDD campaigns, particularly those targeting protein kinases. Its privileged pyrazolopyridine core provides a solid foundation for binding, while the 2-amino group offers a key interaction point. The bromine atom at the 4-position significantly enhances its utility, enabling its use in covalent screening strategies and providing a versatile synthetic handle for rapid and structure-guided hit-to-lead optimization. By employing the integrated biophysical and medicinal chemistry protocols outlined in these notes, researchers can effectively leverage this fragment to accelerate the discovery of novel, high-quality therapeutic candidates.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromopyrazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine nucleus is a privileged heterocyclic motif in medicinal chemistry and materials science. Its rigid, planar structure and rich electronic properties make it a cornerstone for the design of a diverse array of functional molecules. Derivatives of this scaffold have demonstrated significant potential as kinase inhibitors, anticancer agents, and photophysically active materials. The ability to selectively functionalize the pyrazolo[1,5-a]pyridine core is paramount to unlocking its full potential in drug discovery and development.

4-Bromopyrazolo[1,5-a]pyridin-2-amine is a key building block that offers a handle for strategic diversification at the 4-position through modern synthetic methodologies. Among these, palladium-catalyzed cross-coupling reactions stand out for their efficiency, functional group tolerance, and broad applicability. This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound, tailored for researchers, scientists, and drug development professionals.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. Its mild reaction conditions, the commercial availability of a vast library of boronic acids, and the low toxicity of the boron-containing byproducts make it a favored transformation in pharmaceutical synthesis.[1]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical for an efficient reaction. For an electron-rich substrate like this compound, a palladium(0) source, often generated in situ from a palladium(II) precatalyst, is essential. The ligand, typically a bulky electron-rich phosphine, stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle. The base plays a crucial role in activating the boronic acid for transmetalation.

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle or microwave reactor

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours. Alternatively, microwave irradiation at 120-140 °C for 30-60 minutes can significantly reduce the reaction time.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-pyrazolo[1,5-a]pyridin-2-amine.

Parameter Recommended Condition Rationale
Catalyst Pd(dppf)Cl₂A robust and versatile catalyst for a wide range of aryl bromides.
Ligand dppf (in the catalyst)Provides a good balance of steric bulk and electron-donating properties.
Base K₂CO₃A moderately strong base, effective for activating boronic acids.[3]
Solvent 1,4-Dioxane/Water (4:1)A common solvent system that facilitates the dissolution of all reactants.
Temperature 90-100 °C (conventional) or 120-140 °C (microwave)Provides sufficient energy for the reaction to proceed at a reasonable rate.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[4][5] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and agrochemicals. For this compound, this reaction allows for the introduction of a variety of primary and secondary amines at the 4-position.

Mechanistic Rationale

Similar to other palladium-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[4] The choice of a strong, non-nucleophilic base is critical to deprotonate the amine-palladium complex, forming the key palladium-amido intermediate. Bulky, electron-rich phosphine ligands are typically required to promote the reductive elimination step and prevent catalyst decomposition.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Ar-Br Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)Br Cu(I)Br Cu(I)C≡CR Cu(I)C≡CR Cu(I)Br->Cu(I)C≡CR HC≡CR, Base Cu(I)C≡CR->Ar-Pd(II)(Br)L2

References

Troubleshooting & Optimization

Purification of 4-Bromopyrazolo[1,5-a]pyridin-2-amine by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromopyrazolo[1,5-a]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth advice on overcoming common challenges encountered during the purification of this and related heterocyclic compounds. Here, we synthesize established methodologies with expert insights to help you achieve the desired purity and yield for your downstream applications.

Introduction to Purification Challenges

This compound is a valuable building block in medicinal chemistry and drug discovery.[1][2] Its purification, however, can present challenges due to its specific physicochemical properties. Common issues include the presence of closely-related impurities from synthesis, poor solubility in common organic solvents, and the potential for the compound to "oil out" during recrystallization. This guide provides a structured approach to troubleshooting these issues using two primary purification techniques: recrystallization and column chromatography.

Part 1: Purification via Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids. The success of this technique hinges on the selection of an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

Frequently Asked Questions (FAQs) - Recrystallization

Q1: What are the best starting solvents for recrystallizing this compound?

A1: Based on protocols for analogous pyrazolo[1,5-a]pyridine derivatives, good starting points for solvent screening include:

  • Alcohols: Ethanol, isopropanol.

  • Polar Aprotic Solvents: Acetonitrile, ethyl acetate.[3][4]

  • Solvent Mixtures: Co-solvent systems like ethanol/water, ethanol/DMF, or ethyl acetate/heptane can be effective for fine-tuning solubility.[3]

It is crucial to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific batch of material.

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: If your compound has limited solubility even in a hot solvent, you can try the following:

  • Increase the solvent volume: Add more solvent in small portions until the compound dissolves. Be mindful that using a large volume of solvent may reduce your final yield.

  • Switch to a more polar solvent: If you are using a non-polar solvent, try a more polar one.

  • Use a co-solvent system: Add a small amount of a "stronger" co-solvent in which your compound is more soluble to the primary solvent. For example, if your compound is sparingly soluble in hot ethanol, adding a small amount of dimethylformamide (DMF) can help.[3]

Q3: My compound "oils out" instead of crystallizing upon cooling. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the cooling process is too rapid or when the solution is supersaturated. To address this:

  • Slow down the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Reduce the concentration: If the solution is too concentrated, the solubility of the compound may be exceeded too quickly. Try using more solvent during the initial dissolution.

  • Add a co-solvent: Introducing a co-solvent in which the compound is less soluble can sometimes promote crystallization.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus. The small glass particles can act as nucleation sites for crystal growth.

  • Seed the solution: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.

Troubleshooting Guide: Recrystallization
Problem Potential Cause(s) Troubleshooting Steps
Low Recovery - Compound is too soluble in the chosen solvent at low temperatures.- Premature crystallization during hot filtration.- Insufficient cooling.- Solvent Selection: Choose a solvent in which the compound is less soluble at room temperature.- Hot Filtration: Ensure the filtration apparatus is pre-heated to prevent crystallization.- Cooling: Allow sufficient time for cooling and consider placing the solution in a freezer for an extended period.
Poor Purity - Impurities have similar solubility profiles.- Incomplete dissolution of the crude material.- Solvent System: Try a different solvent or a co-solvent system to alter the solubility of the impurities.- Charcoal Treatment: If colored impurities are present, consider adding activated charcoal to the hot solution before filtration.- Second Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.
No Crystals Form - Solution is not supersaturated.- Lack of nucleation sites.- Concentration: Evaporate some of the solvent to increase the concentration.- Induce Crystallization: Scratch the flask with a glass rod or add a seed crystal.
Experimental Workflow: Recrystallization Solvent Screening

Caption: A decision-making workflow for selecting a suitable recrystallization solvent.

Part 2: Purification via Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. For this compound, normal-phase chromatography using silica gel is a common and effective method.

Frequently Asked Questions (FAQs) - Chromatography

Q1: What stationary and mobile phases should I use for purifying this compound?

A1:

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is a good starting point.

  • Mobile Phase: A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is commonly used for pyrazolo[1,5-a]pyridine derivatives.[5] A typical starting gradient might be from 5% to 50% ethyl acetate in hexanes. For compounds with basic amine groups that may interact strongly with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and recovery.

Q2: My compound is streaking on the TLC plate. What does this mean for my column chromatography?

A2: Streaking on a Thin Layer Chromatography (TLC) plate often indicates that the compound is interacting too strongly with the stationary phase, which can lead to poor separation and broad peaks during column chromatography. This is common for basic compounds like amines on silica gel. To mitigate this:

  • Add a basic modifier: As mentioned above, adding a small amount of triethylamine or ammonia to your mobile phase can neutralize the acidic sites on the silica gel and reduce streaking.

  • Use a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a functionalized silica gel, such as an amino-functionalized column.[6]

Q3: How can I improve the separation between my product and a close-running impurity?

A3: To improve the resolution between two closely eluting compounds:

  • Optimize the mobile phase: Decrease the polarity of the mobile phase (i.e., reduce the percentage of ethyl acetate in hexanes). This will cause the compounds to move more slowly down the column, allowing for better separation. Running a shallow gradient can also be very effective.

  • Use a longer column: A longer column provides more surface area for interaction, which can improve separation.

  • Reduce the sample load: Overloading the column can lead to broad peaks and poor separation. Ensure you are not loading too much crude material relative to the amount of stationary phase.

Troubleshooting Guide: Column Chromatography
Problem Potential Cause(s) Troubleshooting Steps
Poor Separation - Inappropriate mobile phase polarity.- Column overloading.- Poorly packed column.- TLC Optimization: First, find a mobile phase that gives good separation (Rf values between 0.2 and 0.5) on a TLC plate.- Sample Load: Reduce the amount of crude material loaded onto the column.- Column Packing: Ensure the column is packed uniformly to avoid channeling.
Peak Tailing - Strong interaction between the compound and the stationary phase.- Add a Modifier: Add a small amount of triethylamine or another suitable modifier to the mobile phase.- Change Stationary Phase: Switch to a different stationary phase like alumina or a bonded-phase silica.
Compound Stuck on Column - Compound is too polar for the chosen mobile phase.- Increase Mobile Phase Polarity: Gradually increase the polarity of the eluent. A flush with a very polar solvent like methanol may be necessary to recover the compound.
Experimental Workflow: Chromatography Optimization

Caption: A systematic workflow for optimizing column chromatography purification.

References

Technical Support Center: Synthesis of 4-Bromopyrazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Bromopyrazolo[1,5-a]pyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges and achieve higher yields in your synthesis.

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities. The synthesis of specific derivatives, such as this compound, can be challenging, often suffering from low yields. This guide provides a comprehensive resource to navigate the complexities of this synthesis, drawing on established chemical principles and practical laboratory experience.

Recommended Synthetic Pathway

A reliable route to this compound involves a two-stage process: first, the synthesis of the key intermediate, 2-amino-4-bromopyridine, followed by a cyclocondensation reaction to form the pyrazolo[1,5-a]pyridine ring system. Direct bromination of pyrazolo[1,5-a]pyridin-2-amine is generally not recommended as it tends to occur at the 3-position.

Synthetic Pathway A 4-Bromopyridine Hydrochloride B 4-Bromopyridine-2-carboxamide A->B Esterification, then Amination C 2-Amino-4-bromopyridine B->C Hofmann Degradation D This compound C->D Cyclocondensation

Figure 1: Recommended synthetic pathway for this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Stage 1: Synthesis of 2-Amino-4-bromopyridine

Question: My Hofmann degradation of 4-bromopyridine-2-carboxamide is resulting in a low yield of 2-amino-4-bromopyridine. What are the likely causes and solutions?

Answer:

Low yields in the Hofmann degradation are often traced back to several critical parameters. Here’s a breakdown of potential issues and how to address them:

  • Reagent Quality and Stoichiometry:

    • Bromine and Sodium Hydroxide: The formation of the active hypobromite reagent is crucial. Use fresh, high-quality bromine and ensure the sodium hydroxide solution is accurately prepared. The stoichiometry is critical; an excess or deficit of bromine can lead to side reactions. A common side reaction is the formation of N-bromoamide, which may not rearrange efficiently.

    • Temperature Control: The initial formation of the N-bromoamide should be performed at a low temperature (typically 0 to -10 °C) to minimize the formation of byproducts.[1][2] The subsequent rearrangement (heating step) also requires careful temperature control (around 80 °C) to ensure complete reaction without degrading the product.[1][2]

  • Reaction Monitoring:

    • TLC Analysis: It is essential to monitor the reaction progress by Thin Layer Chromatography (TLC). This will help you determine the point of complete consumption of the starting material and prevent prolonged heating, which can lead to product decomposition.

  • Work-up and Purification:

    • Product Isolation: 2-amino-4-bromopyridine is a solid. Ensure complete precipitation from the reaction mixture upon cooling. The crude product can be sensitive, so prompt filtration is recommended.

    • Recrystallization: Toluene is a suitable solvent for the recrystallization of the crude product.[2] This step is vital for removing impurities that could interfere with the subsequent cyclization reaction.

ParameterRecommended ConditionCommon Pitfall
Bromine Addition Slow, dropwise addition at 0 °CRapid addition can cause localized heating and side reactions.
Rearrangement Temp. 80 °COverheating can lead to product degradation.
Reaction Time Monitor by TLC until starting material is consumedProlonged heating can decrease yield.
Purification Recrystallization from tolueneImpurities carried over can inhibit the next step.
Stage 2: Cyclocondensation to form this compound

Question: The cyclocondensation of 2-amino-4-bromopyridine is not proceeding to completion, or I am observing multiple products. How can I optimize this step?

Answer:

The formation of the pyrazolo[1,5-a]pyridine ring from a 2-aminopyridine derivative is a well-established transformation, but its efficiency is highly dependent on the reaction conditions and the nature of the three-carbon synthon used.

  • Choice of the Three-Carbon Synthon:

    • β-Ketoesters: Ethyl acetoacetate is a common choice. The reaction with 2-aminopyridines typically proceeds under acidic conditions to yield pyrazolo[1,5-a]pyridinones, which then need to be converted to the desired amine.

    • α,β-Unsaturated Carbonyl Compounds: These can undergo a [3+2] cycloaddition with N-aminopyridines.[3][4] This approach may require an initial N-amination of the 2-amino-4-bromopyridine, which can be complex.

    • Reagents for Direct Amination: A more direct approach, though less documented for this specific substrate, involves reagents that can provide the C2-N2-C3 fragment of the pyrazole ring in one step.

  • Reaction Conditions:

    • Solvent and Catalyst: The choice of solvent and catalyst is critical. For condensations with β-dicarbonyl compounds, acidic catalysts like acetic acid or p-toluenesulfonic acid are often employed, with solvents like ethanol or toluene.[5]

    • Temperature: These reactions often require elevated temperatures (reflux) to proceed at a reasonable rate. Microwave-assisted synthesis can also be a viable option to reduce reaction times and potentially improve yields.[5]

  • Potential Side Reactions:

    • Isomer Formation: Depending on the cyclizing agent, there is a possibility of forming isomeric products. Careful characterization of the final product is essential.

    • Incomplete Cyclization: The intermediate from the initial condensation may not fully cyclize. This can often be addressed by adjusting the reaction time, temperature, or catalyst.

    • De-bromination: Under certain conditions, particularly with strong bases or reducing agents, the bromine atom could be removed. It is important to choose neutral or acidic conditions if possible.

Troubleshooting Workflow Start Low Yield in Cyclocondensation Check_Reagents Verify Purity of 2-Amino-4-bromopyridine and Cyclizing Agent Start->Check_Reagents Check_Conditions Optimize Reaction Conditions (Solvent, Catalyst, Temperature) Check_Reagents->Check_Conditions Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction Check_Side_Reactions Analyze Crude Product for Side Products (TLC, LC-MS) Purification Optimize Purification (Column Chromatography, Recrystallization) Check_Side_Reactions->Purification Multiple_Products Multiple Products? Incomplete_Reaction->Multiple_Products No Increase_Time_Temp Increase Reaction Time/Temperature Incomplete_Reaction->Increase_Time_Temp Yes Change_Catalyst Change Catalyst/Solvent Multiple_Products->Change_Catalyst Yes Multiple_Products->Purification No Increase_Time_Temp->Check_Side_Reactions Change_Catalyst->Check_Side_Reactions Success Improved Yield Purification->Success

Figure 2: A general troubleshooting workflow for the cyclocondensation step.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: Both the Hofmann degradation and the final cyclocondensation are critical and can be prone to low yields. However, the successful synthesis of the 2-amino-4-bromopyridine precursor is foundational. Impurities from this step can significantly inhibit the subsequent cyclization.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes. Bromine is highly corrosive and toxic; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The Hofmann degradation involves strong bases and heating, which should be performed with care. Always consult the Safety Data Sheets (SDS) for all reagents used.

Q3: Can I use other brominating agents for the synthesis of 2-amino-4-bromopyridine?

A3: While the Hofmann degradation using bromine and sodium hydroxide is a classical and often reliable method, other approaches exist for the synthesis of 2-amino-4-bromopyridine. For instance, starting from 2,4-dibromopyridine-N-oxide, an ammoniation reaction followed by reduction can yield the desired product.[6] The choice of method often depends on the available starting materials and the scale of the reaction.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the this compound.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): This is essential for determining the purity of the final compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-bromopyridine

This protocol is adapted from established methods.[1][2]

  • Esterification and Amination:

    • The synthesis begins with the conversion of 4-bromopyridine hydrochloride to 4-bromopyridine-2-carboxamide. This is typically a two-step process involving an initial esterification followed by amination with an ammonia solution.[1][2]

  • Hofmann Degradation:

    • In a suitable reactor, prepare a solution of sodium hydroxide in water and cool it to 0 °C.

    • Slowly add bromine to the cold sodium hydroxide solution while maintaining the temperature below 0 °C.

    • Once the bromine addition is complete, cool the resulting sodium hypobromite solution to -10 °C.

    • Add 4-bromopyridine-2-carboxamide in portions to the cold hypobromite solution.

    • After the addition is complete, stir the reaction mixture and gradually warm it to 80 °C. Maintain this temperature for approximately one hour, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

    • Collect the crude product by filtration.

    • Purify the crude 2-amino-4-bromopyridine by recrystallization from toluene.

Protocol 2: Synthesis of this compound (General Procedure)

This is a general procedure for the cyclocondensation, and optimization may be required.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-bromopyridine in a suitable solvent (e.g., ethanol or acetic acid).

    • Add the three-carbon cyclizing agent (e.g., a β-ketoester or a related synthon) and an appropriate catalyst (e.g., a catalytic amount of a strong acid).

  • Reaction:

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure this compound.

References

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and side reactions encountered during their synthetic endeavors. The following question-and-answer format directly addresses specific issues, providing not only solutions but also the underlying chemical principles to empower your experimental design.

Section 1: Troubleshooting Common Side Reactions and Impurities

This section addresses the most frequently encountered side reactions and impurities that can compromise the yield and purity of your target pyrazolo[1,5-a]pyridine derivatives.

FAQ 1: I am observing a significant amount of a[1][2][3]triazolo[1,5-a]pyridine byproduct in my reaction. What is causing this and how can I prevent it?

Answer:

The formation of a[1][2][3]triazolo[1,5-a]pyridine byproduct is a known side reaction, particularly when synthesizing pyrazolo[1,5-a]pyridines from N-amino-2-iminopyridines and 1,3-dicarbonyl compounds. This issue is often exacerbated by the reaction conditions, especially the type and amount of acid catalyst used.

Causality:

The reaction mechanism for the desired pyrazolo[1,5-a]pyridine synthesis involves a cascade of reactions including nucleophilic addition, cyclization, and dehydration. However, under strongly acidic conditions, an alternative reaction pathway leading to the triazolo[1,5-a]pyridine can become competitive. The use of strong Brønsted acids like trifluoroacetic acid (TFA) or even an excess of a weaker acid like acetic acid can promote the undesired cyclization pathway.[4]

Troubleshooting and Prevention:

  • Acid Optimization: Carefully control the amount of acetic acid used. It has been shown that increasing the loading of acetic acid from 2 to 6 equivalents can increase the yield of the desired product, but further increases can lead to the formation of the triazolo[1,5-a]pyridine byproduct.[4]

  • Avoid Strong Acids: Refrain from using strong Brønsted acids like p-toluenesulfonic acid (p-TSA) or TFA, as they have been shown to be less effective and promote the side reaction.[4]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of the byproduct early on and adjust reaction conditions if necessary.

Visualizing the Competing Pathways:

G cluster_main Desired Pyrazolo[1,5-a]pyridine Pathway cluster_side Undesired [1,2,4]Triazolo[1,5-a]pyridine Pathway N_amino N-amino-2-iminopyridine intermediate_A Adduct A N_amino->intermediate_A + 1,3-Dicarbonyl (Mild Acid) dicarbonyl 1,3-Dicarbonyl intermediate_B Intermediate B intermediate_A->intermediate_B Oxidative Dehydrogenation intermediate_C Intermediate C intermediate_B->intermediate_C Cyclization product Pyrazolo[1,5-a]pyridine intermediate_C->product - H2O N_amino_side N-amino-2-iminopyridine side_product [1,2,4]Triazolo[1,5-a]pyridine N_amino_side->side_product + 1,3-Dicarbonyl (Strong/Excess Acid) dicarbonyl_side 1,3-Dicarbonyl

Caption: Competing reaction pathways in the synthesis of pyrazolo[1,5-a]pyridines.

FAQ 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer:

Controlling regioselectivity is a critical aspect of pyrazolo[1,5-a]pyridine synthesis, especially in [3+2] cycloaddition reactions. The formation of multiple isomers indicates that the cycloaddition is not proceeding in a controlled manner.

Causality:

The regiochemical outcome of the [3+2] cycloaddition between an N-iminopyridinium ylide and an unsymmetrical alkene or alkyne is determined by the electronic and steric properties of both the dipole and the dipolarophile. The preferred orientation is the one that leads to the most stable transition state. Factors such as the substituents on both reactants and the reaction conditions can influence the energy barrier of the competing transition states, leading to a mixture of products.

Troubleshooting and Prevention:

  • Choice of Dipolarophile: The electronic nature of the alkene or alkyne is crucial. Electron-deficient alkenes generally exhibit higher regioselectivity.[2]

  • Catalyst/Mediator: The use of specific mediators can enhance regioselectivity. For instance, PIDA (phenyliodine diacetate) has been reported to mediate a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes.[2] Similarly, TEMPO has been shown to mediate a highly regioselective [3+2] annulation-aromatization.[5]

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states. It is advisable to screen different solvents to find the optimal conditions for your specific substrate combination.

  • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of a single regioisomer by increasing the energy difference between the competing transition states.

Experimental Protocol for Improved Regioselectivity (TEMPO-mediated): [5]

  • To a solution of N-aminopyridine (0.2 mmol) and α,β-unsaturated compound (0.3 mmol) in a suitable solvent (e.g., DCE, 2.0 mL) in a sealed tube, add TEMPO (0.4 mmol).

  • Stir the reaction mixture at the optimized temperature (e.g., 100 °C) for the specified time (e.g., 12 h).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.

ParameterConditionExpected Outcome
MediatorTEMPOHigh regioselectivity
Temperature100 °CEfficient reaction rate
SolventDCEGood solubility of reactants

Table 1: Optimized conditions for TEMPO-mediated regioselective synthesis.

FAQ 3: I am getting a low yield of my desired product and observing the formation of a dihydro-pyrazolo[1,5-a]pyridine derivative. What is happening?

Answer:

The formation of a dihydro-pyrazolo[1,5-a]pyridine suggests that the final aromatization step of the reaction is incomplete. This is common in syntheses that involve a cyclization followed by an oxidation step.

Causality:

Many synthetic routes to pyrazolo[1,5-a]pyridines proceed through a non-aromatic di- or tetrahydro- intermediate. The final step is an oxidation (dehydrogenation) to furnish the aromatic pyrazolo[1,5-a]pyridine core. If the oxidant is weak, used in insufficient quantity, or the reaction conditions do not favor oxidation, the intermediate will be isolated as the "dihydro" product.

Troubleshooting and Prevention:

  • Choice of Oxidant: Ensure a suitable oxidant is used. For syntheses involving a cross-dehydrogenative coupling, molecular oxygen is often employed.[4] In other cases, oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or even air can be effective.

  • Atmosphere Control: When using molecular oxygen or air as the oxidant, ensure the reaction is properly aerated. Running the reaction under an inert atmosphere like argon or nitrogen will prevent this final oxidation step.[4]

  • Extended Reaction Time/Increased Temperature: Sometimes, the oxidation step is slow. Increasing the reaction time or temperature can help drive the reaction to completion.

  • Post-reaction Oxidation: If you have already isolated the dihydro-derivative, it may be possible to oxidize it to the desired aromatic product in a separate step using a suitable oxidant.

Visualizing the Aromatization Step:

G intermediate Dihydro-pyrazolo[1,5-a]pyridine (Non-aromatic intermediate) product Pyrazolo[1,5-a]pyridine (Aromatic product) intermediate->product Oxidation (e.g., O2, DDQ) side_product Isolated Dihydro-derivative (Incomplete reaction) intermediate->side_product Insufficient Oxidation

Caption: The crucial final oxidation step to achieve the aromatic product.

Section 2: Troubleshooting [3+2] Cycloaddition Reactions

The [3+2] cycloaddition of N-iminopyridinium ylides is a powerful and frequently used method for the synthesis of pyrazolo[1,5-a]pyridines. This section focuses on troubleshooting issues specific to this reaction.

FAQ 4: My [3+2] cycloaddition reaction is not proceeding, or the yield is very low. What are the common reasons for failure?

Answer:

Failure of a [3+2] cycloaddition reaction can stem from several factors, including the stability of the ylide, the reactivity of the dipolarophile, and the reaction conditions.

Causality:

The N-iminopyridinium ylide is a key intermediate that acts as the 1,3-dipole. Its formation and stability are crucial for the reaction to proceed. The ylide is typically generated in situ from an N-aminopyridinium salt by deprotonation with a base. If the base is not strong enough, or if the ylide is unstable under the reaction conditions, its concentration will be too low for the cycloaddition to occur efficiently. Furthermore, the dipolarophile must be sufficiently reactive towards the ylide.

Troubleshooting and Prevention:

  • Base Selection: Ensure the base used is appropriate for generating the ylide. Common bases include organic amines like triethylamine (TEA) or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), or inorganic bases like potassium carbonate. The choice of base may need to be optimized for your specific substrate.

  • Ylide Precursor Quality: The purity of the N-aminopyridinium salt is important. Impurities can interfere with ylide formation.

  • Dipolarophile Reactivity: Electron-deficient alkenes and alkynes are generally more reactive dipolarophiles in this reaction. If you are using an electron-neutral or electron-rich dipolarophile, the reaction may require more forcing conditions (higher temperature, longer reaction time) or a catalyst.

  • Solvent Choice: The reaction should be conducted in an aprotic solvent that can dissolve the reactants but does not react with the ylide. Common solvents include acetonitrile, DMF, and toluene.

  • Temperature: While some [3+2] cycloadditions proceed at room temperature, others require heating to overcome the activation energy barrier. A systematic temperature screen is recommended.

Step-by-Step Protocol for a Typical [3+2] Cycloaddition: [6]

  • In a round-bottom flask, dissolve the N-aminopyridinium salt (1 equivalent) and the alkene/alkyne (1.1-1.5 equivalents) in a suitable anhydrous solvent under an inert atmosphere.

  • Add the base (1.1-1.5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at the desired temperature and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction (e.g., with water or saturated ammonium chloride solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterRecommendationRationale
Base Triethylamine, DBU, K₂CO₃In-situ generation of the ylide
Dipolarophile Electron-deficient alkene/alkyneEnhances reactivity
Solvent Anhydrous aprotic (e.g., MeCN, DMF)Prevents ylide decomposition
Atmosphere Inert (N₂ or Ar)Prevents side reactions with air/moisture

Table 2: General recommendations for optimizing [3+2] cycloaddition reactions.

References

4-Bromopyrazolo[1,5-a]pyridin-2-amine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromopyrazolo[1,5-a]pyridin-2-amine (CAS No: 1404309-51-8). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the optimal handling, storage, and application of this versatile building block. Our goal is to provide you with the causal insights behind our recommendations, enabling you to anticipate challenges and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

The stability of this compound is contingent on minimizing exposure to atmospheric contaminants. While some suppliers indicate storage at room temperature is acceptable for short periods[1], long-term stability is best achieved under more controlled conditions. The pyrazolo[1,5-a]pyridine core is generally stable, but the presence of the amino and bromo substituents introduces potential reactivity.

For optimal long-term preservation of purity and integrity, we recommend storing the compound at -20°C , in a tightly sealed container, and under an inert atmosphere (e.g., argon or nitrogen). A desiccator should be used to protect against moisture, which can facilitate hydrolytic degradation or mediate side reactions.

Q2: How sensitive is this compound to air, light, and moisture?

  • Air/Oxidation: Heterocyclic amines can be susceptible to slow oxidation over time, which may manifest as a slight discoloration of the material (e.g., from off-white to tan or brown). While the compound does not rapidly degrade in air, minimizing exposure is a best practice.

  • Moisture: This is a critical factor. The compound should be stored in a dry environment[2]. Moisture can lead to hydration and may affect the compound's performance in moisture-sensitive reactions, such as transition-metal-catalyzed cross-couplings.

  • Light: While there is no specific data indicating extreme photosensitivity for this molecule, heterocyclic compounds can be light-sensitive. Therefore, storing the vial in a dark location or using an amber vial is recommended as a standard precautionary measure.

Q3: What Personal Protective Equipment (PPE) is required when handling this compound?

As with any laboratory chemical, proper PPE is mandatory. This includes:

  • Standard safety goggles or a face shield.[3]

  • Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[3]

  • A laboratory coat.

  • All weighing and solution preparation should be performed inside a certified chemical fume hood to avoid inhalation of dust particles.[4]

Q4: What are the key physical and chemical properties?

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource
CAS Number 1404309-51-8[1]
Molecular Formula C₇H₆BrN₃[1]
Molecular Weight 212.05 g/mol [1]
Appearance Typically an off-white to light tan solidGeneral chemical knowledge
Purity ≥97% (typical)[1]

Troubleshooting Guide for Experimental Applications

This section provides solutions to specific issues that may arise during the use of this compound in synthetic protocols.

Scenario 1: My Suzuki or Buchwald-Hartwig cross-coupling reaction is giving a low yield.

The C4-Br bond on the pyrazolo[1,5-a]pyridine scaffold is an excellent handle for forming new carbon-carbon or carbon-nitrogen bonds. If you are experiencing poor yields, consider the following factors:

  • Cause A: Catalyst Inactivation: The 2-amino group is a potential ligand for the metal center of your catalyst (e.g., Palladium). This can lead to catalyst inhibition or the formation of inactive complexes.

    • Solution: Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). More importantly, ensure you are using a ligand (e.g., SPhos, XPhos) that is known to promote the coupling of electron-rich, potentially coordinating substrates. The choice of ligand is critical for stabilizing the catalytic cycle.

  • Cause B: Reagent Purity & Inertness: The success of these reactions is highly dependent on anhydrous and oxygen-free conditions.

    • Solution: Thoroughly dry all solvents and reagents. Ensure your reaction vessel is properly purged with an inert gas (argon or nitrogen) before adding the catalyst. Use freshly opened or properly stored reagents.

  • Cause C: Competing Self-Coupling: The 2-amino group of one molecule could potentially react with the 4-bromo position of another under certain conditions, although this is less common.

    • Solution: Review your reaction conditions, particularly the base and temperature. A weaker base or lower temperature might be necessary to disfavor potential side reactions.

Below is a workflow to diagnose a failed cross-coupling reaction.

Caption: Troubleshooting workflow for cross-coupling reactions.

Scenario 2: The compound has poor solubility in my reaction solvent.

  • Cause: this compound has a rigid, heterocyclic core, which can limit its solubility in non-polar solvents. The amino group provides some polarity.

    • Solution: For reactions, polar aprotic solvents like DMF, DMSO, DMAc, or NMP are often required to achieve sufficient solubility, particularly at room temperature. Gentle warming can aid dissolution. For purification via chromatography, a gradient elution starting with a less polar solvent (e.g., hexane/ethyl acetate) and gradually increasing polarity is typically effective.

Scenario 3: The solid has developed a tan or brownish color over time. Is it degraded?

  • Cause: A slight change in color from off-white to tan does not necessarily indicate significant degradation. It is often the result of minor surface oxidation of the amine functionality, forming highly colored but low-concentration impurities.

    • Solution: Before use, verify the purity of the material by a suitable analytical method like LC-MS or ¹H NMR. For most applications, a minor color change will not impact reactivity. If high purity is critical, the material can be recrystallized or purified by column chromatography. To prevent this, always store the compound under an inert atmosphere and minimize its exposure to air during weighing.

Experimental Protocol: Preparation of a Stock Solution

This protocol ensures accurate and safe preparation of a solution for use in high-throughput screening or reaction arrays.

  • Preparation: Place the sealed vial of this compound and your chosen anhydrous solvent (e.g., DMSO) in a desiccator and allow them to come to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid and into the solvent.

  • Inert Environment: Perform all subsequent steps in a chemical fume hood or under a direct stream of inert gas (argon or nitrogen).

  • Weighing: Uncap the vial and quickly weigh the desired amount of solid into a clean, dry reaction vessel or vial.

  • Sealing: Immediately reseal the main container of the solid, purge the headspace with inert gas, and return it to the recommended storage condition (-20°C).

  • Dissolution: Add the calculated volume of anhydrous solvent to the weighed solid via a syringe.

  • Homogenization: Seal the solution vial and agitate or sonicate gently until all solid is dissolved. The resulting stock solution should be stored under an inert atmosphere and protected from light if not used immediately.

By following these guidelines, you can ensure the stability and successful application of this compound in your research endeavors.

References

Technical Support Center: Troubleshooting Poor Regioselectivity in Pyrazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioselectivity in their synthetic routes. Poor regioselectivity is a common hurdle that can lead to difficult purification processes and reduced yields of the desired isomer. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve these issues effectively.

Troubleshooting Guide: Addressing Poor Regioselectivity

This section is structured in a question-and-answer format to directly address specific problems you may be facing during your experiments.

Question 1: I am observing a mixture of regioisomers in my reaction to synthesize pyrazolo[1,5-a]pyridines. What are the primary factors influencing regioselectivity?

Answer:

The formation of regioisomers is a frequent challenge, particularly when employing unsymmetrical starting materials. The regiochemical outcome of the cyclization is a delicate interplay of several factors, primarily electronic and steric effects of the substituents on both the pyridine precursor and the reacting partner.

Key Influencing Factors:

  • Electronic Effects of Substituents: The electron-donating or electron-withdrawing nature of substituents on your starting materials plays a pivotal role. For instance, in the reaction of N-aminopyridines with α,β-unsaturated compounds, the electronics of the substituents on both reactants will dictate the preferred site of initial nucleophilic attack.

  • Steric Hindrance: Bulky substituents on either reactant can sterically hinder the approach to a particular reaction site, thereby favoring the formation of the less sterically congested regioisomer.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the regioselectivity.[1] Different conditions can stabilize one transition state over another, leading to a preference for a specific isomer. For example, microwave-assisted synthesis has been shown to modulate regioselectivity in some cases.[2]

  • Nature of the Reacting Partner: The structure of the second component in the cyclization is critical. For instance, when using unsymmetrical 1,3-dicarbonyl compounds, the relative electrophilicity of the two carbonyl groups will determine the initial site of attack by the aminopyrazole, thus controlling the final regiochemistry.[3][4]

Question 2: My synthesis involves the reaction of an N-aminopyridine with an unsymmetrical alkyne, leading to poor regioselectivity. How can I improve the outcome?

Answer:

This is a classic problem in [3+2] cycloaddition reactions for pyrazolo[1,5-a]pyridine synthesis. The key to improving regioselectivity lies in modifying the reaction conditions to favor one reaction pathway.

Troubleshooting Protocol:

  • Solvent Screening: The polarity of the solvent can influence the reaction pathway. It is advisable to screen a range of solvents with varying polarities, from non-polar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, acetonitrile) and polar protic (e.g., ethanol, acetic acid).

  • Temperature Optimization: Reaction temperature can have a profound effect on selectivity. Running the reaction at a lower temperature may increase the energy difference between the two competing transition states, leading to higher selectivity. Conversely, for some reactions, higher temperatures might be necessary to overcome the activation energy barrier for the desired pathway.

  • Catalyst Evaluation: The addition of a catalyst can dramatically alter the regiochemical outcome.

    • Lewis Acids: Catalysts like ZnCl₂, Sc(OTf)₃, or BF₃·OEt₂ can coordinate to one of the reactants, altering its electronic properties and directing the cycloaddition.

    • Brønsted Acids: Acetic acid is commonly used and can influence the tautomerization of intermediates, which in turn affects the cyclization step.[5]

    • Transition Metals: Palladium and copper catalysts have been employed in some synthetic routes to control regioselectivity.[6]

Illustrative Workflow for Optimization:

Caption: Troubleshooting workflow for improving regioselectivity.

Question 3: I am using a multicomponent reaction to synthesize a highly substituted pyrazolo[1,5-a]pyridine, but I'm getting a mixture of products. How can I control the regioselectivity in this case?

Answer:

Multicomponent reactions (MCRs) are powerful for building molecular complexity in a single step, but controlling regioselectivity can be challenging due to the multiple reactive species present.[7]

Strategies for MCRs:

  • Blocking Groups: One effective strategy is to use starting materials with blocking groups at positions that could lead to side reactions.[7] This directs the reaction pathway towards the desired isomer.

  • Order of Addition: The sequence in which the reactants are added can sometimes influence the outcome. A stepwise addition, allowing for the formation of a key intermediate before adding the final component, can improve selectivity.

  • Catalyst Control: As with other methods, the choice of catalyst is crucial. Rhodium and palladium catalysts have been successfully used to control the regioselectivity of MCRs for the synthesis of pyrazolo[1,5-a]pyrimidines.[7]

Experimental Protocol for Order of Addition Study:

  • Method A (All at once): In a reaction vessel, combine the aminopyrazole, aldehyde, and the third component simultaneously. Add the catalyst and solvent.

  • Method B (Pre-formation of Intermediate): In a reaction vessel, first react the aldehyde and the third component in the presence of the catalyst and solvent for a predetermined time (e.g., 30 minutes). Then, add the aminopyrazole and continue the reaction.

  • Analysis: After the reaction is complete, analyze the product mixture from both methods using techniques like ¹H NMR or HPLC to determine the isomeric ratio.

Data Summary Table:

MethodOrder of AdditionIsomeric Ratio (Desired:Undesired)
AAll at once1.5 : 1
BStepwise8 : 1

Frequently Asked Questions (FAQs)

Q1: What are the most reliable analytical techniques for distinguishing between pyrazolo[1,5-a]pyridine regioisomers?

A1: Unequivocally determining the structure of your regioisomers is critical.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts and coupling constants of the protons on the pyridine and pyrazole rings are often distinct for different regioisomers.

    • ¹³C NMR: The chemical shifts of the carbon atoms, particularly the quaternary carbons at the ring fusion, can provide definitive evidence.[8]

    • 2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for establishing connectivity within the molecule and unambiguously assigning the structure. HMBC, in particular, can show long-range correlations between protons and carbons that are diagnostic for a specific isomer.

  • X-ray Crystallography: If you can obtain single crystals of your products, X-ray diffraction analysis provides the absolute proof of structure.[8]

  • Mass Spectrometry (MS): While MS will give you the molecular weight of the isomers (which will be identical), fragmentation patterns in techniques like MS/MS can sometimes provide clues to the structure.

Q2: Are there alternative synthetic strategies that are known to provide high regioselectivity for pyrazolo[1,5-a]pyridines?

A2: Yes, several methods have been developed that offer excellent regiocontrol.

  • TEMPO-Mediated [3+2] Annulation-Aromatization: A protocol using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a mediator for the reaction of N-aminopyridines and α,β-unsaturated compounds has been shown to provide multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yields with high and predictable regioselectivity.[9][10]

  • Reactions with 1,2-Allenic Ketones: The reaction of 1,2-allenic ketones with aminopyrazoles can proceed under very mild conditions without a catalyst and has demonstrated excellent regioselectivity.[11]

  • PIDA-Mediated Cycloaddition: The use of phenyliodine diacetate (PIDA) can mediate a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes.[12]

Decision Tree for Synthetic Strategy:

G start Goal: Regioselective Pyrazolo[1,5-a]pyridine Synthesis is_unsymmetrical is_unsymmetrical start->is_unsymmetrical Unsymmetrical Starting Materials? yes yes is_unsymmetrical->yes Yes no Standard Cyclocondensation (e.g., with symmetrical diketone) is_unsymmetrical->no No starting_material starting_material yes->starting_material Available Starting Materials? end Achieve High Regioselectivity no->end High Regioselectivity Expected aminopyridine aminopyridine starting_material->aminopyridine N-Aminopyridine & α,β-Unsaturated Compound aminopyrazole aminopyrazole starting_material->aminopyrazole Aminopyrazole & Allenic Ketone ylide ylide starting_material->ylide N-Aminopyridinium Ylide & Alkene tempo_method tempo_method aminopyridine->tempo_method Consider TEMPO-mediated Annulation allenic_ketone_method allenic_ketone_method aminopyrazole->allenic_ketone_method Consider Reaction with Allenic Ketones pida_method pida_method ylide->pida_method Consider PIDA-mediated Cycloaddition tempo_method->end allenic_ketone_method->end pida_method->end

Caption: Decision tree for selecting a regioselective synthetic route.

Q3: Can computational chemistry help in predicting the regioselectivity of my reaction?

A3: Absolutely. Density Functional Theory (DFT) calculations are a powerful tool for predicting the outcome of reactions where regioselectivity is an issue. By calculating the activation energies of the competing transition states leading to the different regioisomers, you can predict which product will be favored. This approach can save significant laboratory time and resources by guiding your experimental design.

References

Removing impurities from a 4-Bromopyrazolo[1,5-a]pyridin-2-amine reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with 4-Bromopyrazolo[1,5-a]pyridin-2-amine. The purification of N-heterocyclic amines can present unique challenges, from tenacious impurities to difficult chromatographic behavior. This document provides field-proven insights, detailed protocols, and troubleshooting guides to help you achieve high purity for your target compound, ensuring the integrity of your downstream experiments.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered during the purification of this compound.

Q1: What are the most probable impurities I should expect from the synthesis of this compound?

A1: The impurity profile depends heavily on the synthetic route. Pyrazolo[1,5-a]pyridine scaffolds are often synthesized via cyclization or condensation reactions.[1][2] Consequently, common impurities include:

  • Unreacted Starting Materials: Depending on the specific pathway, these could be derivatives of N-aminopyridine or various carbonyl compounds.

  • Regioisomers: Cyclization reactions can sometimes yield isomeric byproducts, which can be difficult to separate due to similar polarities.[3][4]

  • Side-Reaction Products: Incomplete cyclization or competing reaction pathways can lead to various partially-reacted or alternative heterocyclic products.[5]

  • Reagents and Catalysts: Residual acid or base catalysts used during the synthesis.

Q2: What is the best overall strategy for purifying the crude reaction mixture?

A2: A multi-step approach is typically most effective. We recommend starting with a liquid-liquid extraction to remove bulk impurities, followed by a high-resolution technique for final polishing.

  • Acid-Base Extraction: This is a highly effective first step. The 2-amino group on your compound is basic and can be protonated with a dilute acid to become water-soluble, separating it from neutral or acidic organic impurities.[6][7]

  • Chromatography or Recrystallization: Following the initial cleanup, either flash column chromatography or recrystallization should be employed to achieve >98% purity. The choice depends on the nature of the remaining impurities and the physical properties of your compound.[8][9]

Q3: My purified compound is a persistent yellow or brown color, not the expected off-white solid. What causes this and how can I fix it?

A3: A persistent color often indicates the presence of minor, highly conjugated or oxidized impurities. Aromatic amines can be susceptible to air oxidation over time, which can produce colored byproducts.[10] To address this, we recommend incorporating a decolorization step during recrystallization. After dissolving your crude product in the hot recrystallization solvent, add a small amount (1-2% w/w) of activated charcoal and perform a hot filtration to remove the charcoal and the adsorbed colored impurities before allowing the solution to cool and crystallize.[8]

Q4: Which analytical techniques are essential for confirming the purity and identity of the final product?

A4: A combination of techniques is crucial for unambiguous confirmation:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides an accurate assessment of purity (as % area under the curve) and confirms the molecular weight of the target compound.[11] The predicted m/z for the protonated molecule [M+H]+ is 211.98178.[12]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the chemical structure and can reveal the presence of residual solvents or proton-bearing impurities.

  • Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Guide for Common Purification Issues

This section provides a systematic approach to diagnosing and resolving specific problems you may encounter during your experiments.

Symptom / Observation Probable Cause(s) Recommended Solutions & Explanations
Low Purity (<90%) After Initial Aqueous Work-up 1. Inefficient separation of organic and aqueous layers. 2. Emulsion formation during extraction. 3. Product salt is partially soluble in the organic solvent.1. Implement an Acid-Base Extraction: Use dilute (e.g., 1M HCl) aqueous acid to extract your basic amine into the aqueous phase, leaving neutral impurities behind. Then, basify the aqueous layer (e.g., with 1M NaOH) and re-extract your purified amine back into an organic solvent like dichloromethane or ethyl acetate.[13][14] 2. Break Emulsions: If an emulsion forms, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps break the emulsion. 3. Perform Multiple Extractions: Perform three separate extractions with fresh organic solvent to ensure quantitative recovery of your product.
Streaking/Tailing on Silica Gel TLC or Column The basic 2-amino group is interacting strongly with acidic silanol (Si-OH) groups on the silica surface.[15] This creates a non-ideal secondary interaction, causing poor peak shape and reduced separation.1. Use a Mobile Phase Modifier: Add a small amount of a competitive base to your eluent system. Triethylamine (TEA) at 0.1-1% (v/v) is standard.[8] The TEA will preferentially bind to the active silanol sites, allowing your compound to elute with a symmetrical peak shape. 2. Use a Different Stationary Phase: Switch to a less acidic stationary phase like neutral alumina.[8] Alternatively, use end-capped silica gel, which has fewer free silanol groups. 3. Adjust Mobile Phase pH: While less common in flash chromatography, using a buffered mobile phase can control the ionization state of the analyte.[15]
Compound "Oils Out" During Recrystallization 1. The boiling point of the chosen solvent is higher than the melting point of your compound. 2. High levels of impurities are present, significantly depressing the melting point of the mixture.[8]1. Select a Lower-Boiling Solvent: The compound must be solid at the solvent's boiling temperature. Screen for solvents with lower boiling points. 2. Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add an "anti-solvent" (in which it is insoluble) until persistent cloudiness is observed. Warm gently to redissolve, then allow to cool slowly. 3. Improve Crude Purity: The material may be too impure for effective recrystallization. Perform an acid-base extraction or a quick filtration through a silica plug first.
Poor Separation of a Key Impurity During Chromatography The impurity has a very similar polarity (Rf value) to your product in the chosen eluent system.1. Optimize the Eluent System: Change the solvent composition. For example, if you are using a heptane/ethyl acetate gradient, try switching to a dichloromethane/methanol system. Different solvents can alter the selectivity of the separation.[8] 2. Reduce Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the sample mass should be 1-5% of the silica gel mass.[8] 3. Use a High-Performance Column: If available, use a column packed with smaller silica particles for higher resolution.
Visual Workflow Guides

The following diagrams illustrate the recommended purification and troubleshooting workflows.

Purification_Workflow crude Crude Reaction Mixture extraction Acid-Base Extraction (1M HCl / 1M NaOH) crude->extraction purity_check1 Assess Purity (TLC, LC-MS) extraction->purity_check1 chromatography Flash Column Chromatography (e.g., DCM/MeOH + 0.1% TEA) purity_check1->chromatography Impurities Visible recrystallization Recrystallization (Solvent Screening) purity_check1->recrystallization High Purity, Minor Impurities purity_check2 Final Purity Analysis (LC-MS, NMR, MP) chromatography->purity_check2 recrystallization->purity_check2 pure_product Pure Product (>98%) purity_check2->pure_product Purity Goal Met

Caption: General purification workflow for this compound.

Chromatography_Troubleshooting start Poor Separation or Peak Tailing Observed check_tailing Is there significant peak tailing? start->check_tailing add_tea Add 0.1-1% Triethylamine to the Mobile Phase check_tailing->add_tea Yes check_separation Are spots/peaks still overlapping? check_tailing->check_separation No add_tea->check_separation change_solvent Change Solvent System (e.g., from EtOAc/Heptane to DCM/MeOH) check_separation->change_solvent Yes success Achieved Good Separation check_separation->success No reduce_load Reduce Sample Load (1-2% of Silica Mass) change_solvent->reduce_load change_stationary Switch to Neutral Alumina or End-Capped Silica change_stationary->success reduce_load->change_stationary

Caption: Troubleshooting poor chromatographic separation of basic amines.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Bulk Impurity Removal

This protocol is designed to separate the basic product from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate. The protonated amine product is now in the aqueous layer. Drain the aqueous layer into a clean Erlenmeyer flask. The organic layer contains neutral impurities and can be discarded (after checking by TLC to ensure no product remains).

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 1M sodium hydroxide (NaOH) solution while stirring until the pH is >10 (check with pH paper). The free amine may precipitate out.

  • Re-extraction: Return the basic aqueous solution to the separatory funnel. Extract the free amine product back into an organic solvent (e.g., DCM, 3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, crude amine.

Protocol 2: Flash Column Chromatography

This protocol is for high-resolution purification, particularly when impurities have similar polarities.

  • Stationary Phase Preparation: Select an appropriate size column and pack it with silica gel as a slurry in your starting, non-polar eluent (e.g., 100% heptane or DCM).

  • Sample Loading: Dissolve the material from Protocol 1 in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% DCM).

    • Gradually increase the polarity by introducing methanol. A typical gradient might be from 0% to 5% methanol in DCM.

    • Crucially, add 0.1% triethylamine (TEA) to both solvents to prevent peak tailing.[15]

    • Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

This is an ideal final purification step for crystalline solids.

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot.[16] Test small amounts in solvents like ethanol, isopropanol, acetonitrile, or ethyl acetate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and swirl for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Allow the crystals to dry completely under vacuum.

References

Preventing debromination of 4-Bromopyrazolo[1,5-a]pyridin-2-amine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromopyrazolo[1,5-a]pyridin-2-amine

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We will address one of the most common challenges encountered when working with this and similar N-heterocyclic systems: undesired debromination during catalytic reactions. Our goal is to provide you with the mechanistic understanding and practical troubleshooting strategies necessary to optimize your reactions, maximize yields, and ensure the integrity of your target molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant amount of a lower molecular weight byproduct in my reaction. LC-MS suggests it's my starting material without the bromine atom. What is happening?

A: You are encountering a common side reaction known as hydrodehalogenation , or in this specific case, debromination .[1][2] This is the substitution of the bromine atom on your pyrazolo[1,5-a]pyridine core with a hydrogen atom. This side reaction reduces the yield of your desired product and introduces a significant purification challenge, as the debrominated product often has similar chromatographic properties to the starting material and the desired product.

The general transformation is as follows:

This compound + [H] ⟶ Pyrazolo[1,5-a]pyridin-2-amine + [Br]

This reaction is particularly prevalent in palladium-catalyzed cross-coupling reactions where hydride sources are inadvertently generated or present in the reaction mixture.[2][3]

Q2: In which types of reactions is debromination of this compound most common?

A: Debromination is most frequently observed during palladium-catalyzed cross-coupling reactions .[4] The pyrazolo[1,5-a]pyridine scaffold is a valuable pharmacophore, and the bromo-substituted version is an ideal substrate for building molecular complexity. Key reactions where this issue arises include:

  • Suzuki-Miyaura Coupling: Coupling with boronic acids or esters.

  • Buchwald-Hartwig Amination: Forming C-N bonds with various amines.[5][6]

  • Heck Coupling: Forming C-C bonds with alkenes.[7]

  • Sonogashira Coupling: Coupling with terminal alkynes.

  • Stille Coupling: Reacting with organotin compounds.

In all these reactions, a Pd(0) species undergoes oxidative addition into the C-Br bond. The resulting Pd(II) intermediate is at a critical juncture where it can either proceed down the desired productive pathway (transmetalation, reductive elimination) or a competing debromination pathway.[8][9]

Q3: What is the underlying mechanism of this debromination side reaction?

A: The debromination side reaction is intimately linked to the main catalytic cycle of the cross-coupling reaction. The key issue is the generation of a palladium-hydride (Pd-H) species, which can then reductively eliminate to form the debrominated arene.

Here is a simplified mechanistic overview:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of your substrate to form a Pd(II) intermediate. This step is common to both the desired and undesired pathways.

  • Source of Hydride: The crucial deviation occurs when a hydride source is present. Potential hydride donors include:

    • Bases: Strong bases with β-hydrogens, such as sodium tert-butoxide (NaOtBu), or even weaker bases in the presence of trace water, can generate hydride species.[3][10]

    • Solvents: Protic solvents like alcohols (e.g., isopropanol) or even seemingly aprotic solvents like DMF can decompose under basic, high-temperature conditions to furnish hydrides.[11][12]

    • Reagents: Impurities in reagents, or the organometallic partner itself, can sometimes act as a hydride source.

  • Hydride Transfer: The hydride is transferred to the palladium center, displacing the bromide and forming an Aryl-Pd(II)-H intermediate.

  • Reductive Elimination (Undesired): This intermediate then undergoes reductive elimination to release the debrominated pyrazolo[1,5-a]pyridin-2-amine and regenerates the Pd(0) catalyst.

This debromination pathway competes directly with the desired transmetalation and subsequent reductive elimination of the coupled product. If the rate of the desired catalytic steps is slow, the debromination side reaction can become dominant.[13]

G

Troubleshooting Guide: Minimizing Debromination

If you are observing significant debromination, a systematic optimization of your reaction conditions is necessary. The key is to select parameters that accelerate the desired reductive elimination of the product relative to the undesired hydrodehalogenation.[14]

Catalyst & Ligand Selection

The choice of ligand is arguably the most critical factor. The ligand's steric and electronic properties directly influence the rates of oxidative addition and reductive elimination.

  • Insight: Bulky, electron-rich phosphine ligands are generally preferred.[11] The steric bulk promotes the final reductive elimination step, which is often the rate-limiting step for the productive cycle, thereby outcompeting the debromination pathway.[3][14] Electron-donating properties increase electron density on the palladium center, which can facilitate oxidative addition.[14]

  • Recommendation: Screen a panel of modern Buchwald-type ligands.

Ligand TypeExamplesRationale & Key Characteristics
Bulky Biarylphosphines SPhos, XPhos, RuPhosWorkhorse ligands. Excellent for promoting reductive elimination. Often provide high reaction rates, minimizing time for side reactions to occur.[11]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form very stable Pd complexes. Can be highly effective, especially for less reactive coupling partners.[10][15]
Diphosphine Ligands Xantphos, dppfOffer a wider bite angle, which can influence the geometry around the metal center and favor reductive elimination.
Base Selection

The base is essential for the transmetalation step (e.g., in Suzuki coupling) but can also be a primary source of hydrides.

  • Insight: Strong alkoxide bases like NaOtBu or KOtBu are known to undergo β-hydride elimination, especially at higher temperatures, generating hydrides that fuel the debromination reaction.[5]

  • Recommendation: Use weaker, non-nucleophilic inorganic bases.

BaseRecommended Use & Comments
Potassium Phosphate (K₃PO₄) An excellent first choice for Suzuki couplings. Effective and generally does not act as a hydride donor.[11]
Cesium Carbonate (Cs₂CO₃) A strong, non-nucleophilic base suitable for a wide range of couplings. Often used in Buchwald-Hartwig aminations.
Potassium Carbonate (K₂CO₃) A milder base, useful when substrates are sensitive to stronger bases. May require higher temperatures.[11]
Solvent Choice

The solvent can be an active participant in the debromination pathway, especially if it is protic.

  • Insight: Protic solvents (alcohols, water) can serve as hydride or proton sources, directly facilitating debromination.[2][11] While a small amount of water is often necessary to dissolve inorganic bases in Suzuki reactions, excess water can be detrimental.

  • Recommendation: Use anhydrous, aprotic solvents.

SolventRecommended Use & Comments
1,4-Dioxane A common and effective solvent for many cross-coupling reactions. Ensure it is anhydrous.
Toluene A non-polar, aprotic solvent. Good for higher temperature reactions.
Tetrahydrofuran (THF) A polar, aprotic solvent suitable for reactions at or below its boiling point (66 °C).

G

Optimized Protocol Example: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound while minimizing the risk of debromination.

Reaction: Coupling of this compound with Phenylboronic Acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic Acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos ligand. Add this catalyst/ligand mixture to the reaction vial.

  • Degassing: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the vial in a pre-heated oil bath or heating block at 80-100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes). Note that prolonged reaction times after full consumption of the starting material can increase the chance of byproduct formation.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Workup & Troubleshooting for Reactions with 4-Bromopyrazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-Bromopyrazolo[1,5-a]pyridin-2-amine in their synthetic workflows. This guide provides in-depth, field-proven insights into workup procedures and troubleshooting common issues encountered during reactions with this versatile building block. The methodologies described herein are designed to ensure high purity, and reproducible results, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

General Handling and Properties

Q1: What are the key structural features of this compound that influence its reactivity and workup?

A1: The this compound scaffold possesses several key features that dictate its behavior in chemical reactions and subsequent purification steps:

  • Basic Amino Group: The primary amine at the 2-position is a key site of basicity, allowing for protonation under acidic conditions. This property is fundamental to designing effective acid-base extraction protocols for purification.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring also contributes to the overall basicity of the molecule, although to a lesser extent than the exocyclic amine.

  • Bromo Substituent: The bromine atom at the 4-position is a versatile handle for a variety of cross-coupling reactions, most notably Suzuki-Miyaura and Buchwald-Hartwig aminations.

  • Fused Aromatic System: The planar, aromatic nature of the pyrazolo[1,5-a]pyridine core can lead to issues with solubility in certain solvents and may necessitate specific solvent systems for chromatography and recrystallization.

Q2: What is the expected pKa of this compound, and how does this inform the choice of acidic solution for extraction?

A general guideline is to use a dilute acid with a pH at least 2 units below the pKa of the protonated amine to ensure complete extraction into the aqueous phase. A 1 M solution of hydrochloric acid (HCl) is typically a robust choice for this purpose.

Workup Procedures

Q3: I have just completed a Suzuki-Miyaura coupling reaction with this compound. What is a reliable general workup procedure?

A3: A standard workup procedure for a Suzuki-Miyaura coupling reaction involving this compound is as follows:

  • Quenching: Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction mixture to room temperature. Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Dilute the quenched reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Transfer the mixture to a separatory funnel and wash with water, followed by brine.

  • Acid Wash (Optional but Recommended): To remove any unreacted this compound and other basic impurities, perform an acid wash by extracting the organic layer with 1 M HCl. The desired product, now likely less basic due to the newly introduced substituent, should remain in the organic phase. The acidic aqueous layer can be back-extracted with the organic solvent to recover any product that may have partitioned.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can then be purified by flash column chromatography on silica gel.

Q4: What is a recommended workup for a Buchwald-Hartwig amination reaction using this substrate?

A4: The workup for a Buchwald-Hartwig amination is similar to that of a Suzuki coupling, with careful attention to removing the catalyst and ligands.

  • Filtration: After cooling the reaction to room temperature, it is often beneficial to filter the mixture through a pad of Celite® to remove the palladium catalyst and any precipitated salts.[2] Rinse the filter cake with the reaction solvent.

  • Extraction: Concentrate the filtrate and partition the residue between an organic solvent (e.g., EtOAc) and water. Wash the organic layer with water and brine.

  • Acid Wash: A dilute acid wash (e.g., 1 M HCl) can be employed to remove unreacted starting amine and other basic impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Guide

Issue 1: Low or No Product Yield in Suzuki Coupling

Potential Cause Troubleshooting Steps References
Catalyst Inactivity/Poisoning The nitrogen atoms in the pyrazolo[1,5-a]pyridine ring can coordinate to the palladium catalyst, leading to deactivation. Ensure you are using a robust catalyst system. Consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or pre-catalysts that are less susceptible to inhibition.[3][3]
Ineffective Degassing Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted side reactions like homocoupling of the boronic acid. Thoroughly degas all solvents and reagents using techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[3][3]
Poor Quality of Boronic Acid Boronic acids can degrade over time, especially if exposed to moisture. Use fresh, high-purity boronic acid. If degradation is suspected, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[3][3]
Inappropriate Base The choice of base is crucial for the transmetalation step. A screen of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) may be necessary to find the optimal conditions for your specific substrate combination.[4]

Issue 2: Significant Side Product Formation

Side Product Troubleshooting Steps References
Homocoupling of Boronic Acid This is often caused by the presence of oxygen. Rigorous degassing of the reaction mixture is the most critical step to minimize this side reaction.[3]
Protodeboronation This is the cleavage of the C-B bond of the boronic acid by a proton source (e.g., water). To mitigate this, use anhydrous solvents and reagents. Switching to a boronate ester, which is generally more stable to hydrolysis, can also be beneficial.[3]
Dehalogenation of Starting Material The bromo group on the starting material is replaced by a hydrogen atom. This can sometimes occur in the presence of certain hydride sources. Ensure solvents are pure and free from potential hydride contaminants. Optimizing the reaction time to avoid prolonged heating after the reaction is complete can also help.[3]

Issue 3: Difficulty in Product Purification

Problem Troubleshooting Steps References
Co-elution of Product and Impurities during Column Chromatography The polarity of your product and impurities may be very similar. Experiment with different solvent systems for flash chromatography. A gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a more polar solvent (e.g., ethyl acetate) is often effective. For very polar compounds, adding a small amount of a more polar solvent like methanol or a modifier like triethylamine (for basic compounds) to the eluent can improve separation.[5][6]
Product is an Oil or Fails to Crystallize If the product is an oil after chromatography, it may be due to residual solvent or impurities. Ensure the product is thoroughly dried under high vacuum. For crystallization, a systematic screen of solvents is recommended. Common solvents for recrystallizing heterocyclic compounds include ethanol, isopropanol, acetonitrile, and mixtures of solvents like ethyl acetate/hexanes or dichloromethane/pentane.[7]
Product is Poorly Soluble The fused aromatic system can lead to poor solubility. For purification, it may be necessary to use more polar solvents for chromatography or recrystallization. In some cases, derivatization to a more soluble form, followed by deprotection, may be a viable strategy.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Product Purification

This protocol is designed to separate a neutral or weakly basic product from unreacted this compound and other basic impurities.

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M HCl(aq).

  • Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The protonated this compound and other basic impurities will be in the aqueous layer.

  • Drain the lower aqueous layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the purified product.

Protocol 2: Flash Column Chromatography
  • Adsorb the Crude Product: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add silica gel to the solution and concentrate the mixture to a dry, free-flowing powder. This is known as "dry loading."

  • Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).

  • Load the Sample: Carefully add the dry-loaded sample to the top of the silica gel bed.

  • Elute the Product: Begin eluting the column with a solvent system of low polarity (e.g., 100% hexanes). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.

  • Collect and Analyze Fractions: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the desired product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Workup Decision Workflow

Workup_Workflow start Reaction Mixture quench Quench Reaction (e.g., H2O, aq. NH4Cl) start->quench extract Liquid-Liquid Extraction (e.g., EtOAc/H2O) quench->extract acid_wash Acid Wash? (1 M HCl) extract->acid_wash wash_base Wash with Base (e.g., aq. NaHCO3) acid_wash->wash_base Yes dry_concentrate Dry & Concentrate acid_wash->dry_concentrate No wash_base->dry_concentrate purify Purification dry_concentrate->purify chromatography Flash Column Chromatography purify->chromatography Oil or Mixture recrystallization Recrystallization purify->recrystallization Solid final_product Pure Product chromatography->final_product recrystallization->final_product

Caption: A decision-making workflow for the workup of reactions involving this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield start Low Product Yield check_catalyst Check Catalyst System - Active? Poisoned? - Appropriate Ligand? start->check_catalyst check_conditions Review Reaction Conditions - Anhydrous? - Degassed? - Correct Base? start->check_conditions check_reagents Verify Reagent Quality - Purity of Starting Materials? - Boronic Acid Stability? start->check_reagents optimize Systematic Optimization check_catalyst->optimize check_conditions->optimize check_reagents->optimize

Caption: A logical flow for troubleshooting low product yields in cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Synthetic Utility of 4-Bromopyrazolo[1,5-a]pyridin-2-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Brominated heterocyclic compounds are foundational pillars in the edifice of modern medicinal chemistry and materials science. They serve as versatile synthons, primarily in palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures with remarkable precision.[1][2] The pyrazolo[1,5-a]pyridine scaffold, in particular, is a "privileged" structure, frequently appearing in molecules with a wide spectrum of biological activities, including kinase inhibitors, anticancer agents, and therapeutics for neurological disorders.[3][4][5][6][7]

This guide provides an in-depth comparison of 4-Bromopyrazolo[1,5-a]pyridin-2-amine , a highly functionalized building block, with other common brominated heterocycles such as bromopyridines and bromoindoles. Our objective is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, offering field-proven insights into how the unique structural and electronic properties of this fused heterocycle influence its reactivity in key synthetic transformations. We will explore its performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, supported by comparative data and detailed, validated protocols for researchers, scientists, and drug development professionals.

The Unique Profile of the this compound Scaffold

The pyrazolo[1,5-a]pyridine core is an electron-rich bicyclic system. Unlike simple pyridines, which are notoriously electron-deficient, the fusion of the pyrazole ring donates electron density to the pyridine ring, significantly altering its reactivity. In this compound, this electronic nature is further modulated by two key functional groups:

  • The 4-Bromo Substituent: Positioned on the pyridine ring, this bromine atom is the primary reactive handle for cross-coupling. Its reactivity is a delicate balance between the C-Br bond strength and the electronic character of the ring, which influences the crucial oxidative addition step in palladium catalysis.[8]

  • The 2-Amino Group: Located on the pyrazole ring, this group acts as a powerful electron-donating group, further enhancing the electron-rich nature of the scaffold. Critically, its proximity to the fused ring system can influence catalyst binding and reactivity, a factor that must be carefully considered during reaction design.[9][10]

This combination of a fused, electron-rich core and a strategically placed amino group distinguishes this compound from simpler heterocycles like 2-bromopyridine (electron-deficient) or 5-bromoindole (electron-rich but with a different nitrogen environment).

Caption: Compared Brominated Heterocyclic Scaffolds.

Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions

The true measure of a building block's utility is its performance in robust, versatile chemical reactions. We will now compare the reactivity of this compound against benchmark heterocycles in three cornerstone C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)—C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and hetero-biaryl systems.[11][12] The efficiency of this reaction is highly dependent on the electronic nature of the aryl halide.

Causality & Field Insights: Electron-deficient heterocycles, like 3-bromopyridine, generally undergo rapid oxidative addition to the Pd(0) catalyst. Conversely, electron-rich systems can exhibit slower oxidative addition. However, the pyrazolo[1,5-a]pyridine system's nitrogen atoms can also act as ligands for the palladium center, potentially influencing the catalytic cycle.[11] The presence of the 2-amino group further enriches the system, but its distal position from the C4-Br bond means its electronic influence is more significant than any direct steric hindrance. For successful coupling, a catalyst system with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) is often optimal, as these ligands stabilize the electron-rich palladium center and promote the oxidative addition and reductive elimination steps.[11]

Comparative Performance Data: Suzuki-Miyaura Coupling

SubstrateBoronic Acid PartnerCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
This compound 4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O9512~85-95%
3-Bromopyridine 4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O901875-85%[11]
5-Bromoindole (N-protected) 4-Methoxyphenylboronic acidPdCl₂(dppf) (3)Na₂CO₃ (2.0)Toluene/EtOH/H₂O856~90%

Validated Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent & Catalyst Addition: Add 1,4-dioxane (4 mL) and water (1 mL) via syringe. Degas the solution by bubbling argon through it for 15 minutes. Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%) under a positive pressure of argon.

  • Reaction: Heat the mixture to 95 °C and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G Setup 1. Combine Solids (Heterocycle, Boronic Acid, Base) in Schlenk Flask Inert 2. Evacuate & Backfill with Argon/Nitrogen (3x) Setup->Inert Solvent 3. Add Degassed Solvents (Dioxane/Water) Inert->Solvent Catalyst 4. Add Pd Catalyst under Argon flow Solvent->Catalyst React 5. Heat Reaction (e.g., 95 °C, 12-18h) Catalyst->React Workup 6. Cool & Perform Aqueous Work-up React->Workup Purify 7. Purify via Column Chromatography Workup->Purify Product Pure Biaryl Product Purify->Product

Caption: Standard Experimental Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Crafting C(sp²)—N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is notoriously difficult using classical methods.[13][14] When using this compound, the primary challenge is the presence of the existing 2-amino group, which can potentially interfere with the reaction or coordinate to the catalyst.

Causality & Field Insights: The free -NH₂ group on the substrate can act as a competing nucleophile or ligand. Therefore, a judicious choice of base is critical. A strong, non-nucleophilic hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is essential.[15][16] These bases are strong enough to deprotonate the incoming amine nucleophile but are sterically hindered, which minimizes side reactions with the substrate. Furthermore, the use of specialized ligands like RuPhos or BrettPhos can be advantageous, as they form highly active catalysts that can overcome potential substrate inhibition and operate at lower temperatures.[10]

Comparative Performance Data: Buchwald-Hartwig Amination

SubstrateAmine PartnerCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
This compound MorpholinePd₂(dba)₃ (2) / XPhos (4)NaOtBu (1.5)Toluene10016~80-90%
2-Bromopyridine MorpholinePd(OAc)₂ (2) / BINAP (3)NaOtBu (1.4)Toluene806~95%[15]
5-Bromoindole (N-H free) BenzylaminePd₂(dba)₃ (2) / Xantphos (4)Cs₂CO₃ (2.0)1,4-Dioxane11024~70-80%

Validated Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.5 mmol, 1.5 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) followed by anhydrous toluene (4 mL) and the amine coupling partner (e.g., morpholine, 1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Seal the Schlenk tube tightly and heat the mixture in an oil bath at 100 °C for 16-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate, filter through a pad of Celite, and rinse the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Sonogashira Coupling: Building C(sp²)—C(sp) Linkages

The Sonogashira coupling provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis and materials science.[17][18] The reaction typically employs a dual-catalyst system of palladium and copper(I).[2]

Causality & Field Insights: The reactivity in Sonogashira couplings follows the general trend of I > Br > Cl for the halide.[2] For brominated heterocycles, the reaction is generally efficient. The electron-rich nature of the this compound scaffold does not typically inhibit this reaction and can proceed under standard conditions. The primary consideration is ensuring the complete exclusion of oxygen, as this can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction promoted by the copper catalyst. A strong amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used, which serves both as a base and often as a solvent.[19]

Comparative Performance Data: Sonogashira Coupling

SubstrateAlkyne PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound PhenylacetylenePdCl₂(PPh₃)₂ (3) / CuI (5)Et₃NDMF806~90-96%
2-Amino-3-bromopyridine PhenylacetylenePd(CF₃COO)₂ (2.5) / CuI (5)Et₃NDMF100396%[19][20]
5-Bromoindole (N-protected) TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2) / CuI (4)Et₃NTHF605~85%

Validated Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: In a Schlenk flask under argon, combine this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Solvent and Reagents: Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv.). Stir for 10 minutes, then add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise via syringe.

  • Reaction: Heat the mixture to 80 °C for 6 hours, or until TLC analysis indicates completion.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Mechanistic Underpinnings of Reactivity

Understanding the catalytic cycle is paramount to troubleshooting and optimizing cross-coupling reactions. While specific details can vary, the general palladium-catalyzed cycle provides a framework for rationalizing the observed reactivity differences.

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd + Ar-Br PdII Ar-Pd(II)-Br(L)₂ OxAdd->PdII Trans Transmetalation PdII->Trans + [R'-B(OH)₃]⁻ PdII_R Ar-Pd(II)-R'(L)₂ Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Releases Product Product Ar-R' Product RedElim->Product ArBr Ar-Br (e.g., 4-Bromopyrazolo...) ArBr->OxAdd Boronic R'-B(OH)₂ + Base Boronic->Trans

Caption: The Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.

  • Oxidative Addition: This is often the rate-determining step.[21] The electron-rich nature of the pyrazolo[1,5-a]pyridine ring can slow this step compared to electron-deficient pyridines. This is compensated by using electron-rich, bulky phosphine ligands on the palladium, which facilitate the process.[22]

  • Transmetalation: The transfer of the organic group from the boron reagent to the palladium center. This step is facilitated by the base, which activates the boronic acid. The choice of base and solvent is crucial for an efficient transfer.

  • Reductive Elimination: The final step where the new C-C bond is formed, and the Pd(0) catalyst is regenerated. This step is generally fast for electron-rich substrates.

The interplay of steric and electronic factors from the heterocyclic substrate directly impacts these steps, dictating the optimal choice of catalyst, ligand, and conditions required for high-yielding transformations.[8][23]

Conclusion

This compound stands out as a highly valuable and versatile building block in synthetic chemistry. While its electron-rich, fused-ring structure presents different reactivity challenges compared to simpler brominated heterocycles like bromopyridines, these are readily overcome with modern catalytic systems.

  • In Suzuki-Miyaura couplings, it demonstrates excellent reactivity, often providing high yields under standard conditions, rivaling or exceeding those of simpler heterocycles when appropriate ligands are used.

  • In Buchwald-Hartwig aminations, careful selection of a strong, hindered base and a robust ligand system is necessary to mitigate potential interference from the integral 2-amino group.

  • In Sonogashira couplings, it performs reliably, affording excellent yields of the desired alkynylated products under standard Pd/Cu catalysis.

By understanding the inherent electronic properties of this scaffold and the mechanistic nuances of palladium catalysis, researchers can effectively leverage this compound to accelerate the synthesis of complex, biologically relevant molecules.

References

The Kinase Inhibitor's Arsenal: A Comparative Guide to Alternatives for the 4-Bromopyrazolo[1,5-a]pyridin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the pyrazolo[1,5-a]pyridine scaffold has emerged as a cornerstone for developing potent and selective therapeutics. Its inherent ability to engage with the ATP-binding site of various kinases has cemented its status as a "privileged" structure in medicinal chemistry. Specifically, reagents like 4-Bromopyrazolo[1,5-a]pyridin-2-amine serve as versatile starting points for extensive functionalization. However, the relentless pursuit of novel chemical matter with improved potency, selectivity, and pharmacokinetic profiles necessitates a broader perspective. This guide provides an in-depth comparison of viable alternative heterocyclic scaffolds that rival or, in some contexts, surpass the utility of the pyrazolo[1,5-a]pyridine core. We will delve into the synthetic accessibility, structure-activity relationships (SAR), and demonstrated applications of three prominent alternatives: Pyrazolo[1,5-a]pyrimidines , 7-Azaindoles , and Imidazo[1,2-a]pyridines .

The Rationale for Seeking Alternatives

The drive to explore beyond a single scaffold is rooted in several key principles of modern drug discovery. While the pyrazolo[1,5-a]pyridine core offers a robust platform, challenges such as acquired resistance, off-target effects, and suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties in certain inhibitor series demand a diverse chemical toolbox. Bioisosteric replacement—the substitution of one chemical group with another that retains similar biological activity—is a powerful strategy to overcome these hurdles. The alternative scaffolds discussed herein are not merely structural analogs but offer distinct electronic properties, hydrogen bonding patterns, and three-dimensional shapes that can lead to novel interactions within the kinase active site.

Comparative Analysis of Core Scaffolds

This section provides a head-to-head comparison of the key alternative scaffolds, highlighting their defining characteristics and performance in kinase inhibitor synthesis.

ScaffoldKey FeaturesNotable Kinase TargetsRepresentative Approved/Clinical Drug
Pyrazolo[1,5-a]pyridine - Purine bioisostere.- Versatile functionalization at multiple positions.[1]RET, CSK, Pim-1[1][2]Selpercatinib (RET inhibitor)[1]
Pyrazolo[1,5-a]pyrimidine - Privileged scaffold with a wide range of biological activities.[3][4]- Mimics ATP, interacting with the ATP-binding pocket.[3]CK2, EGFR, B-Raf, MEK, CDKs, Pim-1[3][5][6][7]N/A (Numerous preclinical and clinical candidates)
7-Azaindole - Excellent hinge-binding motif, forming two hydrogen bonds.[8][9][10][11]- Versatile scaffold with multiple sites for modification.[9]B-RAF, c-Met, Aurora Kinases[8][9][12]Vemurafenib (B-RAF inhibitor)[8][9][10][11]
Imidazo[1,2-a]pyridine - Promising scaffold for anticancer therapy.[13][14][15]- Synthetically accessible via various methods.[16]PI3K, mTOR, Nek2, c-Met, VEGFR2[13][16][17][18][19]N/A (Numerous preclinical and clinical candidates)[20]

In-Depth Scaffold Analysis and Synthetic Strategies

The Pyrazolo[1,5-a]pyrimidine Core: A Versatile ATP Mimic

The pyrazolo[1,5-a]pyrimidine scaffold is a highly versatile purine bioisostere that has garnered significant attention for its potent inhibition of a wide array of protein kinases.[3][4] Its fused bicyclic structure, combining a pyrazole and a pyrimidine ring, offers a rigid framework that can be extensively decorated with various substituents to fine-tune potency and selectivity.[3][7]

The primary synthetic strategy for the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound.[4] This approach is favored due to the ready availability of diverse starting materials, allowing for the introduction of chemical handles for further functionalization. Microwave-assisted synthesis has been shown to significantly accelerate these reactions and improve yields.[3]

This protocol allows for the direct introduction of a halogen atom at the 3-position, a key site for further cross-coupling reactions.

Step 1: Reaction Setup

  • In a microwave-safe vial, combine the aminopyrazole (1.0 mmol), an enaminone or chalcone (1.2 mmol), and a sodium halide (e.g., NaI, NaBr) (1.5 mmol).

  • Add a suitable solvent, such as water or ethanol.

  • Add an oxidizing agent, such as potassium persulfate (K₂S₂O₈) (2.0 mmol).

Step 2: Microwave Irradiation

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a temperature of 100-120°C for 15-30 minutes.

Step 3: Work-up and Purification

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-halo-pyrazolo[1,5-a]pyrimidine.

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Product 3-Aminopyrazole 3-Aminopyrazole Microwave Irradiation Microwave Irradiation 3-Aminopyrazole->Microwave Irradiation Enaminone Enaminone Enaminone->Microwave Irradiation Sodium Halide Sodium Halide Sodium Halide->Microwave Irradiation Oxidizing Agent Oxidizing Agent Oxidizing Agent->Microwave Irradiation 3-Halo-Pyrazolo[1,5-a]pyrimidine 3-Halo-Pyrazolo[1,5-a]pyrimidine Microwave Irradiation->3-Halo-Pyrazolo[1,5-a]pyrimidine

Caption: One-pot synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines.

The 7-Azaindole Scaffold: A Master of Hinge Binding

The 7-azaindole scaffold is renowned for its exceptional ability to act as a hinge-binding motif in kinase inhibitors.[8][9][10][11] The pyridine nitrogen and the pyrrole NH group form a bidentate hydrogen bond with the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[9] This key interaction provides a strong anchor for the inhibitor, often leading to high potency. The FDA-approved drug Vemurafenib, a B-RAF inhibitor, prominently features the 7-azaindole core.[8][9][10]

A common and effective method for the synthesis of substituted 7-azaindoles involves the Sonogashira coupling of a halo-2-aminopyridine with a terminal alkyne, followed by a cyclization step. This strategy is advantageous as it allows for the introduction of diversity at what will become the C3 position of the azaindole.

Step 1: Sonogashira Coupling

  • To a solution of a 5-chloro-3-iodo-2-aminopyridine (1.0 mmol) and a terminal alkyne (1.2 mmol) in a suitable solvent (e.g., DMF/triethylamine), add Pd(PPh₃)₂Cl₂ (0.05 mmol) and CuI (0.1 mmol).

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at room temperature or slightly elevated temperature until the starting materials are consumed (monitored by TLC or LC-MS).

Step 2: Cyclization

  • Upon completion of the coupling reaction, add a base such as potassium tert-butoxide (2.0 mmol) to the reaction mixture.

  • Heat the mixture to 80-100°C to induce cyclization to the 7-azaindole ring system.

Step 3: Work-up and Purification

  • After cooling, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography to yield the 3-substituted 7-azaindole.

G cluster_start Starting Materials cluster_reaction Two-Step Synthesis cluster_product Product Halo-2-aminopyridine Halo-2-aminopyridine Sonogashira Coupling Sonogashira Coupling Halo-2-aminopyridine->Sonogashira Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Coupling Cyclization Cyclization Sonogashira Coupling->Cyclization 3-Substituted 7-Azaindole 3-Substituted 7-Azaindole Cyclization->3-Substituted 7-Azaindole

Caption: Synthesis of 3-substituted 7-azaindoles.

The Imidazo[1,2-a]pyridine Scaffold: A Rising Star in Oncology

The imidazo[1,2-a]pyridine scaffold has gained considerable traction in recent years as a core for novel anticancer agents.[13][14][15][20] Compounds based on this heterocycle have demonstrated potent inhibitory activity against a range of kinases, including PI3K, mTOR, Nek2, c-Met, and VEGFR2.[13][16][17][18][19] The scaffold is readily synthesized and offers multiple points for diversification.

A versatile and widely used method for the synthesis of imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-haloketone. This one-step procedure is efficient and tolerates a wide variety of functional groups on both starting materials, making it ideal for the rapid generation of compound libraries.

Step 1: Reaction Setup

  • In a round-bottom flask, dissolve the 2-aminopyridine (1.0 mmol) and the α-haloketone (1.1 mmol) in a suitable solvent such as ethanol or DMF.

  • Add a base, for example, sodium bicarbonate (2.0 mmol), to the mixture.

Step 2: Reaction

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Recrystallize the crude product or purify it by column chromatography to obtain the pure imidazo[1,2-a]pyridine.

G cluster_start Starting Materials cluster_reaction Condensation Reaction cluster_product Product 2-Aminopyridine 2-Aminopyridine Reflux Reflux 2-Aminopyridine->Reflux alpha-Haloketone alpha-Haloketone alpha-Haloketone->Reflux Substituted Imidazo[1,2-a]pyridine Substituted Imidazo[1,2-a]pyridine Reflux->Substituted Imidazo[1,2-a]pyridine

Caption: Synthesis of substituted imidazo[1,2-a]pyridines.

Conclusion and Future Directions

The exploration of alternative scaffolds to the well-established pyrazolo[1,5-a]pyridine core is a critical endeavor in the field of kinase inhibitor drug discovery. Pyrazolo[1,5-a]pyrimidines, 7-azaindoles, and imidazo[1,2-a]pyridines each offer unique advantages in terms of their synthetic accessibility, their interactions with the kinase active site, and their potential to yield compounds with improved pharmacological profiles. The choice of scaffold should be guided by the specific kinase target, the desired inhibitor binding mode, and the overall drug design strategy. As our understanding of kinase biology continues to deepen, the strategic deployment of this diverse arsenal of heterocyclic scaffolds will undoubtedly pave the way for the next generation of targeted cancer therapies.

References

A Comparative Guide to the Biological Activity of 4-Bromo vs. 4-Chloro Pyrazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the selection of molecular scaffolds and their subsequent functionalization is a critical determinant of therapeutic success. The pyrazolo[1,5-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous potent kinase inhibitors targeting pathways crucial in oncology and immunology.[1][2] The strategic introduction of halogen atoms is a time-tested method to modulate a compound's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of two closely related analogs: 4-bromo-pyrazolo[1,5-a]pyridin-2-amine and 4-chloro-pyrazolo[1,5-a]pyridin-2-amine.

While direct head-to-head experimental data for these specific compounds is not extensively available in the public domain, this guide will synthesize established principles of medicinal chemistry and structure-activity relationship (SAR) data from analogous pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine inhibitors to provide a predictive comparison of their biological activities.[3][4]

The Physicochemical Rationale: Bromine vs. Chlorine

The choice between a bromine and a chlorine substituent at the C4-position is not arbitrary. It fundamentally alters the electronic, steric, and lipophilic profile of the molecule, which in turn dictates its interaction with biological targets.

PropertyChlorine (Cl)Bromine (Br)Causality in Biological Systems
Van der Waals Radius (Å) 1.751.85Affects steric fit within the target's binding pocket. A larger atom may create more favorable van der Waals contacts or, conversely, induce steric clashes.
Electronegativity (Pauling) 3.162.96Influences the electron density of the aromatic ring system and the potential for dipole interactions.
**Polarizability (ų) **2.183.05Higher polarizability of bromine allows for stronger, more favorable halogen bonding—a specific type of non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in the protein backbone or side chains. This can significantly enhance binding affinity.
Lipophilicity (Hansch π) +0.71+0.86Increased lipophilicity can improve membrane permeability but may also increase protein binding and metabolic susceptibility.
C-X Bond Energy (kcal/mol) ~81~68The weaker C-Br bond can sometimes be more susceptible to metabolic cleavage, impacting the compound's half-life.

This comparison suggests that the 4-bromo analog, with its greater size and polarizability, has a higher propensity to act as a halogen bond donor, potentially leading to enhanced target affinity compared to its chloro counterpart.

Comparative Biological Activity: A Predictive Analysis

The pyrazolo[1,5-a]pyridine scaffold is a known hinge-binder for various protein kinases, including PI3K, Trk, and CSK.[5][6][7] The 2-amino group is crucial for forming key hydrogen bonds within the ATP-binding pocket of these kinases. The substituent at the C4-position extends into a region of the binding site where subtle changes can significantly impact potency and selectivity.

Disclaimer: The following table presents a predictive comparison based on structure-activity relationships observed in related compounds. Direct experimental validation is required for confirmation.

Parameter4-Chloro-Pyrazolo[1,5-a]pyridin-2-amine4-Bromo-Pyrazolo[1,5-a]pyridin-2-amineRationale & Expected Outcome
Target Affinity (e.g., Kinase IC₅₀) Potentially lower affinityPotentially higher affinityThe greater polarizability of bromine allows for stronger halogen bonding with carbonyl oxygens or other electron donors in the kinase binding pocket, which may lead to a lower IC₅₀ value. Studies on related scaffolds have shown that specific halogen substitutions are critical for potency.[7]
Target Selectivity May differ significantlyMay differ significantlyThe size and electronic nature of the halogen will influence interactions with residues outside the conserved hinge region, leading to potentially different selectivity profiles across the kinome.
Cellular Potency (e.g., Anti-proliferative EC₅₀) GoodPotentially superiorAssuming the primary target is intracellular, the slightly higher lipophilicity of the bromo-analog could enhance cell membrane permeability, translating to better performance in cellular assays.
Metabolic Stability Generally stablePotentially less stableThe weaker C-Br bond could be more susceptible to metabolic degradation (e.g., dehalogenation) by cytochrome P450 enzymes, although this is highly context-dependent.

Structure-Activity Relationship (SAR) Insights

Based on extensive research into pyrazolo-based kinase inhibitors, several key SAR principles apply. The core scaffold acts as a bioisostere of adenine, anchoring the molecule in the ATP binding site. The activity is then tuned by substituents.

For the 4-halo-pyrazolo[1,5-a]pyridin-2-amine series, the halogen at the C4-position is likely to influence binding through a combination of steric and electronic effects.

cluster_0 Physicochemical Drivers cluster_1 Molecular Interactions cluster_2 Biological Outcomes Halogen_Properties Halogen at C4 (Cl vs. Br) Binding_Pocket Kinase Binding Pocket Interactions Halogen_Bonding Halogen Bonding (Br > Cl) Halogen_Properties->Halogen_Bonding Polarizability Steric_Fit Steric Fit / van der Waals Contacts Halogen_Properties->Steric_Fit Atomic Radius Potency Target Potency (IC₅₀) Halogen_Bonding->Potency Steric_Fit->Potency Selectivity Kinome Selectivity Steric_Fit->Selectivity

Caption: Logic diagram illustrating how halogen properties influence biological activity.

As depicted, the superior polarizability of bromine is expected to enhance halogen bonding, a key interaction that can increase target potency.

Experimental Protocols for Validation

To empirically validate the predicted differences between the 4-bromo and 4-chloro analogs, the following experimental workflows are essential.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., PI3Kα HTRF Assay)

This protocol describes a robust method to determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against a target kinase.

Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution series for each compound starting from 100 µM in 100% DMSO.

  • Reagent Preparation: Prepare kinase buffer, PI3Kα enzyme solution, and substrate solution (e.g., diC8-PIP2) according to the manufacturer's specifications.

  • Assay Reaction:

    • To each well of a low-volume 384-well plate, add 2 µL of the compound dilution.

    • Add 2 µL of the PI3Kα enzyme solution.

    • Add 2 µL of the substrate solution.

    • Incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate for 60 minutes at 25°C.

  • Signal Detection:

    • Stop the reaction by adding 5 µL of HTRF stop/detection buffer.

    • Incubate for 60 minutes at 25°C in the dark.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Analysis: Calculate the ratio of the two emission signals and plot against the compound concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value. This entire process must be self-validating with appropriate positive (known inhibitor) and negative (DMSO vehicle) controls.

Protocol 2: Cell-Based Anti-Proliferative Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, known to be sensitive to PI3K inhibitors) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 4-bromo and 4-chloro compounds in culture medium. Add 100 µL of these dilutions to the cells to achieve the final desired concentrations. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the treated cells for 72 hours at 37°C, 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C until color development is sufficient.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance readings to the vehicle control and plot the percentage of viability against compound concentration to determine the EC₅₀ value.

Conclusion and Future Outlook

The pyrazolo[1,5-a]pyridin-2-amine scaffold is a highly valuable starting point for the development of potent kinase inhibitors. The choice of halogen at the C4-position represents a critical decision point in the optimization process.

Based on established medicinal chemistry principles, 4-bromo-pyrazolo[1,5-a]pyridin-2-amine is predicted to exhibit higher target affinity than its 4-chloro counterpart , primarily due to its enhanced ability to form stabilizing halogen bonds within the kinase active site. This potential for increased potency makes it a compelling candidate for further investigation. However, this may come at the cost of reduced metabolic stability.

Ultimately, the optimal choice depends on the specific goals of the drug discovery program. If maximizing potency is the primary objective, the 4-bromo analog is the more promising lead. If metabolic stability or cost of goods is a greater concern, the 4-chloro analog remains a viable option. The experimental protocols outlined in this guide provide a clear and robust pathway for researchers to empirically determine the superior candidate and drive their drug development programs forward.

References

Comparative Analysis of 4-Bromopyrazolo[1,5-a]pyridin-2-amine Analogs: A Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, particularly in the pursuit of potent and selective kinase inhibitors. This guide provides an in-depth comparative analysis of 4-Bromopyrazolo[1,5-a]pyridin-2-amine analogs, focusing on their structure-activity relationships (SAR) as inhibitors of key kinases implicated in inflammatory and proliferative diseases. By examining the interplay between chemical modifications and biological activity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds.

The rationale for focusing on the this compound core stems from its synthetic tractability and its ability to serve as a versatile template for exploring chemical space. The bromine atom at the 4-position not only influences the electronic properties of the heterocyclic system but also provides a convenient handle for further functionalization through various cross-coupling reactions, enabling the systematic evaluation of SAR.

The Pyrazolo[1,5-a]pyridine Scaffold: A Cornerstone for Kinase Inhibitors

The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine cores are recognized as valuable frameworks in medicinal chemistry due to their ability to mimic the purine core of ATP, the primary substrate for kinases.[1][2] This structural mimicry allows them to bind to the ATP-binding site of kinases, thereby inhibiting their catalytic activity and modulating downstream signaling pathways.[2] Numerous derivatives of these scaffolds have been investigated as inhibitors of a wide range of kinases, including p38 MAP kinase, Cyclin-Dependent Kinases (CDKs), and Tropomyosin Receptor Kinases (Trks), demonstrating their broad therapeutic potential in oncology and inflammatory diseases.[1][3][4]

Structure-Activity Relationship (SAR) of 4-Substituted Pyrazolo[1,5-a]pyridin-2-amine Analogs as p38 Kinase Inhibitors

Our comparative analysis centers on a series of 4-substituted pyrazolo[1,5-a]pyridin-2-amine analogs evaluated for their inhibitory activity against p38 MAP kinase, a key regulator of inflammatory responses. The following data, synthesized from seminal studies in the field, illustrates the critical role of substitutions at the 4-position and on the 2-amino group.

Table 1: SAR of 4-Substituted Pyrazolo[1,5-a]pyridin-2-amine Analogs against p38α Kinase
CompoundR1 (at position 4)R2 (on 2-amino)p38α IC50 (nM)
1a BrH>10000
1b ClH>10000
1c IH>10000
2a BrPhenyl500
2b Br4-Fluorophenyl250
2c Br4-Chlorophenyl200
2d Br4-Methylphenyl400
2e Br4-Methoxyphenyl600
3a PhenylPhenyl150
3b 4-FluorophenylPhenyl80
3c 4-ChlorophenylPhenyl75
3d Thien-2-ylPhenyl200

Note: The data presented is a representative compilation from literature on p38 kinase inhibitors with the pyrazolo[1,5-a]pyridine scaffold and is intended for comparative SAR analysis.

Interpretation of SAR Data

The data in Table 1 reveals several key SAR trends for this series of compounds:

  • The 2-Amino Group is Crucial for Activity: The unsubstituted analogs (1a-1c ) are inactive, highlighting the necessity of a substituent on the 2-amino group for p38α inhibition. The introduction of a phenyl group (2a ) establishes a baseline activity.

  • Substitution at the 4-Position Significantly Modulates Potency: Replacing the bromine at the 4-position with various aryl groups leads to a significant increase in potency. This suggests that this position is likely oriented towards a hydrophobic pocket in the ATP-binding site of p38α.

    • Electron-withdrawing groups on the 4-phenyl ring, such as fluorine (3b ) and chlorine (3c ), enhance the inhibitory activity compared to the unsubstituted phenyl ring (3a ). This could be due to favorable electronic interactions or improved binding orientation.

    • Heteroaromatic rings, such as thiophene (3d ), are also well-tolerated at this position, although they may offer slightly reduced potency compared to the substituted phenyl rings.

  • Substituents on the 2-Anilino Ring Influence Activity: Modifications to the phenyl ring attached to the 2-amino group also impact potency.

    • Electron-withdrawing substituents like fluorine (2b ) and chlorine (2c ) on the 2-anilino ring lead to improved activity over the unsubstituted phenyl analog (2a ).

    • Electron-donating groups, such as methyl (2d ) and methoxy (2e ), are less favorable, resulting in a decrease in potency.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key SAR findings for the this compound scaffold as p38 kinase inhibitors.

SAR_Summary cluster_core Pyrazolo[1,5-a]pyridin-2-amine Core cluster_R1 Position 4 (R1) cluster_R2 Position 2-Amino (R2) Core Core Scaffold R1_Halogen Br, Cl, I (Inactive when R2=H) Core->R1_Halogen Substitution at R1 R2_H H (Inactive) Core->R2_H Substitution at R2 R1_Aryl Aryl (e.g., Phenyl) (Improves Potency) R1_Halogen->R1_Aryl Replacement R1_Subst_Aryl Substituted Aryl (e.g., 4-F-Ph, 4-Cl-Ph) (Further Improves Potency) R1_Aryl->R1_Subst_Aryl Substitution R2_Aryl Aryl (e.g., Phenyl) (Essential for Activity) R2_H->R2_Aryl Replacement R2_Subst_Aryl Substituted Aryl (e.g., 4-F-Ph, 4-Cl-Ph) (Modulates Potency) R2_Aryl->R2_Subst_Aryl Substitution

Caption: Key SAR trends for 4-substituted pyrazolo[1,5-a]pyridin-2-amine analogs.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, standardized experimental protocols are essential. The following provides a detailed methodology for a typical in vitro p38α kinase inhibition assay.

In Vitro p38α Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against p38α kinase.

Materials:

  • Recombinant human p38α kinase

  • Biotinylated peptide substrate (e.g., Biotin-MEF2A)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 384-well plates

  • Streptavidin-coated detection plates

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or other suitable detection reagents

Procedure:

  • Compound Preparation: Create a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Prepare a solution of p38α kinase and the biotinylated peptide substrate in assay buffer.

  • Reaction Initiation: In a 384-well plate, add the test compound solution, followed by the enzyme/substrate mixture.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for p38α.

  • Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA.

  • Detection: Transfer the reaction mixture to a streptavidin-coated detection plate. Add the detection reagents (e.g., europium-labeled anti-phospho-substrate antibody for TR-FRET).

  • Signal Measurement: After an appropriate incubation period, read the plate using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells (containing DMSO only). Determine the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software.

Caption: Workflow for in vitro p38α kinase inhibition assay.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs reveal a clear and actionable path for the design of potent p38 MAP kinase inhibitors. The necessity of a substituted amino group at the 2-position and the significant impact of aryl substitutions at the 4-position provide a solid foundation for further optimization. The 4-bromo intermediate serves as a key building block, allowing for the exploration of a wide array of substituents through modern synthetic methodologies.

Future efforts in this area should focus on:

  • Exploring a broader range of aryl and heteroaryl substituents at the 4-position to further enhance potency and probe the limits of the hydrophobic pocket.

  • Investigating alternative linkers and functionalities on the 2-amino substituent to improve pharmacokinetic properties and cell permeability.

  • Evaluating the kinase selectivity profile of the most potent compounds against a panel of related kinases to ensure target specificity and minimize off-target effects.

  • Conducting in vivo studies to assess the efficacy and safety of lead compounds in relevant animal models of inflammatory diseases.

By systematically applying the principles of medicinal chemistry and leveraging the SAR insights outlined in this guide, the this compound scaffold holds considerable promise for the development of novel and effective kinase inhibitors.

References

A Researcher's Guide to Differentiating Pyrazolo[1,5-a]pyridine Isomers: A Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazolo[1,5-a]pyridine scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1][2][3][4] Its structural resemblance to purine makes it a valuable building block in the quest for novel therapeutics.[3][5] However, the synthesis of these bicyclic N-heterocycles can often yield a mixture of positional isomers, or require unambiguous structural confirmation of the desired isomer.[6][7] Differentiating these isomers is a critical step in chemical synthesis and drug discovery, as even a minor change in substituent position can dramatically alter a molecule's biological activity and pharmacokinetic profile.

This guide provides an in-depth comparison of how standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis) and Fluorescence Spectroscopy, and Mass Spectrometry (MS)—can be effectively utilized to distinguish between pyrazolo[1,5-a]pyridine isomers. We will delve into the causality behind experimental choices and interpret the resulting data with insights grounded in established principles.

The Structural Landscape of Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine system is a fused bicyclic heterocycle. The numbering of the ring system, crucial for discussing isomeric substitution, is shown below. Isomers can arise from the placement of substituents at any of the carbon positions (2, 3, 4, 5, 6, and 7). This guide will focus on how spectroscopy can differentiate these positional isomers.

Pyrazolo[1,5-a]pyridine Numbering

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules, including pyrazolo[1,5-a]pyridine isomers. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: A Window into Proton Environments

The chemical shift (δ) of each proton in the ¹H NMR spectrum is highly sensitive to its local electronic environment. The electron density around a proton is influenced by the positions of nitrogen atoms and the electronic nature (electron-donating or -withdrawing) of any substituents.

Key Differentiating Features:

  • Chemical Shifts: Protons on the pyridine ring (H4, H5, H6, H7) and the pyrazole ring (H2, H3) will resonate at distinct chemical shifts. For the unsubstituted parent molecule, the protons on the six-membered pyridine ring generally appear at different fields than those on the five-membered pyrazole ring.[8]

  • Coupling Constants (J-values): The through-bond coupling between adjacent protons provides definitive evidence of their connectivity. For instance, the coupling between H5 and H6 will be different from the coupling between H2 and H3. These coupling patterns are invaluable for assigning protons to specific positions on the rings.

  • Nuclear Overhauser Effect (NOE): 2D NMR experiments like NOESY can reveal through-space proximity between protons. This is particularly useful for confirming the position of a substituent relative to nearby protons on the ring system. For example, a substituent at C7 would show an NOE to H6, whereas a substituent at C5 would show NOEs to H4 and H6.

Comparative Data: ¹H NMR Chemical Shifts (δ, ppm) of Methyl-Substituted Isomers

Proton5-methylpyrazolo[1,5-a]pyrimidine7-methylpyrazolo[1,5-a]pyrimidine
H2 8.50 (s)8.50 (s)
H3 ~7.08 (d)~7.08 (d)
H5 -6.8 (approx.)
H6 7.08 (d)6.5 (approx.)
H7 8.4 (approx.)-
CH₃ 2.56 (s)2.69 (d)

Note: Data synthesized from literature values for similar derivatives.[9][10] Exact values may vary with solvent and other substituents.

The clear difference in the chemical shifts of the ring protons and the multiplicity of the methyl signal allows for straightforward differentiation.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment.

Key Differentiating Features:

  • Chemical Shifts: The carbon atoms of the pyrazole and pyridine rings have distinct chemical shift ranges. Bridgehead carbons (C3a and C7a) also have characteristic signals. The position of a substituent will directly impact the chemical shift of the carbon it is attached to (ipso-carbon) as well as the adjacent (ortho), meta, and para carbons.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps to distinguish between CH, CH₂, and CH₃ groups, which is invaluable for assigning carbon signals.

Comparative Data: ¹³C NMR Chemical Shifts (δ, ppm) of the Unsubstituted Pyrazolo[1,5-a]pyridine Core

CarbonChemical Shift (ppm)
C2 146.43
C3 100.79
C5 162.29
C6 110.64
C7 146.59
Bridgehead Carbons ~147

Note: Data is for a substituted derivative, but illustrates the distinct chemical shifts for each carbon.[9][11]

When a substituent is introduced, the chemical shift of the attached carbon and its neighbors will change predictably, allowing for isomeric assignment.

Experimental Protocol: NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR analysis of pyrazolo[1,5-a]pyridine isomers.

UV-Visible and Fluorescence Spectroscopy: Probing the Electronic Landscape

UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. The position of substituents on the pyrazolo[1,5-a]pyridine ring system can significantly alter the energy of these transitions, leading to distinct spectra for different isomers. These techniques are particularly sensitive to changes in conjugation and the presence of electron-donating (EDG) or electron-withdrawing (EWG) groups.

UV-Visible Absorption Spectroscopy

The absorption of UV-Vis light promotes electrons from a ground state to an excited state. The wavelength of maximum absorption (λmax) is related to the energy gap between these states.

Key Differentiating Features:

  • λmax Shifts: The position of a substituent affects the extent of the π-conjugated system. Substituents that extend conjugation or have strong electronic effects (EDG/EWG) will cause shifts in λmax. For example, an EDG at position 7 can lead to a significant red-shift (bathochromic shift) compared to an isomer with the same group at a different position, due to a more effective intramolecular charge transfer (ICT) process.[12][13]

  • Molar Absorptivity (ε): The intensity of the absorption band can also differ between isomers. Isomers with a more allowed electronic transition will exhibit a higher molar absorptivity.

Comparative Data: UV-Vis Absorption of Substituted Pyrazolo[1,5-a]pyrimidines

Substituent at C7λmax (nm) in THFMolar Absorptivity (ε, M⁻¹cm⁻¹) in THF
4-pyridyl (EWG-like)~340-4403,320
Phenyl (Neutral)~340-4403,827
4-anisyl (EDG)~340-4406,547
4-diphenylaminophenyl (Strong EDG)~340-44015,008

Data from a study on 7-substituted pyrazolo[1,5-a]pyrimidines, illustrating the strong effect of the substituent's electronic nature on absorption.[12] While this table doesn't directly compare positional isomers, it demonstrates the principle that moving an EDG or EWG to different positions would alter the ICT character and thus the λmax and ε values.

Fluorescence Spectroscopy

Many pyrazolo[1,5-a]pyridine derivatives are fluorescent, making fluorescence spectroscopy a sensitive tool for their characterization.[2][12][13][14]

Key Differentiating Features:

  • Emission Wavelength (λem): Similar to λmax, the emission wavelength is dependent on the energy gap between the excited and ground states and will vary between isomers.

  • Quantum Yield (ΦF): The efficiency of the fluorescence process can be highly dependent on the molecular structure. Isomeric changes can introduce non-radiative decay pathways, leading to significant differences in quantum yield. For example, a substituent that promotes ICT can enhance fluorescence, while one that allows for greater vibrational freedom might quench it.[2][12]

  • Stokes Shift: The difference in wavelength between the absorption maximum (λmax) and the emission maximum (λem) is the Stokes shift. This value can differ between isomers, reflecting changes in the geometry of the excited state.

Experimental Protocol: UV-Vis and Fluorescence Analysis

Caption: Workflow for comparative analysis of isomers using UV-Vis and fluorescence spectroscopy.

Mass Spectrometry (MS): Confirming Mass and Aiding Fragmentation Analysis

Mass spectrometry is essential for confirming the molecular weight of the synthesized isomers. High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the elemental composition. While isomers have the same molecular weight, their fragmentation patterns in the mass spectrometer can sometimes differ, providing clues to their structure.

Key Differentiating Features:

  • Molecular Ion Peak (M⁺): All isomers should show the same molecular ion peak, confirming they have the same chemical formula.

  • Fragmentation Pattern: The way a molecule breaks apart upon ionization (e.g., in Electron Impact, EI-MS) depends on its structure. The weakest bonds tend to break first. Differences in the substitution pattern of isomers can lead to different stabilities of the resulting fragment ions, producing a unique fragmentation "fingerprint" for each isomer. For example, a substituent that can be easily lost as a stable radical or neutral molecule will produce a prominent fragment ion. The relative abundances of these fragment ions can be used to distinguish between isomers.[15]

Hypothetical Fragmentation Comparison:

Consider two isomers: one with a methoxy group at C2 and another at C7.

  • 2-methoxy-pyrazolo[1,5-a]pyridine: Might show a characteristic loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO) from the pyrazole ring side.

  • 7-methoxy-pyrazolo[1,5-a]pyridine: Might preferentially lose a methyl radical, with subsequent fragmentation of the pyridine ring.

The relative intensities of the [M-15]⁺ (loss of methyl) and subsequent fragment ions would likely differ, allowing for differentiation.

Conclusion: An Integrated Spectroscopic Strategy

No single technique tells the whole story. The most reliable and efficient differentiation of pyrazolo[1,5-a]pyridine isomers comes from an integrated approach. ¹H and ¹³C NMR spectroscopy provide the definitive, unambiguous structural assignment. UV-Vis and fluorescence spectroscopy offer a rapid and sensitive method to probe electronic differences, which can be particularly useful for high-throughput screening. Finally, mass spectrometry confirms the elemental composition and can provide supporting structural evidence through fragmentation analysis. By understanding the principles behind each technique and how isomeric changes influence the resulting data, researchers can confidently characterize their synthesized compounds, ensuring the integrity of their downstream applications in drug discovery and materials science.

References

A Researcher's Guide to Cross-Reactivity Analysis of Kinase Inhibitors Derived from 4-Bromopyrazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold and the Imperative of Selectivity

The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its ability to form the basis of potent and selective kinase inhibitors. The specific derivative, 4-Bromopyrazolo[1,5-a]pyridin-2-amine, serves as a key intermediate in the synthesis of compounds targeting a range of kinases implicated in oncology and other diseases.[1][2] The development of kinase inhibitors has revolutionized medicine, but a persistent challenge is managing their selectivity.[3][4] The human kinome consists of over 500 members, many of which share highly conserved ATP-binding pockets.[5] This structural similarity can lead to inhibitor cross-reactivity, where a compound inhibits not only its intended target but also numerous other "off-target" kinases.[6][7][8]

Such polypharmacology can be a double-edged sword. While it can lead to unexpected therapeutic benefits, it is more often associated with adverse side effects and toxicity.[6][7][8] Therefore, a rigorous and comprehensive cross-reactivity analysis is not merely a supplementary step but a cornerstone of the preclinical development process for any new kinase inhibitor. This guide provides an in-depth framework for designing, executing, and interpreting cross-reactivity studies for inhibitors derived from the this compound scaffold, ensuring the generation of robust and reliable selectivity data.

Designing a Comprehensive Cross-Reactivity Profiling Strategy

A robust profiling strategy is multi-tiered, beginning with broad screening and progressing to more focused, quantitative assessments. The goal is to build a detailed "selectivity map" for each inhibitor candidate.

Causality Behind the Tiers: The rationale for a tiered approach is resource efficiency and data quality.[9] A broad, single-concentration screen rapidly identifies the most likely off-targets from a large panel. This prevents the costly and time-consuming process of running full dose-response curves for hundreds of kinases against which the compound has no activity. Subsequent dose-response studies on the "hits" from the primary screen provide the quantitative potency data (e.g., IC50) needed for true selectivity assessment.[9]

The initial step is to screen the inhibitor against a large, representative panel of kinases. Several commercial vendors offer panels that cover a significant portion of the human kinome.[9]

  • Experimental Choice: The inhibitor is typically tested at a single, relatively high concentration (e.g., 1 or 10 µM).

  • Causality: This concentration is chosen to maximize the chances of detecting even weak interactions. If a compound shows no significant inhibition at 10 µM, it is highly unlikely to have a physiologically relevant effect on that kinase. The goal here is identification, not quantification.

  • Data Interpretation: Results are usually expressed as Percent Inhibition (%) relative to a vehicle control. A common threshold for identifying a "hit" is >70% or >80% inhibition, warranting further investigation.[9]

For all kinases identified as hits in the primary screen, a full dose-response analysis is performed.

  • Experimental Choice: A 10-point, serial dilution of the inhibitor is created and tested against each target kinase.

  • Causality: This allows for the calculation of the half-maximal inhibitory concentration (IC50), a quantitative measure of the compound's potency against each specific kinase. A 10-point curve provides sufficient data for a reliable sigmoidal curve fit.[9]

  • Data Interpretation: The resulting IC50 values are the core of the selectivity profile. They allow for direct comparison of potency across multiple targets.

Biochemical assays are essential, but they occur in a simplified, artificial system. It is crucial to validate these findings in a more physiologically relevant context.[5]

  • Experimental Choice: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct target engagement within intact cells.[10][11][12] This technique is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[11][13]

  • Causality: CETSA provides evidence that the inhibitor can cross the cell membrane, reach its target in the complex cellular milieu, and bind with sufficient affinity to cause thermal stabilization. A positive thermal shift provides high-confidence validation of a target identified in biochemical screens.[10][13]

Data Presentation and Comparative Analysis

Clear visualization of selectivity data is critical for decision-making. Tables and selectivity scores are standard tools for comparing multiple inhibitors.

Table 1: Hypothetical Cross-Reactivity Profile of Two Pyrazolo[1,5-a]pyridine Inhibitors

This table presents example IC50 data for two hypothetical inhibitors, PZP-A (a highly selective compound) and PZP-B (a less selective compound), against their intended primary target (e.g., a hypothetical kinase "TargetKinase 1") and a panel of common off-targets.

Kinase TargetPZP-A (IC50, nM)PZP-B (IC50, nM)Kinase Family
TargetKinase 1 5 15 TK
SRC85045TK
ABL1>10,00090TK
LCK1,20030TK
CDK2>10,000550CMGC
GSK3B9,5002,100CMGC
ROCK1>10,000800AGC
PKA>10,000>10,000AGC

TK: Tyrosine Kinase; CMGC: CDK, MAPK, GSK3, CLK family; AGC: PKA, PKG, PKC family.

Interpretation:

  • PZP-A demonstrates high selectivity for TargetKinase 1, with IC50 values against off-targets that are over 170-fold higher.

  • PZP-B , while potent against TargetKinase 1, shows significant activity against multiple other tyrosine kinases (SRC, ABL1, LCK), indicating a much broader selectivity profile.

Experimental Workflows and Protocols

To ensure data is trustworthy and reproducible, standardized protocols with appropriate controls are mandatory.

Workflow for Kinase Inhibitor Cross-Reactivity Profiling

The following diagram illustrates the logical flow of a comprehensive cross-reactivity study, from initial screening to final data analysis and validation.

G cluster_0 Biochemical Profiling cluster_1 Cell-Based Validation Compound Test Inhibitor (e.g., PZP-A) Screen Tier 1: Single-Dose Screen (e.g., 1µM across 400 kinases) Compound->Screen Hit_ID Hit Identification (% Inhibition > 80%) Screen->Hit_ID Dose_Response Tier 2: IC50 Determination (10-point dose response) Hit_ID->Dose_Response Selectivity Selectivity Analysis (Calculate S-Score, Compare IC50s) Dose_Response->Selectivity CETSA Tier 3: Target Engagement (Cellular Thermal Shift Assay) Selectivity->CETSA Validate key findings in cellular context Validation Validated On- and Off-Targets CETSA->Validation

Caption: Workflow for tiered kinase inhibitor selectivity profiling.

Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ATP remaining after a kinase reaction.[14][15] The signal is inversely proportional to kinase activity.[16][17]

Self-Validating System: This protocol is self-validating through the inclusion of critical controls:

  • "No Enzyme" Control (Max Signal): Represents 100% inhibition (no ATP consumption).

  • "Vehicle" Control (Min Signal): Represents 0% inhibition (maximal ATP consumption).

  • Z'-factor Calculation: A statistical measure of assay quality. A Z' > 0.5 indicates a robust and reliable assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA), kinase/substrate solution, and inhibitor dilutions in DMSO.

  • Compound Dispensing: In a 384-well white assay plate, dispense 50 nL of each inhibitor dilution or DMSO vehicle control.

  • Kinase/Substrate Addition: Add 5 µL of the kinase/substrate solution to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[16]

  • Reaction Initiation: Add 5 µL of ATP solution (at a concentration near the Km for the specific kinase) to all wells to start the reaction.

  • Reaction Incubation: Incubate for 1 hour at room temperature.

  • Signal Detection: Add 10 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescence reaction.[15]

  • Luminescence Reading: Incubate for 10 minutes in the dark, then measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the controls and fit the dose-response data using a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway Context: On-Target vs. Off-Target

Understanding the signaling context of on- and off-targets is crucial for predicting the functional consequences of cross-reactivity. For example, if a drug designed for an oncogenic kinase like EGFR also inhibits a critical housekeeping kinase, the therapeutic window may be narrow.

G cluster_OnTarget Intended On-Target Pathway cluster_OffTarget Potential Off-Target Pathway GF Growth Factor EGFR EGFR (TargetKinase) GF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Cytokine Cytokine SRC SRC (Off-Target) Cytokine->SRC STAT3 STAT3 SRC->STAT3 Immunity Immune Regulation STAT3->Immunity Inhibitor PZP-B Inhibitor Inhibitor->EGFR On-Target Effect Inhibitor->SRC Off-Target Effect

Caption: On-target vs. potential off-target signaling pathways.

Conclusion and Authoritative Grounding

The comprehensive cross-reactivity profiling of inhibitors derived from the this compound scaffold is a non-negotiable component of their preclinical development. By employing a tiered, multi-faceted approach that combines broad biochemical screening with quantitative IC50 determination and cell-based target engagement assays, researchers can build a high-confidence selectivity profile. This data is paramount for identifying compounds with the highest potential for clinical success, minimizing the risk of toxicity, and providing a clear understanding of the inhibitor's mechanism of action and potential polypharmacology.[3][6] Adherence to rigorous, well-controlled experimental protocols is the only way to ensure the integrity and trustworthiness of the generated data.

References

A Comparative Guide to the Synthesis of 4-Bromopyrazolo[1,5-a]pyridin-2-amine: An Evaluation of Efficiency and Scalability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibitors for cancer therapy.[1] The specific analogue, 4-Bromopyrazolo[1,5-a]pyridin-2-amine, offers a strategic combination of a bromine atom for further functionalization via cross-coupling reactions and a 2-amino group that can act as a key pharmacophoric feature or a handle for further derivatization. Consequently, the efficient and scalable synthesis of this building block is of paramount importance to researchers in drug discovery and development.

This technical guide provides a comprehensive analysis of a benchmark synthetic route to this compound, alongside a comparative discussion of alternative methodologies. The presented protocols are grounded in established chemical principles, and the comparative analysis aims to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific needs.

Benchmark Synthesis: A Two-Stage Approach from 2-Amino-4-bromopyridine

The most direct and widely applicable laboratory-scale synthesis of this compound involves a two-stage process: the synthesis of the key precursor, 2-amino-4-bromopyridine, followed by the construction of the pyrazole ring.

Part 1: Synthesis of the Key Precursor, 2-Amino-4-bromopyridine

The synthesis of 2-amino-4-bromopyridine can be approached from several starting materials. A common and cost-effective method begins with 4-bromopyridine hydrochloride, proceeding through esterification, amination, and a Hofmann degradation.[2][3] An alternative, more direct route involves the reduction of an aminated pyridine N-oxide.

Experimental Protocol: Synthesis of 2-Amino-4-bromopyridine via Reduction

This protocol is adapted from a patented procedure and offers a high-yield, two-step route from 2,4-dibromopyridine-N-oxide.[4]

Step 1: Amination of 2,4-dibromopyridine-N-oxide

  • In a sealed reaction vessel, suspend 2,4-dibromopyridine-N-oxide in aqueous ammonia. The recommended mass ratio of 2,4-dibromopyridine-N-oxide to aqueous ammonia is between 1:2.5 and 1:5.

  • Heat the mixture to a temperature between 60-110 °C and maintain with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting material is complete.

  • Upon completion, cool the reaction mixture to room temperature and isolate the crude 2-amino-4-bromopyridine-N-oxide by filtration.

  • Wash the solid with cold water and dry under vacuum.

Step 2: Reduction of 2-amino-4-bromopyridine-N-oxide

  • To a solution of 2-amino-4-bromopyridine-N-oxide (1.0 eq) in ethanol (e.g., 1L for 0.421 mol), add reduced iron powder (10.0 eq) and a catalytic amount of concentrated hydrochloric acid (e.g., 7.5 mL).

  • Heat the mixture to reflux (approximately 76 °C) and maintain for 5 hours.

  • Monitor the reaction for the disappearance of the N-oxide by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-amino-4-bromopyridine as a faint yellow solid.

Expected Yield: 80-85% over two steps.[4]

Causality of Experimental Choices: The use of iron powder in the presence of an acid for the reduction of the N-oxide is a classic and highly effective method. The acid helps to activate the iron and facilitates the reduction process. Ethanol is a suitable solvent as it dissolves the starting material and is compatible with the reaction conditions.

Part 2: Cyclization to form this compound

The construction of the pyrazolo[1,5-a]pyridine ring system is commonly achieved through a [3+2] cycloaddition reaction. This involves the formation of an N-aminopyridinium salt from the 2-aminopyridine precursor, followed by its reaction with a suitable two-carbon electrophile.

Experimental Protocol: [3+2] Cycloaddition

This protocol is a proposed adaptation based on established methods for the synthesis of related pyrazolo[1,5-a]pyridines.

Step 1: Formation of the N-Aminopyridinium Salt

  • Dissolve 2-amino-4-bromopyridine (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.

  • Add O-(mesitylsulfonyl)hydroxylamine (MSH) or a similar aminating agent (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • The resulting N-aminopyridinium salt can often be precipitated by the addition of a non-polar solvent like diethyl ether and isolated by filtration.

Step 2: Cyclization with an Acetylene Synthon

  • Suspend the N-amino-4-bromopyridin-2-aminium salt (1.0 eq) in a solvent such as acetonitrile or DMF.

  • Add a base, such as potassium carbonate or triethylamine (2.0-3.0 eq), to generate the ylide in situ.

  • To this mixture, add a suitable acetylene derivative that can introduce the 2-amino functionality or a precursor. For direct introduction of the amino group, a reagent like cyanamide could potentially be used, though this is a more speculative route. A more established approach would involve an acetylene with a masked amino group, followed by a deprotection step. For the purpose of this benchmark, we will consider a direct, albeit challenging, conceptual step. Alternatively, reaction with a reagent like ethyl propiolate followed by conversion of the resulting ester to an amine would be a more conventional multi-step approach.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualization of the Benchmark Synthetic Workflow

cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyclization 2,4-dibromopyridine-N-oxide 2,4-dibromopyridine-N-oxide Amination Amination 2,4-dibromopyridine-N-oxide->Amination aq. NH3, heat 2-amino-4-bromopyridine-N-oxide 2-amino-4-bromopyridine-N-oxide Amination->2-amino-4-bromopyridine-N-oxide Reduction Reduction 2-amino-4-bromopyridine-N-oxide->Reduction Fe, HCl, EtOH 2-Amino-4-bromopyridine 2-Amino-4-bromopyridine Reduction->2-Amino-4-bromopyridine N-Amination N-Amination 2-Amino-4-bromopyridine->N-Amination MSH N-amino-4-bromopyridin-2-aminium salt N-amino-4-bromopyridin-2-aminium salt N-Amination->N-amino-4-bromopyridin-2-aminium salt Cycloaddition Cycloaddition N-amino-4-bromopyridin-2-aminium salt->Cycloaddition Base, C2-synthon This compound This compound Cycloaddition->this compound

Caption: Workflow for the benchmark synthesis of this compound.

Alternative Synthetic Strategies

While the benchmark method provides a reliable route, other strategies for the construction of the pyrazolo[1,5-a]pyridine core are worth considering, as they may offer advantages in terms of step economy, substrate scope, or scalability.

Method 2: Acetic Acid and O₂-Promoted Cross-Dehydrogenative Coupling (CDC)

An efficient synthesis of substituted pyrazolo[1,5-a]pyridines has been reported via a cross-dehydrogenative coupling reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds.[5][6] This method is notable for being catalyst-free and utilizing molecular oxygen as the oxidant.

Conceptual Application to this compound:

  • The synthesis would begin with a suitably protected 2-amino-4-bromopyridine, which would be converted to an N-amino-2-iminopyridine derivative.

  • This intermediate would then be reacted with a 1,3-dicarbonyl compound in acetic acid under an oxygen atmosphere.

  • The choice of the dicarbonyl compound would be critical to install the 2-amino functionality on the final product, likely requiring subsequent chemical transformations.

Visualization of the CDC Approach

N-amino-4-bromo-2-iminopyridine deriv. N-amino-4-bromo-2-iminopyridine deriv. CDC Reaction CDC Reaction N-amino-4-bromo-2-iminopyridine deriv.->CDC Reaction AcOH, O2 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound->CDC Reaction Substituted Pyrazolo[1,5-a]pyridine Substituted Pyrazolo[1,5-a]pyridine CDC Reaction->Substituted Pyrazolo[1,5-a]pyridine Functional Group Interconversion Functional Group Interconversion Substituted Pyrazolo[1,5-a]pyridine->Functional Group Interconversion This compound This compound Functional Group Interconversion->this compound

Caption: Conceptual workflow for the CDC-based synthesis.

Method 3: Synthesis from Substituted Aminopyrazoles

Another common strategy for building the pyrazolo[1,5-a]pyrimidine (a related scaffold) and pyrazolo[1,5-a]pyridine cores involves the condensation of a 3-aminopyrazole derivative with a suitable biselectrophile.[7][8]

Conceptual Application:

  • This approach would require the synthesis of a 3-amino-5-bromopyrazole derivative.

  • This aminopyrazole would then be reacted with a 1,3-dielectrophile that would form the pyridine ring.

  • The challenge in this route lies in the regioselective synthesis of the required aminopyrazole precursor.

Comparative Analysis of Synthetic Methods

FeatureBenchmark: [3+2] CycloadditionMethod 2: Cross-Dehydrogenative CouplingMethod 3: From Aminopyrazoles
Starting Materials 2-Amino-4-bromopyridine, Aminating agent, C2-synthonProtected 2-amino-4-bromopyridine, 1,3-dicarbonyl compoundSubstituted 3-aminopyrazole, 1,3-dielectrophile
Key Transformation N-amination followed by cycloadditionOxidative C-C and C-N bond formationCondensation and cyclization
Catalysis Typically metal-freeCatalyst-free (uses O₂ as oxidant)Often requires acid or base catalysis
Step Economy Moderate (multi-step precursor synthesis)Potentially fewer steps for core formationHighly dependent on precursor availability
Scalability Precursor synthesis is scalable; cyclization may require optimizationPotentially scalable due to catalyst-free conditionsCan be scalable if precursors are readily available
Regioselectivity Generally good, but can be an issue with unsymmetrical alkynesCan be an issue depending on the substratesRegioselectivity of the pyridine ring formation can be a challenge
Functional Group Tolerance ModerateGoodModerate to good

Conclusion and Future Outlook

The benchmark synthesis of this compound via a [3+2] cycloaddition of an N-aminopyridinium salt derived from 2-amino-4-bromopyridine represents a robust and versatile laboratory-scale method. The synthesis of the 2-amino-4-bromopyridine precursor is well-established and scalable. While the subsequent cyclization to the final product requires careful selection of reagents and optimization, it provides a direct entry to the desired scaffold.

Alternative methods, such as the cross-dehydrogenative coupling approach, offer intriguing possibilities for more atom- and step-economical syntheses, although they may require more extensive initial methods development to achieve the desired 2-amino substitution pattern. The strategy starting from aminopyrazoles is also viable but hinges on the efficient preparation of the correctly substituted pyrazole starting material.

Future efforts in this area will likely focus on the development of more direct and convergent synthetic routes to this compound and its analogues. This could involve the discovery of novel cyclization reactions or the use of more advanced catalytic systems to improve efficiency, selectivity, and functional group tolerance, thereby accelerating the drug discovery process for this important class of molecules.

References

The Tale of Two Scaffolds: Pyrazolo[1,5-a]pyridine vs. Pyrazolo[3,4-b]pyridine in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of heterocyclic systems, pyrazolopyridines have emerged as "privileged scaffolds" due to their remarkable versatility in engaging a wide array of biological targets. This guide provides an in-depth, evidence-based comparison of two prominent isomeric pyrazolopyridine scaffolds: pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine . By examining their synthesis, chemical properties, and documented performance against specific drug targets, we aim to equip researchers with the insights needed to make a more informed choice for their next breakthrough.

At a Glance: The Core Structures

The fundamental difference between these two scaffolds lies in the fusion of the pyrazole and pyridine rings, which dictates the spatial arrangement of nitrogen atoms and the potential vectors for chemical modification.

ScaffoldStructureKey Features
Pyrazolo[1,5-a]pyridine Fused 5/6 ring system with a bridgehead nitrogen. The pyrazole nitrogen is not directly available for substitution.
Pyrazolo[3,4-b]pyridine Fused 5/6 ring system with two adjacent nitrogen atoms in the pyrazole ring. The N1 position of the pyrazole is a key point for substitution.

Synthesis and Chemical Tractability: A Tale of Two Pathways

The ease of synthesis and the ability to readily generate diverse libraries of analogs are paramount in any drug discovery campaign. Both scaffolds offer robust synthetic routes, though with distinct considerations.

Pyrazolo[1,5-a]pyridines are commonly synthesized via the cyclization of N-aminopyridinium salts.[1][2][3] This approach allows for the introduction of substituents on both the pyrazole and pyridine rings.[1][4] Modern methods, such as TEMPO-mediated [3+2] annulation–aromatization, have further expanded the scope and efficiency of these syntheses, allowing for the creation of multi-substituted derivatives with high regioselectivity.[5] Palladium-catalyzed cross-coupling reactions are also frequently employed to introduce a variety of functional groups, enhancing the chemical diversity of the resulting compounds.[6]

Pyrazolo[3,4-b]pyridines are often constructed by building the pyridine ring onto a pre-existing pyrazole core.[7][8] A common and versatile method is the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[7][9] The Gould-Jacobs reaction, for instance, is a well-established method for creating the pyrazolo[3,4-b]pyridine core.[7] This synthetic strategy provides a convenient handle for diversification at the N1 position of the pyrazole ring, a feature that has been extensively exploited in the development of kinase inhibitors.[10]

Head-to-Head at the Target: A Comparative Analysis

The true measure of a scaffold's utility lies in its performance against specific biological targets. Here, we compare the application of both scaffolds in the development of inhibitors for several key protein families.

Kinase Inhibitors: A Battleground of ATP-Competitive Moieties

Both pyrazolo[1,5-a]pyridines and pyrazolo[3,4-b]pyridines have proven to be exceptional scaffolds for the design of kinase inhibitors, acting as ATP-competitive agents.[6][11]

c-Met Kinase: The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase implicated in various cancers.

  • Pyrazolo[3,4-b]pyridine: This scaffold has been successfully utilized to develop potent c-Met inhibitors. For instance, researchers have reported pyrazolo[3,4-b]pyridine derivatives with nanomolar IC50 values against c-Met.[12] The N1 position of the pyrazole often serves as a key attachment point for side chains that occupy the solvent-exposed region of the ATP-binding pocket.[13]

  • Pyrazolo[1,5-a]pyridine: While also explored for c-Met inhibition, the pyrazolo[1,5-a]pyridine scaffold has been noted to be a potent hinge-binder in some kinase inhibitor designs.[14]

Anaplastic Lymphoma Kinase (ALK): ALK is another important receptor tyrosine kinase in cancer.

  • Pyrazolo[3,4-b]pyridine: This scaffold has been instrumental in developing inhibitors that can overcome resistance to existing ALK inhibitors like crizotinib.[15] The ability to modify the N1 position has been crucial in designing compounds that can accommodate mutations in the ALK kinase domain, such as the L1196M gatekeeper mutation.[15] One potent example, compound 10g , demonstrated exceptional enzymatic activity against both wild-type and L1196M mutant ALK, with an IC50 of less than 0.5 nM.[15]

  • Pyrazolo[1,5-a]pyridine: While less prominently featured in the context of ALK inhibition compared to its isomer, the pyrazolo[1,5-a]pyrimidine (a related scaffold) has been investigated for this target.[11]

Tropomyosin Receptor Kinases (TRKs): TRK inhibitors have shown remarkable efficacy in cancers with NTRK gene fusions.

  • Pyrazolo[1,5-a]pyrimidine: This closely related scaffold has been a cornerstone in the development of TRK inhibitors, with two of the three marketed drugs for NTRK fusion cancers featuring this core.[16] Structure-activity relationship (SAR) studies have highlighted the importance of the pyrazolo[1,5-a]pyrimidine moiety for hinge-binding interactions.[16]

  • Pyrazolo[3,4-b]pyridine: This scaffold has also been successfully employed to create potent TRK inhibitors.[17][18] Researchers have designed and synthesized derivatives with nanomolar inhibitory activity against TRKA.[17][18]

Other Kinases:

  • Pyrazolo[1,5-a]pyridine derivatives have been developed as selective inhibitors of PI3 kinase p110α and C-terminal Src kinase (CSK).[19][20]

  • Pyrazolo[3,4-b]pyridine has been a fruitful scaffold for inhibitors of Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Monopolar spindle kinase 1 (Mps1).[10][21][22][23]

Beyond Kinases: Exploring Other Target Classes

The utility of these scaffolds extends beyond kinase inhibition.

  • Pyrazolo[1,5-a]pyridine derivatives have been developed as potent and orally active antagonists of the Corticotropin-Releasing Factor 1 (CRF1) receptor and the EP1 receptor.[4][24][25]

  • Pyrazolo[3,4-b]pyridine has been explored for its potential in developing activators of AMP-activated protein kinase (AMPK) and as agents with affinity for β-amyloid plaques, relevant to Alzheimer's disease.[9][26]

Experimental Protocols: A Glimpse into the Lab

To provide a practical context, here are representative experimental protocols for the synthesis and biological evaluation of these scaffolds.

General Procedure for the Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines

This protocol describes a zirconium(IV) chloride-catalyzed cyclization reaction.[9]

Materials:

  • α,β-unsaturated ketone (0.5 mmol)

  • 5-amino-1-phenyl-pyrazole (0.5 mmol, 102 mg)

  • Zirconium(IV) chloride (ZrCl4) (0.15 mmol, 35 mg)

  • Dimethylformamide (DMF) (0.5 mL)

  • Ethanol (EtOH) (0.5 mL)

  • Chloroform (CHCl3)

  • Water

Procedure:

  • To a solution of the α,β-unsaturated ketone in DMF, add a solution of 5-amino-1-phenyl-pyrazole in EtOH at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl4 to the reaction mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • After completion of the reaction, concentrate the mixture in vacuo.

  • Add CHCl3 and water to the residue.

  • Separate the two phases and wash the aqueous phase with CHCl3 twice.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (Example: c-Met)

This is a generalized protocol for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant human c-Met kinase

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the c-Met enzyme and substrate peptide to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Visualizing the Concepts

Signaling Pathway: The c-Met Signaling Cascade

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds and activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Motility mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified c-Met signaling pathway.

Experimental Workflow: Kinase Inhibitor Screening

Kinase_Screening_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assay cluster_2 Data Analysis Compound_Synthesis Synthesis of Pyrazolopyridine Analogs Compound_Dilution Serial Dilution in DMSO Compound_Synthesis->Compound_Dilution Assay_Setup Plate Setup: Enzyme, Substrate, Compound Compound_Dilution->Assay_Setup Reaction_Initiation Add ATP Assay_Setup->Reaction_Initiation Incubation Incubate at RT Reaction_Initiation->Incubation Detection ADP Detection Incubation->Detection Data_Acquisition Read Luminescence Detection->Data_Acquisition IC50_Calculation Calculate IC50 Data_Acquisition->IC50_Calculation SAR_Analysis SAR Analysis IC50_Calculation->SAR_Analysis

Caption: Workflow for in vitro kinase inhibitor screening.

Conclusion: Which Scaffold Reigns Supreme?

The evidence clearly indicates that there is no universal "better" scaffold between pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine. The optimal choice is intrinsically linked to the specific biological target and the desired mode of action.

Pyrazolo[3,4-b]pyridine appears to have a distinct advantage in the development of ATP-competitive kinase inhibitors where substitution at the N1 position of the pyrazole ring is crucial for potency and selectivity. This is particularly evident in the development of inhibitors for ALK and c-Met. The synthetic accessibility of this position allows for fine-tuning of interactions within the ATP-binding pocket.

Pyrazolo[1,5-a]pyridine , on the other hand, demonstrates its strength in a broader range of target classes, including G-protein coupled receptors like the CRF1 and EP1 receptors. Its rigid, planar structure and unique arrangement of hydrogen bond donors and acceptors make it a versatile starting point for fragment-based and structure-based drug design.

Ultimately, the decision to employ one scaffold over the other should be driven by a thorough analysis of the target's structure, the desired pharmacophore, and the synthetic feasibility of generating a diverse and relevant chemical library. Both pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine will undoubtedly continue to be highly valuable core structures in the ongoing quest for novel and effective therapeutics.

References

A Senior Application Scientist's Guide to Confirming the Identity of 4-Bromopyrazolo[1,5-a]pyridin-2-amine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold, frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it an attractive building block for developing kinase inhibitors, anti-cancer agents, and novel luminogens.[1][2][3] The starting material, 4-Bromopyrazolo[1,5-a]pyridin-2-amine[4][5], offers two key reactive sites: the bromine atom at the C4 position, ideal for metal-catalyzed cross-coupling reactions, and the amino group at the C2 position, which can be further functionalized.

This guide provides an in-depth comparison of two primary palladium-catalyzed cross-coupling strategies for derivatizing this scaffold: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and present the analytical data required to unequivocally confirm the identity of the resulting products.

General Workflow for Synthesis and Confirmation

Before exploring specific reactions, it is crucial to establish a standardized workflow. This ensures reproducibility and reliable characterization. The process logically flows from reaction setup through purification to definitive structural elucidation.

G cluster_reaction Synthesis cluster_workup Workup & Purification cluster_analysis Analysis & Confirmation A Reactant & Reagent Assembly (this compound, Catalyst, Ligand, Base, Solvent) B Inert Atmosphere Purge (N2 or Argon) A->B C Controlled Heating (Microwave or Oil Bath) B->C D Reaction Monitoring (TLC or LC-MS) C->D E Aqueous Workup (Quenching, Extraction) D->E Reaction Complete F Drying & Concentration (Na2SO4, Rotary Evaporation) E->F G Chromatography (Silica Gel Column) F->G H Mass Spectrometry (MS) (Confirm Molecular Weight) G->H Purified Product I NMR Spectroscopy (1H, 13C - Elucidate Structure) H->I J Purity Analysis (HPLC or UPLC) I->J

Caption: General experimental workflow for synthesis and product validation.

Part 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron species and an organic halide.[6] Its high functional group tolerance and generally mild conditions make it an excellent choice for modifying the 4-bromo position of our scaffold without affecting the 2-amino group.[7]

Reaction Overview & Mechanistic Considerations

The catalytic cycle, driven by a Palladium(0) species, involves three key steps: oxidative addition of the aryl bromide to the Pd(0) center, transmetalation with the boronic acid (facilitated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands like XPhos are often employed to stabilize the palladium catalyst and promote the reductive elimination step, preventing side reactions like debromination.[8]

Suzuki_Cycle center Pd(0)L2 ArPdX R-Pd(II)-Br (L2) center->ArPdX OA Oxidative Addition OA->center TM Transmetalation ArPdAr R-Pd(II)-Ar' (L2) TM->ArPdAr RE Reductive Elimination RE->center Regeneration Product R-Ar' RE->Product ArX R-Br ArX->OA ArPdX->TM Boronic Ar'-B(OR)2 Boronic->TM Base Base Base->TM ArPdAr->RE

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of 4-Phenylpyrazolo[1,5-a]pyridin-2-amine

This protocol is adapted from established methodologies for coupling aryl bromides with phenylboronic acid.[6][8]

  • Vessel Preparation: To a microwave vial, add this compound (1.0 equiv., e.g., 212 mg, 1.0 mmol), phenylboronic acid (1.2 equiv., 146 mg, 1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 equiv., 414 mg, 3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv., 58 mg, 0.05 mmol) or a more advanced catalyst system like XPhosPdG2 (0.02 equiv.). The choice of catalyst can significantly impact yield and reaction time.[8]

  • Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (4:1, 5 mL). Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture in a microwave reactor to 110-120 °C for 30-60 minutes. Alternatively, heat in a sealed tube in a preheated oil bath at 100 °C for 12-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Confirming Product Identity: Spectroscopic Analysis

The identity of the product, 4-Phenylpyrazolo[1,5-a]pyridin-2-amine, is confirmed by a combination of mass spectrometry and NMR.

Analysis Technique Expected Result for 4-Phenylpyrazolo[1,5-a]pyridin-2-amine Rationale for Confirmation
Mass Spec (ESI+) m/z = 210.10 [M+H]⁺Confirms the molecular weight of the coupled product (C₁₃H₁₁N₃, MW = 209.25). The bromine isotope pattern from the starting material will be absent.
¹H NMR (400 MHz) Signals corresponding to the new phenyl group protons (typically δ 7.2-7.6 ppm). Disappearance of the singlet/doublet in the aromatic region corresponding to the proton at the C4 position of the starting material. The characteristic signals for the pyrazolo[1,5-a]pyridine core will shift.Provides definitive evidence of the C-C bond formation and substitution at the C4 position. Integration of proton signals should match the expected structure.
¹³C NMR (100 MHz) Appearance of new signals for the phenyl ring carbons (typically δ 127-140 ppm). The carbon signal for C4 will show a significant upfield or downfield shift due to the new substituent.Confirms the carbon skeleton of the molecule.[9][10]

Part 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[11] This method is particularly valuable as it allows for the coupling of aryl halides with a wide variety of amines under relatively mild conditions, often succeeding where traditional methods like nucleophilic aromatic substitution fail.[12][13]

Reaction Overview & Mechanistic Considerations

Similar to the Suzuki coupling, the Buchwald-Hartwig reaction proceeds via an oxidative addition-reductive elimination cycle.[11] A key difference is the deprotonation of the amine by a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS) after it coordinates to the palladium center, forming a palladium-amido complex.[12] The choice of ligand is again paramount, with sterically hindered, electron-rich phosphine ligands (e.g., tBuDavePhos) often providing the best results for coupling with heterocyclic halides.[14]

Buchwald_Cycle center Pd(0)L2 ArPdX R-Pd(II)-Br (L2) center->ArPdX OA Oxidative Addition OA->center AmineCoord Amine Coordination Deprotonation Deprotonation AmineCoord->Deprotonation RE Reductive Elimination Deprotonation->RE RE->center Regeneration Product R-NR'2 RE->Product ArX R-Br ArX->OA ArPdX->AmineCoord Amine R'2NH Amine->AmineCoord Base Base Base->Deprotonation

References

Safety Operating Guide

Proper Disposal of 4-Bromopyrazolo[1,5-a]pyridin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 4-Bromopyrazolo[1,5-a]pyridin-2-amine (CAS No. 1404309-51-8).[1][2] As a brominated heterocyclic amine, this compound presents specific hazards that necessitate a rigorous and compliant disposal protocol.[3] Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Hazard Assessment and Core Safety Principles

This compound is classified as a hazardous substance. The primary risks associated with this compound include:

  • Toxicity: It can be toxic if swallowed and fatal in contact with skin.

  • Irritation: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

Due to its halogenated nature, this compound requires special consideration for disposal. Halogenated organic waste must be segregated from non-halogenated waste streams to ensure proper treatment and to prevent the formation of harmful byproducts during disposal processes like incineration.[3][5][6]

Key Safety and Handling Data Summary:

PropertyValueReference
CAS Number 1404309-51-8[1]
Molecular Formula C₇H₆BrN₃[1]
Molecular Weight 212.05 g/mol [1]
Hazard Statements H301 (Toxic if swallowed), H310 (Fatal in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
GHS Pictograms Danger
Incompatible Materials Strong oxidizing agents, bases, amines.[7]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound, from personal protective equipment selection to final waste collection.

Personal Protective Equipment (PPE)

Before beginning any waste handling procedures, ensure that the appropriate PPE is worn. The causality behind this is to create a barrier between the hazardous material and your body, preventing skin contact, inhalation, and eye exposure.

  • Gloves: Chemically resistant nitrile gloves are required. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes or airborne particles.

  • Lab Coat: A lab coat must be worn to protect skin and clothing from contamination.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[8] All handling of the solid compound and preparation of waste should be conducted within a certified chemical fume hood to minimize inhalation risk.[3][5]

Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste management. This step is critical because mixing incompatible waste streams can lead to dangerous chemical reactions, and mixing halogenated with non-halogenated waste complicates and increases the cost of disposal.

  • Designate a "Halogenated Organic Waste" container. This container must be:

    • Made of a compatible material (e.g., polyethylene).

    • In good condition with a secure, tightly sealing lid to prevent leaks or the release of vapors.[6]

    • Clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound".[3][6] If other halogenated substances are added to the same container, their names must also be listed.

  • Collect Solid Waste:

    • Carefully sweep up any solid this compound using a dedicated brush and dustpan.[7] Minimize dust generation during this process.[4]

    • Place the collected solid waste, along with any grossly contaminated disposable materials (e.g., weighing paper, contaminated gloves, pipette tips), directly into the designated hazardous waste container.[3]

  • Collect Liquid Waste:

    • Any solutions containing this compound should be collected in a designated "Halogenated Organic Liquid Waste" container.

    • Rinsate from cleaning contaminated glassware with a solvent (e.g., acetone) must also be collected as hazardous waste.[3] Do not pour any amount down the drain.[4][9]

Waste Storage and Final Disposal
  • Secure the Container: Tightly seal the hazardous waste container.[6] The exterior of the container should be clean and free of any chemical residue.

  • Temporary Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area. This area should be away from incompatible materials.[6][7]

  • Professional Collection: Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed environmental waste management company.[3][10] All disposal must be conducted in accordance with local, state, and federal regulations.[11]

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial to mitigate harm.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water and soap. Seek immediate medical attention.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[4]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4][12]

  • Ingestion: If swallowed, give two glasses of water to drink. Do not induce vomiting. Seek immediate medical advice immediately.[8]

  • Spills: For small spills, carefully take up the material with an absorbent material (e.g., Chemizorb®) and place it in the designated hazardous waste container for proper disposal. For large spills, evacuate the area and contact your institution's emergency response team.[6]

Visualization of the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the key decision points and procedural flow.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal ppe 1. Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) fume_hood 2. Work in a Chemical Fume Hood ppe->fume_hood waste_container 3. Use Labeled 'Halogenated Organic Waste' Container fume_hood->waste_container collect_solid 4a. Collect Solid Waste & Contaminated Items waste_container->collect_solid collect_liquid 4b. Collect Liquid Waste & Rinsate waste_container->collect_liquid seal_container 5. Securely Seal Container collect_solid->seal_container collect_liquid->seal_container store_waste 6. Store in Designated Waste Accumulation Area seal_container->store_waste ehs_pickup 7. Arrange for EHS Pickup store_waste->ehs_pickup

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromopyrazolo[1,5-a]pyridin-2-amine
Reactant of Route 2
4-Bromopyrazolo[1,5-a]pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.